Scytonemin
Description
Structure
2D Structure
Properties
IUPAC Name |
(3E)-3-[(4-hydroxyphenyl)methylidene]-1-[(3E)-3-[(4-hydroxyphenyl)methylidene]-2-oxocyclopenta[b]indol-1-yl]cyclopenta[b]indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H20N2O4/c39-21-13-9-19(10-14-21)17-25-33-29(23-5-1-3-7-27(23)37-33)31(35(25)41)32-30-24-6-2-4-8-28(24)38-34(30)26(36(32)42)18-20-11-15-22(40)16-12-20/h1-18,39-40H/b25-17+,26-18+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZKSPLDUIRCIO-RPCRKUJJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=O)C(=CC4=CC=C(C=C4)O)C3=N2)C5=C6C7=CC=CC=C7N=C6C(=CC8=CC=C(C=C8)O)C5=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2N=C\3C(=C(C(=O)/C3=C/C4=CC=C(C=C4)O)C5=C6C(=NC7=CC=CC=C67)/C(=C\C8=CC=C(C=C8)O)/C5=O)C2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152075-98-4 | |
| Record name | Scytonemin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152075984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Scytonemin: A Cyanobacterial Sunscreen with Diverse Biological Activities
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Scytonemin is a yellow-brown, lipid-soluble pigment synthesized by various cyanobacteria species, primarily as a protective mechanism against harmful ultraviolet (UV) radiation.[1] This indole-alkaloid is a homodimer composed of two heterocyclic units, cyclopentyl[b]indole, linked by a carbon-carbon bond, a unique structure among natural products.[2] Beyond its potent UV-screening capabilities, this compound has garnered significant interest in the scientific community for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, and biological activities of this compound, supplemented with detailed experimental protocols and data presented for ease of comparison.
Molecular Structure and Physicochemical Properties
This compound is a dimeric molecule with a molecular weight of 544 g/mol , formed from the condensation of tryptophan- and phenylpropanoid-derived subunits.[2][3] It exists in both an oxidized (yellow-brown) and a reduced (red) form, with the oxidized state being more common.[4] The molecule is hydrophobic and insoluble in water but shows solubility in organic solvents such as acetone, ethyl acetate, acetonitrile, and tetrahydrofuran.[5][6]
Table 1: Physicochemical and Spectral Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃₆H₂₀N₂O₄ | [7] |
| Molecular Weight | 544 g/mol | [2][3] |
| Appearance | Yellow-brown pigment | [2][5] |
| Solubility | Lipid-soluble; Soluble in acetone, ethyl acetate, acetonitrile, tetrahydrofuran | [5][6] |
| In vivo UV Absorption Max (λmax) | ~370 nm | [3][4] |
| In vitro UV Absorption Max (λmax) | 384-386 nm, 252 nm, 278 nm, 300 nm | [4][8] |
| Molar Extinction Coefficient (at 384 nm) | 136,000 L·mol⁻¹·cm⁻¹ | [9] |
Biosynthesis of this compound
The biosynthesis of this compound is a complex process that originates from the shikimate and aromatic amino acid pathways. The direct precursors are tryptophan and p-hydroxyphenylpyruvate.[5] The biosynthetic pathway involves a series of enzymatic reactions catalyzed by proteins encoded by the scy gene cluster.[5][10]
The process begins in the cytoplasm with the formation of a this compound monomer, which is then transported to the periplasm for oxidation and dimerization to form the final this compound molecule.[5]
Biological Activities and Therapeutic Potential
This compound exhibits a remarkable range of biological activities, making it a molecule of significant interest for pharmaceutical and cosmetic applications.
UV-Screening and Antioxidant Properties
This compound is an exceptionally potent UV-screening compound, absorbing strongly across the UV-A, UV-B, and UV-C ranges.[4][5] This property allows it to protect cyanobacteria from the damaging effects of solar radiation.[1] Furthermore, this compound demonstrates significant radical-scavenging activity, functioning as a powerful antioxidant.[11][12]
Table 2: Summary of Antioxidant Activity Data for this compound
| Assay | Activity | Concentration/IC₅₀ | Reference(s) |
| DPPH Radical Scavenging | Dose-dependent | 22% inhibition at 0.4 mM, 52% inhibition at 0.8 mM | [5] |
| ABTS Radical Scavenging | Strong antioxidant activity | - | [5] |
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory properties. It inhibits the production of key inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[13][14] This anti-inflammatory effect is mediated, at least in part, through the downregulation of the NF-κB signaling pathway.[13][14]
Anticancer and Antiproliferative Activities
This compound exhibits significant antiproliferative effects against various cancer cell lines, including melanoma and breast cancer.[15][16] One of its key mechanisms of action is the inhibition of polo-like kinase 1 (PLK1), a critical regulator of the cell cycle.[5][17] By inhibiting PLK1, this compound can induce cell cycle arrest and apoptosis in cancer cells.[17] It has also been shown to inhibit other kinases involved in cell cycle regulation.[5][7]
Table 3: Summary of Antiproliferative and Anticancer Activity of this compound
| Cell Line | Activity | IC₅₀ | Reference(s) |
| MDA-MB-231 (Breast Cancer) | Cytotoxicity | 8 µM | [16] |
| MCF-7 (Breast Cancer) | Cytotoxicity | 4 µM | [16] |
| Melanoma Cells | Inhibition of proliferation | Concentration-dependent | [15][18] |
| Jurkat T-cells | Repression of proliferation | 7.8 µM | [19] |
| Polo-like Kinase 1 (PLK1) | Inhibition | - | [5][17] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Extraction and Purification of this compound
-
Harvesting and Drying: Cyanobacterial biomass (e.g., Nostoc commune) is harvested and lyophilized or oven-dried at a low temperature (e.g., 60°C).[20]
-
Extraction: The dried biomass is extracted with a suitable organic solvent such as 100% acetone or ethyl acetate.[3] The extraction is typically performed overnight at 4°C with agitation.
-
Centrifugation and Evaporation: The extract is centrifuged to remove cellular debris, and the supernatant is collected. The solvent is then removed under vacuum using a rotary evaporator.
-
Purification: The crude extract is further purified using High-Performance Liquid Chromatography (HPLC). A C18 reverse-phase column is commonly used with a gradient of an organic solvent (e.g., acetonitrile or methanol) in water.[18] The fraction containing this compound is identified by its characteristic absorption spectrum (λmax at ~384 nm) and collected.
Antioxidant Activity Assays
-
Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol or ethanol.
-
Reaction Mixture: In a 96-well plate, various concentrations of purified this compound are mixed with the DPPH solution.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance is measured at 517 nm using a microplate reader. The percentage of radical scavenging activity is calculated relative to a control without this compound.
-
Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate. The solution is incubated in the dark at room temperature for 12-16 hours.
-
Reaction Mixture: Different concentrations of this compound are added to the ABTS•+ solution in a 96-well plate.
-
Incubation: The reaction mixture is incubated for a short period (e.g., 6 minutes) at room temperature.
-
Measurement: The absorbance is read at 734 nm. The percentage of inhibition of ABTS•+ is calculated.
Anti-inflammatory Assays in RAW 264.7 Cells
-
Cell Culture: RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours.
-
Griess Assay: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Measurement: The absorbance is measured at 540 nm. A standard curve of sodium nitrite is used to quantify the amount of NO produced.
-
Cell Culture and Treatment: RAW 264.7 cells are cultured and treated with this compound and LPS as described for the NO assay.
-
ELISA: The concentration of TNF-α in the cell culture supernatant is determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Transfection: RAW 264.7 cells are transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites.
-
Treatment: The transfected cells are treated with this compound and LPS.
-
Lysis and Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luciferase assay system and a luminometer.
Antiproliferative and Kinase Inhibition Assays
-
Cell Seeding: Cancer cells (e.g., melanoma or breast cancer cell lines) are seeded in a 96-well plate.
-
Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a wavelength between 550 and 600 nm. Cell viability is expressed as a percentage of the untreated control.
-
Kinase Reaction: Recombinant human PLK1 is incubated with its substrate (e.g., dephosphorylated casein) and ATP in a kinase reaction buffer, in the presence of varying concentrations of this compound.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Kinase Detection Reagent is then added to convert the ADP generated into ATP, which is subsequently used by luciferase to produce a luminescent signal.
-
Measurement: The luminescence is measured using a luminometer. The signal is proportional to the amount of ADP produced and thus reflects the PLK1 activity. The inhibitory effect of this compound is determined by the reduction in the luminescent signal.
Conclusion
This compound stands out as a natural product with a unique molecular architecture and a compelling portfolio of biological activities. Its potent UV-screening properties make it a promising candidate for next-generation sunscreens and photoprotective agents. Furthermore, its demonstrated antioxidant, anti-inflammatory, and anticancer effects, particularly through the inhibition of key signaling pathways like NF-κB and kinases such as PLK1, highlight its significant therapeutic potential. The experimental protocols detailed in this guide provide a framework for researchers to further explore the multifaceted properties of this compound and unlock its full potential in drug discovery and development. Continued investigation into its mechanisms of action and optimization of its production will be crucial for translating this remarkable cyanobacterial metabolite into valuable applications for human health.
References
- 1. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - FI [thermofisher.com]
- 2. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. PLK1 Kinase Enzyme System Application Note [promega.com]
- 5. promega.com [promega.com]
- 6. escholarship.org [escholarship.org]
- 7. pnas.org [pnas.org]
- 8. Promega ADP-Glo Kinase Assay + PLK1 Kinase Enzyme System 1 Ea. | Buy Online | Promega | Fisher Scientific [fishersci.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Inhibition of Skin Inflammation by this compound, an Ultraviolet Sunscreen Pigment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. PLK1 Kinase Enzyme System [promega.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Chemical genetics reveals the requirement for Polo-like kinase 1 activity in positioning RhoA and triggering cytokinesis in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular Genetics and Genomic Analysis of this compound Biosynthesis in Nostoc punctiforme ATCC 29133 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nostoc commune-derived this compound induced mitochondrial cell death in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Shield: A Technical Guide to the Natural Sources, Occurrence, and Analysis of Scytonemin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scytonemin is a potent, lipid-soluble ultraviolet (UV) sunscreening compound synthesized exclusively by a diverse range of cyanobacteria.[1] This yellow-brown pigment plays a crucial ecological role by protecting producer organisms from the damaging effects of high-energy solar radiation, particularly UV-A.[2] Its unique dimeric structure, composed of indolic and phenolic subunits, endows it with a broad and strong absorption spectrum across the UV-C, UV-B, UV-A, and even into the violet-blue region of visible light.[3][4] Beyond its photoprotective function, this compound has garnered significant interest for its potential pharmacological applications, including anti-proliferative and anti-inflammatory activities.[5][6] This technical guide provides an in-depth overview of the natural sources and occurrence of this compound, presents quantitative data on its production, details key experimental protocols for its study, and illustrates the critical molecular pathways involved in its biosynthesis and regulation.
Natural Sources and Occurrence
This compound is produced by numerous genera of cyanobacteria, often those inhabiting environments subjected to intense solar irradiance.[4] These include terrestrial, freshwater, and coastal ecosystems.[4]
Terrestrial Habitats: this compound-producing cyanobacteria are frequently dominant organisms in biological soil crusts of deserts and semi-deserts, on exposed rock surfaces (epilithic) and within rocks (endolithic), and on cliffs.[3][4][7] In these environments, this compound concentrations can be so high that they color the substrate and contribute to the warming of the soil surface.[4] Genera commonly found in these habitats include Nostoc, Scytonema, and Chroococcidiopsis.[3][4][8]
Aquatic Habitats: In aquatic environments, this compound is prevalent in the upper layers of microbial mats in marine intertidal flats, hot springs, and shallow freshwater bodies.[3][4][9] The pigment accumulates in the extracellular polysaccharide (EPS) sheath of the cyanobacteria, forming a protective barrier for the microbial community below.[8][9] Notable this compound producers in these environments include species of Lyngbya, Calothrix, and Rivularia.[3][4]
Quantitative Data on this compound Content
The production of this compound is highly variable among different cyanobacterial species and is strongly influenced by environmental conditions, primarily UV radiation. The pigment content can reach up to 5% of the cyanobacterial dry weight in cultured organisms and natural assemblages.[2][10]
| Cyanobacterial Species | This compound Content (% of Dry Weight) | This compound Content (mg g⁻¹ DW) | Inducing Conditions/Habitat | Reference(s) |
| Nostoc punctiforme ATCC 29133 | ~1.3% | - | UV-A exposure in culture | [11] |
| Scytonema sp. (BEA 1603B) | - | 2.2 | Culture | [12] |
| Lyngbya sp. (BEA 1328B) | - | 1.2 | Culture | [12] |
| Nostoc commune | - | <0.5 | Culture | [12] |
| Anabaena sp. (BEA 0300B) | - | <0.5 | Culture | [12] |
| Calothrix scopulorum (BEA 0393B) | - | <0.5 | Culture | [12] |
| Mat 1 (Microbial Mat) | - | - | Intertidal Salt Marsh | [13] |
| Mat 5 (Microbial Mat) | 0.09% | - | Intertidal Salt Marsh | [13] |
| Mat 6 (Microbial Mat) | 0.03% | - | Intertidal Salt Marsh | [13] |
| Aulosira fertilissima | - | - | Found to be the maximum producer among 19 strains studied | [14] |
| Various Strains | 0.08% to 7.98% | - | General range in examined cyanobacteria | [8][10] |
Biosynthesis and Regulation
The biosynthesis of this compound is a complex process that begins with precursors from the shikimate and aromatic amino acid pathways.[10] The core biosynthetic pathway has been elucidated primarily through studies on Nostoc punctiforme ATCC 29133, where an 18-gene cluster (scy) is responsible for its production.[5][15][16]
Biosynthetic Pathway
The direct precursors for this compound synthesis are L-tryptophan and p-hydroxyphenylpyruvic acid.[10] The initial enzymatic steps are catalyzed by ScyA, ScyB, and ScyC.[15][16][17] ScyB converts L-tryptophan to 3-indole pyruvic acid, which is then coupled with p-hydroxyphenylpyruvic acid by the thiamin-dependent enzyme ScyA.[2] The resulting β-ketoacid is then cyclized by ScyC to form a tricyclic ketone, which represents a monomer of the final this compound structure.[2] Subsequent oxidative and dimerization steps, catalyzed by enzymes encoded by other genes in the scy cluster (e.g., scyD, scyE, scyF), are thought to complete the assembly of the dimeric this compound molecule.[15][16][17]
Caption: Proposed biosynthetic pathway of this compound.
Regulation by UV Radiation
The synthesis of this compound is primarily induced by exposure to UV-A radiation (315-400 nm).[1][2] Transcriptional analyses in Nostoc punctiforme have shown that the entire 18-gene scy cluster is upregulated upon exposure to UV-A light.[1][11] This induction is thought to be mediated by a two-component regulatory system (TCRS) encoded by genes located upstream of the main biosynthetic cluster.[18] The sensor kinase (Npun_F1277) contains PAS/PAC domains, which are often involved in sensing light or redox status.[18] Upon activation by a UV-A signal, this sensor kinase likely phosphorylates its cognate response regulator (Npun_F1278), which then acts as a transcriptional activator for the this compound biosynthesis genes.[19] While UV-A is the primary trigger, other environmental stressors such as UV-B, high light intensity, desiccation, and salinity have also been shown to influence this compound production, suggesting a complex regulatory network.[2][8]
References
- 1. journals.asm.org [journals.asm.org]
- 2. Expression of this compound Biosynthesis Genes under Alternative Stress Conditions in the Cyanobacterium Nostoc punctiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organization, evolution, and expression analysis of the biosynthetic gene cluster for this compound, a cyanobacterial UV-absorbing pigment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Molecular Genetics and Genomic Analysis of this compound Biosynthesis in Nostoc punctiforme ATCC 29133 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular genetics and genomic analysis of this compound biosynthesis in Nostoc punctiforme ATCC 29133 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Plays a Potential Role in Stabilizing the Exopolysaccharidic Matrix in Terrestrial Cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biotechnological Production of the Sunscreen Pigment this compound in Cyanobacteria: Progress and Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Gene Expression Patterns Associated with the Biosynthesis of the Sunscreen this compound in Nostoc punctiforme ATCC 29133 in Response to UVA Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The biosynthesis of cyanobacterial sunscreen this compound in intertidal microbial mat communities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Mutational Studies of Putative Biosynthetic Genes for the Cyanobacterial Sunscreen this compound in Nostoc punctiforme ATCC 29133 [frontiersin.org]
- 16. Mutational Studies of Putative Biosynthetic Genes for the Cyanobacterial Sunscreen this compound in Nostoc punctiforme ATCC 29133 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Multiple Roles of Photosynthetic and Sunscreen Pigments in Cyanobacteria Focusing on the Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. academic.oup.com [academic.oup.com]
discovery and history of Scytonemin research
An In-depth Technical Guide to the Discovery and History of Scytonemin Research
Introduction
This compound is a yellow-brown, lipid-soluble pigment found in the extracellular polysaccharide sheath of many species of cyanobacteria.[1] It functions as a potent sunscreen, protecting these microorganisms from the damaging effects of UV radiation, particularly in terrestrial and shallow-water environments exposed to high levels of solar radiation.[2][3] This guide provides a comprehensive overview of the discovery of this compound, the elucidation of its structure, the unraveling of its biosynthetic pathway, and the key experimental methodologies that have been instrumental in its study.
Discovery and Early History
The existence of the pigment that would later be named this compound was first noted by the Swiss botanist Carl Nägeli in 1849.[2] For nearly 150 years, while the pigment was recognized as a characteristic of certain cyanobacteria, its chemical structure remained a mystery.[4] It was not until 1993 that the complete molecular structure of this compound was elucidated by Proteau and colleagues.[4] This discovery was a landmark in the field, revealing a unique and complex dimeric structure composed of indolic and phenolic subunits.[4]
Structure and Physicochemical Properties
This compound is a dimeric indole alkaloid with a molecular formula of C₃₆H₂₀N₂O₄ and a molecular weight of 544.6 g/mol for its oxidized form.[1][2] It can also exist in a reduced, red-colored form with a molecular weight of 546 Da.[5][6] The structure is unique among natural products, formed from the condensation of two identical units derived from tryptophan and p-hydroxyphenylpyruvic acid.[2][7] This novel ring system is referred to as the 'scytoneman skeleton'.[4]
The most significant property of this compound is its broad and strong absorption of ultraviolet (UV) and visible light.[2] This makes it an effective sunscreen for the cyanobacteria that produce it. The pigment can constitute up to 5% of the dry weight of cultured organisms.[8]
Quantitative Physicochemical Data
| Property | Value | References |
| Molecular Weight (Oxidized) | 544.6 g/mol | [1][2] |
| Molecular Weight (Reduced) | 546 Da | [5][6] |
| UV-Vis λmax (in vivo) | ~370 nm | [2][4][8] |
| UV-Vis λmax (in vitro) | 384-386 nm, 252 nm, 278 nm, 300 nm | [2][8][9] |
| Antioxidant Activity (DPPH Assay) | Dose-dependent, with 57% activity at 2.0 mg/mL | [6] |
| Antioxidant Activity (ABTS Assay) | IC50 of 36 µM | [10] |
| Cellular Content | Up to 5% of cyanobacterial dry weight | [8] |
Biosynthesis of this compound
The biosynthesis of this compound is a complex process that begins with precursors from the shikimate and aromatic amino acid pathways.[11] The direct precursors are tryptophan and p-hydroxyphenylpyruvic acid.[11] The genetic basis for this compound biosynthesis was first identified in the cyanobacterium Nostoc punctiforme through the discovery of an 18-gene cluster (NpR1276 to NpR1259) essential for its production.[7][11][12]
Key Enzymes and Steps in this compound Biosynthesis
The initial steps of the biosynthetic pathway have been characterized in detail:
-
ScyB (L-tryptophan dehydrogenase): Catalyzes the oxidative deamination of L-tryptophan to yield indole-3-pyruvic acid.[8][11]
-
ScyA (Thiamin diphosphate-dependent enzyme): Mediates the coupling of indole-3-pyruvic acid and p-hydroxyphenylpyruvic acid.[3][8]
-
ScyC (Cyclizing enzyme): Catalyzes the cyclization of the β-ketoacid product from the ScyA reaction to form a tricyclic ketone, which is a monomeric precursor to this compound.[3][8]
The subsequent steps, involving oxidation and dimerization to form the final this compound molecule, are thought to be carried out by the products of the scyD, scyE, and scyF genes in the periplasm.[3][11]
Signaling Pathway for this compound Induction
The synthesis of this compound is primarily induced by exposure to UV-A radiation.[8][12] This induction occurs at the transcriptional level, with the genes in the this compound cluster being significantly upregulated upon UV-A exposure.[3][13]
References
- 1. actabotanica.org [actabotanica.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Mutational Studies of Putative Biosynthetic Genes for the Cyanobacterial Sunscreen this compound in Nostoc punctiforme ATCC 29133 [frontiersin.org]
- 4. asu.elsevierpure.com [asu.elsevierpure.com]
- 5. Biotechnological Production of the Sunscreen Pigment this compound in Cyanobacteria: Progress and Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. The biosynthesis of cyanobacterial sunscreen this compound in intertidal microbial mat communities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigating the Initial Steps in the Biosynthesis of Cyanobacterial Sunscreen this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Molecular Genetics and Genomic Analysis of this compound Biosynthesis in Nostoc punctiforme ATCC 29133 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gene Expression Patterns Associated with the Biosynthesis of the Sunscreen this compound in Nostoc punctiforme ATCC 29133 in Response to UVA Radiation - PMC [pmc.ncbi.nlm.nih.gov]
Scytonemin: A Technical Guide to its UV-Absorbing Mechanism and Photoprotective Core
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Scytonemin is a highly stable, lipid-soluble pigment synthesized by various cyanobacteria species as a primary defense mechanism against harmful ultraviolet (UV) radiation. Located in the extracellular polysaccharide sheath, it functions as a potent and passive sunscreen, absorbing a significant portion of incident UV-A radiation and exhibiting antioxidant properties. Its unique dimeric indole-alkaloid structure is responsible for its broad UV absorption spectrum and remarkable photostability. The biosynthesis of this compound is a complex, multi-step process originating from aromatic amino acid precursors and is tightly regulated at the genetic level, with UV-A radiation being the primary inducing factor. This document provides a detailed technical overview of this compound's photoprotective mechanisms, its biosynthesis and regulation, quantitative data, and the experimental protocols used for its study.
Core UV-Absorbing Mechanism and Photoprotection
This compound's primary role is to protect the cyanobacterial cell from the damaging effects of high-energy solar radiation. This is achieved through a dual mechanism involving both physical shielding and chemical defense.
-
Passive UV Screening: The chemical structure of this compound, a homodimer of fused heterocyclic (cyclopentyl[b]indole) units, features an extensive system of conjugated double bonds.[1] This configuration is highly effective at absorbing photons in the UV-A (315-400 nm), UV-B (280-315 nm), and UV-C (100-280 nm) ranges, with a strong absorption maximum observed in vivo at approximately 370 nm and in vitro around 384 nm.[2][3] Once absorbed, the energy is dissipated harmlessly as heat, preventing the high-energy photons from reaching and damaging sensitive intracellular components like DNA and the photosynthetic machinery.[4] In dense formations, this compound can absorb as much as 90% of incident UV-A radiation.[2][5]
-
Antioxidant Activity: Beyond its function as a physical sunscreen, this compound is a potent antioxidant. UV radiation can lead to the formation of reactive oxygen species (ROS) within the cell, causing significant oxidative stress and damage. This compound has demonstrated the ability to quench organic radicals, thereby neutralizing ROS and minimizing cellular damage.[6][7] This radical-scavenging activity is a critical secondary photoprotective function, particularly relevant to anhydrobiosis (life without water) where metabolic defenses are limited.[6][8]
Biosynthesis and Genetic Regulation
The synthesis of this compound is a metabolically intensive process that is induced by environmental stressors, primarily UV-A radiation.[9]
-
Biosynthetic Pathway: The molecular scaffold of this compound is derived from the aromatic amino acids L-tryptophan and p-hydroxyphenylpyruvic acid (HPP), a tyrosine derivative.[2][4] The initial steps of the pathway have been characterized in vitro. The enzyme ScyB, a leucine dehydrogenase homolog, catalyzes the oxidative deamination of L-tryptophan to 3-indole pyruvic acid.[1][10] Subsequently, the thiamin-dependent enzyme ScyA couples 3-indole pyruvic acid with p-hydroxyphenylpyruvic acid. The resulting β-ketoacid is then cyclized by the enzyme ScyC to produce a tricyclic ketone, which represents a monomeric precursor to the final dimeric this compound structure.[2]
-
Genetic Basis: In the model cyanobacterium Nostoc punctiforme ATCC 29133, the genes responsible for this compound biosynthesis are organized within a conserved 18-gene cluster (NpR1276 to NpR1259).[1][4] This cluster contains genes encoding the core biosynthetic enzymes (e.g., scyA, scyB, scyC), as well as redundant orthologs for enzymes in the aromatic amino acid pathway, ensuring a sufficient supply of precursors.[1][11] Transcriptional studies have confirmed that these genes are co-transcribed as a single operon and are significantly up-regulated upon exposure to UV-A radiation.[1][11]
-
Regulatory Signaling Pathway: The induction of the this compound gene cluster by UV-A light is controlled by an upstream two-component regulatory system (TCRS).[9] This system consists of a sensor kinase (NpF1277) and a response regulator (NpF1278).[9][12] Upon receiving a UV-A signal, the sensor kinase is hypothesized to autophosphorylate and subsequently transfer the phosphate group to the response regulator. The phosphorylated response regulator then acts as a transcriptional activator, binding to the promoter region of the this compound gene cluster and initiating its expression. Deletion of the response regulator gene (Npun_F1278) completely abolishes the ability of N. punctiforme to produce this compound, demonstrating its essential role in the regulatory pathway.[12]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's properties and analysis.
Table 1: Molecular and Spectroscopic Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃₆H₂₀N₂O₄ | [1] |
| Molecular Weight (Oxidized) | 544.56 g/mol (544 Da) | [1][5][7] |
| Molecular Weight (Reduced) | 546.58 g/mol (546 Da) | [5] |
| In Vivo Absorption Maximum (λmax) | ~370 nm | [2][13] |
| In Vitro Absorption Maximum (λmax) | 384-386 nm | [2][5][14][15] |
| Other In Vitro Absorption Peaks | 212, 252, 278, 300 nm | [3][5][16] |
| Sun Protection Factor (SPF) | 33.34 ± 0.02 (from Nostoc commune) | [17] |
Table 2: Reported Yields and Analytical Data
| Parameter | Value | Source Organism / Condition | Reference(s) |
| Concentration in Microbial Mat | 0.03% - 0.1% of dry weight | Mat samples | [2] |
| Antiproliferative Activity (IC₅₀) | 7.8 µM | T-cell leukaemia Jurkat cells | [18] |
| HPLC Retention Time | 3.25 min, 4.48 min (oxidized/reduced) | Lyngbya sp. CU2555 | [5] |
| ESI-LCMS (m/z) [M+H]⁺ | 545.05 (oxidized), 547.1 (reduced) | Lyngbya sp. CU2555 | [5] |
Experimental Protocols
This section details generalized methodologies for the extraction, purification, and analysis of this compound based on cited literature.
Extraction and Purification
-
Harvesting: Cyanobacterial biomass (e.g., from microbial mats or liquid cultures) is harvested. For dry samples, material is often dried overnight at 60°C.[2]
-
Initial Extraction: The biomass is ground or pulverized in an organic solvent. 100% acetone is commonly used for initial extraction, often performed at 4°C in the dark for several hours to overnight.[2][14][19] Other effective solvents include methanol, ethyl acetate, and acetonitrile.[13]
-
Clarification: The crude extract is clarified by filtration (e.g., through a Whatman GF/F glass microfiber filter) or centrifugation (e.g., 8000 x g for 5 min) to remove cellular debris.[2][5]
-
Solvent Removal: The solvent is removed from the clarified extract using a rotary evaporator or vacuum evaporator.[2][5]
-
Purification (Removal of Lipophilic Pigments): The dried residue is triturated with a non-polar solvent like pentane or hexane to remove chlorophylls and carotenoids, which are soluble in pentane while this compound is not. The remaining dark brown/black residue contains the enriched this compound.[2]
-
Further Purification (Optional): For higher purity, Thin Layer Chromatography (TLC) or preparative High-Performance Liquid Chromatography (HPLC) can be employed.[2]
Quantification and Spectroscopic Analysis
-
Sample Preparation: A known quantity of dried, this compound-containing extract is dissolved in a precise volume of a suitable solvent (e.g., acetone, methanol).
-
Spectrophotometry: The absorbance of the solution is measured using a UV/Vis spectrophotometer, scanning from approximately 200 to 800 nm.[20]
-
Quantification: The concentration of this compound can be quantified using its characteristic absorption peak at ~384 nm and applying the Beer-Lambert law with a known extinction coefficient, or by using established trichromatic equations that correct for interference from other pigments.[5][14]
High-Performance Liquid Chromatography (HPLC) Analysis
-
System: A standard HPLC system equipped with a Photodiode Array (PDA) detector and a C18 reverse-phase column (e.g., ODS-3, 5 µm, 250 x 4.6 mm) is used.[5][20]
-
Mobile Phase: A gradient elution is typically used. A common setup involves two solvents:
-
Solvent A: Ultrapure water
-
Solvent B: A mixture of organic solvents such as Acetonitrile:Methanol:Tetrahydrofuran (75:15:10, v/v).[5]
-
-
Elution Program: A gradient program is run, for example, starting with a low percentage of Solvent B and linearly increasing to 100% over 15-20 minutes, followed by a hold period.[5][20]
-
Detection: The PDA detector is set to monitor a range from 200-800 nm, with specific monitoring at 380 nm for this compound.[5] this compound and its reduced counterpart typically appear as distinct peaks with a characteristic absorption maximum at ~384 nm.[5]
Mass Spectrometry (MS) Analysis
-
System: HPLC is coupled to a mass spectrometer, typically with an Electrospray Ionization (ESI) source (LC-MS).[5]
-
Ionization Mode: Analysis is commonly performed in positive ESI mode.[5]
-
Data Acquisition: The mass spectrometer scans a mass-to-charge (m/z) range, for example, from 100 to 600 m/z.
-
Identification: this compound is identified by its protonated molecular ion peak ([M+H]⁺) at an m/z of approximately 545. The reduced form is identified by its [M+H]⁺ peak at m/z ~547.[5]
Visualizations: Pathways and Workflows
Caption: The core biosynthetic pathway of this compound from amino acid precursors.
Caption: UV-A induced signaling pathway for the regulation of this compound synthesis.
Caption: Experimental workflow for the extraction and analysis of this compound.
References
- 1. Frontiers | Mutational Studies of Putative Biosynthetic Genes for the Cyanobacterial Sunscreen this compound in Nostoc punctiforme ATCC 29133 [frontiersin.org]
- 2. The biosynthesis of cyanobacterial sunscreen this compound in intertidal microbial mat communities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyanobacterial UV Pigments Evolved to Optimize Photon Dissipation Rather than Photoprotection [mdpi.com]
- 4. Biotechnological Production of the Sunscreen Pigment this compound in Cyanobacteria: Progress and Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The cyanobacterial UV-absorbing pigment this compound displays radical-scavenging activity [jstage.jst.go.jp]
- 7. The cyanobacterial UV-absorbing pigment this compound displays radical-scavenging activity. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. "A two-component regulatory system associated with this compound biosynthe" by Jacob P Janssen [docs.lib.purdue.edu]
- 10. Investigating the Initial Steps in the Biosynthesis of Cyanobacterial Sunscreen this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gene Expression Patterns Associated with the Biosynthesis of the Sunscreen this compound in Nostoc punctiforme ATCC 29133 in Response to UVA Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The response regulator Npun_F1278 is essential for this compound biosynthesis in the cyanobacterium Nostoc punctiforme ATCC 29133 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Molecular Genetics and Genomic Analysis of this compound Biosynthesis in Nostoc punctiforme ATCC 29133 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Expression of this compound Biosynthesis Genes under Alternative Stress Conditions in the Cyanobacterium Nostoc punctiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
The Biological Role of Scytonemin in Cyanobacterial Mats: A Technical Guide
Abstract
Scytonemin, a lipid-soluble dimeric indole-alkaloid pigment, is a key adaptive feature for cyanobacteria thriving in environments subjected to high solar irradiance. Predominantly found in the extracellular polysaccharide sheaths of cyanobacterial mats, it functions as a potent ultraviolet (UV) sunscreen, effectively shielding the photosynthetic organisms from the damaging effects of UV radiation. Beyond its primary role in photoprotection, this compound exhibits significant antioxidant properties and contributes to the desiccation tolerance of cyanobacterial colonies. This technical guide provides an in-depth examination of the biological roles of this compound, its biosynthesis, and the regulatory pathways governing its production. Detailed experimental protocols for its extraction, quantification, and functional characterization are also presented, aimed at researchers, scientists, and professionals in drug development.
Introduction
Cyanobacterial mats are complex microbial ecosystems often exposed to harsh environmental conditions, including intense solar radiation, desiccation, and extreme temperatures. To survive, cyanobacteria have evolved a suite of protective mechanisms, among which the synthesis of secondary metabolites with photoprotective functions is paramount. This compound, with its distinctive yellow-brown coloration, is one of the most significant of these compounds. First discovered in the 19th century, its intricate molecular structure was elucidated in 1993.[1] This guide delves into the multifaceted biological functions of this compound, underpinned by quantitative data and detailed experimental methodologies.
Biological Functions of this compound
The primary and most well-documented role of this compound is that of a passive UV-screening compound. However, its biological significance extends to antioxidant defense and tolerance to environmental stressors.
UV Radiation Shielding
This compound is highly effective at absorbing a broad spectrum of UV radiation, with a strong absorption peak in the UV-A region.[2] It can also provide substantial protection against UV-B and UV-C radiation.[3] Located in the uppermost layers of cyanobacterial mats and within the extracellular sheaths, it can prevent up to 90% of incident UV-A radiation from reaching the cells.[3][4] This screening is crucial for protecting vital cellular components, such as DNA and the photosynthetic apparatus, from UV-induced damage.[5]
Antioxidant Activity
UV radiation can indirectly damage cells by inducing the formation of reactive oxygen species (ROS). This compound has been shown to possess significant radical-scavenging activity, thereby mitigating oxidative stress.[6][7] Its antioxidant properties are attributed to its chemical structure, which allows it to quench organic radicals.[6] This dual function of UV screening and antioxidant defense makes this compound a highly efficient photoprotective agent.
Desiccation Tolerance
In terrestrial and intertidal environments, cyanobacterial mats are frequently subjected to periods of desiccation. This compound has been proposed to contribute to desiccation tolerance.[3] The synthesis of this compound is often enhanced under conditions of periodic desiccation, suggesting a role in protecting the cells when they are metabolically inactive. It is hypothesized that this compound may help stabilize the exopolysaccharide matrix, maintaining its integrity during water loss.[3]
Influence of Environmental Factors on Production
The production of this compound is primarily induced by UV-A radiation. However, other environmental stressors can modulate its synthesis. For instance, in some species, increased salinity and high temperatures can enhance this compound production in the presence of UV-A light.[3] Conversely, the availability of nitrogen sources can also influence its synthesis, with nitrogen fixation often correlating with higher this compound production compared to growth on nitrate or ammonium.[8]
Quantitative Data on this compound Properties
The following tables summarize key quantitative data related to the photoprotective and antioxidant properties of this compound.
Table 1: Photoprotective Properties of this compound
| Property | Value | References |
| UV Absorption Maxima (in vitro) | 252 nm, 278 nm, 300 nm, 384 nm | [9][10] |
| UV Absorption Maximum (in vivo) | ~370 nm | [11] |
| UV-A Radiation Blockage | Up to 90% | [3][4] |
| Content in Cultured Cyanobacteria | Up to 5% of dry weight | [12] |
| Content in Natural Cyanobacterial Mats | 0.03% to 0.09% of dry weight | [12] |
Table 2: Antioxidant Activity of this compound
| Assay | Parameter | Value | Comparison Standard | References |
| DPPH Radical Scavenging | % Inhibition (0.4 mM this compound) | 22% | 0.5 mM Ascorbic Acid | [3] |
| DPPH Radical Scavenging | % Inhibition (0.8 mM this compound) | 52% | 0.5 mM Ascorbic Acid | [3] |
| ABTS Radical Scavenging | IC50 (Colorimetric) | 567 µM | Trolox (IC50 = 300 µM) | [13] |
| ABTS Radical Scavenging | IC50 (ESR) | 36 µM | Trolox (IC50 = 167 µM) | [13] |
Biosynthesis and Regulation of this compound
The biosynthesis of this compound is a complex process involving a dedicated gene cluster and a sophisticated regulatory network that responds to environmental cues.
The this compound Biosynthetic Pathway
The genetic basis for this compound biosynthesis is an 18-gene cluster, often referred to as the scy operon, first identified in Nostoc punctiforme.[2][13] The pathway begins with precursors from the shikimate and aromatic amino acid pathways, namely tryptophan and p-hydroxyphenylpyruvate.[3]
The initial steps leading to the formation of a monomeric precursor are catalyzed by the enzymes ScyA, ScyB, and ScyC:[12]
-
ScyB , a leucine dehydrogenase homolog, catalyzes the oxidative deamination of L-tryptophan to indole-3-pyruvic acid.[3]
-
ScyA , a thiamin diphosphate-dependent enzyme, mediates the coupling of indole-3-pyruvic acid and p-hydroxyphenylpyruvate to form a β-ketoacid.[3]
-
ScyC catalyzes the cyclization of the β-ketoacid to produce a tricyclic ketone, which is a key intermediate.[12]
The subsequent steps involve the export of the monomer to the periplasm, followed by an oxidative dimerization to form the final this compound molecule. The enzyme ScyE has been identified as essential for this final dimerization step.[3] The roles of ScyD and ScyF are less clear, with studies suggesting they are not essential for the core biosynthesis but may play auxiliary roles.[12]
Regulation of this compound Synthesis
The expression of the scy gene cluster is tightly regulated in response to environmental stimuli, primarily UV-A radiation. This regulation is mediated by a two-component regulatory system located upstream of the biosynthetic genes.[14] This system consists of a sensor histidine kinase (NpF1277 in Nostoc punctiforme) and a response regulator (NpF1278).[14]
Upon exposure to UV-A radiation, the sensor kinase is thought to autophosphorylate. The phosphate group is then transferred to the response regulator. The phosphorylated response regulator then likely acts as a transcriptional activator, binding to the promoter region of the scy operon and initiating the transcription of the biosynthetic genes. This signaling cascade ensures that this compound is produced only when it is needed for photoprotection.
Experimental Protocols
This section provides detailed methodologies for the extraction, quantification, and functional analysis of this compound.
Extraction and Quantification of this compound
Objective: To extract this compound from cyanobacterial biomass and quantify its concentration.
Materials:
-
Lyophilized cyanobacterial mat biomass
-
Acetone (100%) or a mixture of methanol and ethyl acetate (1:1, v/v)
-
Centrifuge and centrifuge tubes
-
Spectrophotometer
-
HPLC system with a C18 column and a photodiode array (PDA) detector
Protocol:
-
Extraction: a. Weigh a known amount of lyophilized cyanobacterial biomass. b. Add 10 mL of 100% acetone or methanol:ethyl acetate (1:1) per gram of biomass. c. Incubate the mixture overnight at 4°C in the dark. d. Centrifuge the mixture at 10,000 x g for 10 minutes. e. Collect the supernatant containing the this compound extract.
-
Spectrophotometric Quantification: a. Measure the absorbance of the supernatant at 384 nm, 663 nm, and 750 nm. b. The absorbance at 750 nm is used to correct for scattering. c. Calculate the concentration of this compound using the specific extinction coefficient (ε = 112.6 L g⁻¹ cm⁻¹ at 384 nm).[13]
-
HPLC Quantification: a. Filter the extract through a 0.22 µm syringe filter. b. Inject 20 µL of the filtered extract into an HPLC system equipped with a C18 column (e.g., 4.6 x 250 mm, 5 µm). c. Use a gradient elution with a mobile phase consisting of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile). A typical gradient is from 10% to 100% B over 20 minutes. d. Monitor the elution at 384 nm. e. Quantify the this compound peak by comparing its area to a standard curve prepared with purified this compound.
DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
Materials:
-
Purified this compound solution of known concentration
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a series of dilutions of the this compound solution in methanol.
-
In a 96-well plate, add 100 µL of each this compound dilution to a well.
-
Add 100 µL of the DPPH solution to each well.
-
As a control, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
Plot the % inhibition against the this compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
ABTS Radical Cation Decolorization Assay
Objective: To assess the antioxidant capacity of this compound using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.
Materials:
-
Purified this compound solution of known concentration
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Ethanol or phosphate buffer (pH 7.4)
-
Spectrophotometer
Protocol:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the this compound solution.
-
Add 10 µL of each this compound dilution to 1 mL of the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition of ABTS•+ and determine the IC50 value as described for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of this compound to that of Trolox, a water-soluble vitamin E analog.
Conclusion and Future Prospects
This compound is a remarkable multifunctional secondary metabolite that plays a critical role in the survival of cyanobacteria in high-stress environments. Its potent UV-screening and antioxidant properties not only ensure the viability of cyanobacterial mats but also present significant opportunities for biotechnological applications. The unique chemical structure and high stability of this compound make it an attractive candidate for the development of novel sunscreens, anti-inflammatory agents, and anti-proliferative drugs. Further research into the optimization of its production in engineered microorganisms and a deeper understanding of its regulatory networks will be crucial for harnessing the full potential of this cyanobacterial sunscreen.
References
- 1. A comparative genomics approach to understanding the biosynthesis of the sunscreen this compound in cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotechnological Production of the Sunscreen Pigment this compound in Cyanobacteria: Progress and Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
- 6. actabotanica.org [actabotanica.org]
- 7. The biosynthesis of cyanobacterial sunscreen this compound in intertidal microbial mat communities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Mutational Studies of Putative Biosynthetic Genes for the Cyanobacterial Sunscreen this compound in Nostoc punctiforme ATCC 29133 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. "A two-component regulatory system associated with this compound biosynthe" by Jacob P Janssen [docs.lib.purdue.edu]
- 14. mdpi.com [mdpi.com]
The Architecture and Evolutionary Trajectory of the Scytonemin Biosynthetic Gene Cluster: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scytonemin, a potent ultraviolet (UV)-screening secondary metabolite, is a hallmark of cyanobacteria inhabiting high-light environments. This indole-alkaloid pigment provides crucial protection against damaging UV-A radiation, and its complex biosynthesis is orchestrated by a fascinating and evolutionarily dynamic gene cluster. This technical guide provides an in-depth exploration of the this compound gene cluster's organization, the intricate biosynthetic pathway it encodes, its regulation, and its evolutionary history. Detailed experimental protocols for studying this system and quantitative data on its components are presented to facilitate further research and potential biotechnological applications.
Introduction
Cyanobacteria, as photosynthetic prokaryotes, are reliant on sunlight for energy. However, this dependence exposes them to the damaging effects of ultraviolet (UV) radiation. To counteract this, many cyanobacterial species have evolved sophisticated photoprotective mechanisms, including the synthesis of UV-screening compounds. Among these, this compound stands out due to its remarkable photostability and broad UV-A absorption spectrum.[1] Found in the extracellular sheaths of numerous cyanobacteria, this compound is a yellow-brown pigment that can absorb up to 90% of incident UV-A radiation.[2] The biosynthesis of this complex dimeric molecule is encoded by a dedicated gene cluster, the organization and evolution of which offer significant insights into the adaptation of cyanobacteria to terrestrial and high-light environments. Understanding the genetic and biochemical basis of this compound production is not only crucial for ecological and evolutionary studies but also holds promise for the development of novel sunscreens and other photoprotective agents.
This compound Gene Cluster Organization
The this compound biosynthetic gene cluster was first identified in the cyanobacterium Nostoc punctiforme ATCC 29133 through the analysis of a this compound-deficient mutant.[3] This initial discovery revealed an 18-gene cluster (NpR1276 to NpR1259) responsible for the pigment's production.[3] Subsequent comparative genomic studies have shown that this gene cluster is conserved across various cyanobacterial lineages, albeit with notable architectural variations.[4][5]
The gene cluster can be broadly categorized into several functional modules:
-
Core Biosynthetic Genes (scyA-F): These genes are directly involved in the assembly of the this compound monomer and its subsequent dimerization.[5][6]
-
Aromatic Amino Acid (AAA) Biosynthesis Genes: The cluster contains a redundant set of genes for the shikimate and aromatic amino acid pathways, which produce the precursors for this compound: tryptophan and p-hydroxyphenylpyruvate.[3][5]
-
A Satellite Gene Cluster: In N. punctiforme, a five-gene cluster (Npun_F5232 to Npun_F5236) located elsewhere in the genome is also implicated in this compound biosynthesis. In many other this compound-producing cyanobacteria, the orthologs of these genes are found within the main this compound cluster.[5]
-
Regulatory Genes: A putative two-component regulatory system, consisting of a sensor histidine kinase and a response regulator, is often found upstream of the this compound gene cluster and is believed to control its expression in response to UV-A radiation.[4]
Gene Cluster Architecture in Nostoc punctiforme ATCC 29133
The 18-gene cluster in N. punctiforme is a cornerstone for understanding this compound biosynthesis. The table below provides a detailed breakdown of the genes within this primary cluster.
| Gene Name | Locus Tag | Gene Length (bp) | Protein Length (aa) | Predicted Protein Molecular Weight (kDa) | Putative Function |
| scyA | NpR1276 | 1875 | 624 | 68.9 | Thiamine pyrophosphate (TPP)-dependent enzyme |
| scyB | NpR1275 | 1062 | 353 | 38.5 | Leucine dehydrogenase homolog |
| scyC | NpR1274 | 870 | 289 | 31.8 | Hypothetical protein, cyclizing enzyme |
| scyD | NpR1273 | 1272 | 423 | 45.9 | Hypothetical protein |
| scyE | NpR1272 | 1239 | 412 | 44.5 | Hypothetical protein |
| scyF | NpR1271 | 1488 | 495 | 53.7 | Hypothetical protein |
| NpR1270 | NpR1270 | 1002 | 333 | 37.1 | Putative glycosyltransferase |
| tyrA | NpR1269 | 1056 | 351 | 38.6 | Prephenate dehydrogenase |
| dsbA | NpR1268 | 639 | 212 | 23.3 | Thiol:disulfide interchange protein |
| aroB | NpR1267 | 1083 | 360 | 38.8 | 3-dehydroquinate synthase |
| trpE | NpR1266 | 1551 | 516 | 56.9 | Anthranilate synthase component I |
| trpC | NpR1265 | 780 | 259 | 28.1 | Indole-3-glycerol phosphate synthase |
| trpA | NpR1264 | 804 | 267 | 29.2 | Tryptophan synthase alpha chain |
| tyrP | NpR1263 | 1227 | 408 | 45.7 | Putative tyrosinase |
| trpB | NpR1262 | 1233 | 410 | 44.1 | Tryptophan synthase beta chain |
| trpD | NpR1261 | 1095 | 364 | 40.1 | Anthranilate phosphoribosyltransferase |
| aroG | NpR1260 | 1101 | 366 | 39.7 | DAHP synthase |
| NpR1259 | NpR1259 | 945 | 314 | 35.2 | Hypothetical membrane protein |
Note: Predicted molecular weights are calculated from the amino acid sequences and may vary slightly from experimentally determined values.
Comparative Genomics of the this compound Gene Cluster
Comparative analysis of this compound gene clusters from different cyanobacteria reveals two major architectural types.[7] One type, seen in Nostoc punctiforme, features a distinct separation of the core biosynthetic genes and the aromatic amino acid biosynthesis genes. The other, observed in species like Lyngbya sp. PCC 8106 and Anabaena sp. PCC 7120, shows a more integrated arrangement.[4][8] These architectural differences are thought to have arisen through genomic rearrangements, including large-scale insertions and deletions.[7]
| Cyanobacterium | NCBI Accession | Cluster Size (kb) | Number of ORFs | Key Architectural Features |
| Nostoc punctiforme ATCC 29133 | NC_010628 | ~28 | 18 + 5 (satellite) | Core and AAA genes are largely separate; satellite cluster present.[7] |
| Lyngbya sp. PCC 8106 | AAVU01000005 | ~27.7 | 21 | More compact and integrated arrangement of genes.[7] |
| Anabaena sp. PCC 7120 | NC_003272 | ~31.7 | 24 | Contains orthologs but is considered a non-functional relic due to gene rearrangements.[9] |
| Nodularia spumigena CCY9414 | NZ_AAVW01000004 | ~31.6 | 23 | Similar architecture to Lyngbya sp. PCC 8106.[7] |
| Chlorogloeopsis fritschii PCC 6912 | - | - | - | Contains this compound biosynthetic genes.[10] |
This compound Biosynthesis Pathway
The biosynthesis of this compound is a complex process that begins with precursors from primary metabolism and involves a series of enzymatic reactions, some of which are proposed to be compartmentalized between the cytoplasm and the periplasm.[5] The initial steps leading to the formation of a monomeric precursor have been biochemically characterized.[10]
The proposed pathway is as follows:
-
Precursor Synthesis: The shikimate and aromatic amino acid pathways, supplemented by the dedicated genes within the this compound cluster, produce L-tryptophan and p-hydroxyphenylpyruvate.
-
Formation of Indole-3-pyruvic acid: The enzyme ScyB, a leucine dehydrogenase homolog, catalyzes the oxidative deamination of L-tryptophan to yield indole-3-pyruvic acid in the cytoplasm.[10]
-
Acyloin Condensation: The thiamine pyrophosphate (TPP)-dependent enzyme ScyA mediates the condensation of indole-3-pyruvic acid and p-hydroxyphenylpyruvate to form a β-ketoacid intermediate.[10]
-
Cyclization and Decarboxylation: ScyC, a protein of previously unknown function, catalyzes the cyclization and decarboxylation of the β-ketoacid to form a tricyclic ketone, which is a key step in forming the monomeric this compound precursor.[10]
-
Monomer Finalization and Export: The subsequent steps to finalize the monomer and its export to the periplasm are less understood but are thought to involve other Scy proteins and potentially the products of the satellite gene cluster (ebo genes).[5]
-
Dimerization: In the periplasm, two this compound monomers are proposed to undergo oxidative dimerization to form the final this compound pigment. The enzymes responsible for this final step have not been definitively identified, but ScyE has been shown to be essential for this compound production.[6]
Caption: Proposed biosynthetic pathway of this compound.
Regulation of this compound Biosynthesis
The production of this compound is tightly regulated, primarily by exposure to UV-A radiation.[11] Transcriptional analyses have shown that the entire 18-gene cluster in N. punctiforme, as well as the satellite gene cluster, are co-transcribed and upregulated upon exposure to UV-A light.[11] This coordinated expression is thought to be controlled by a two-component signal transduction system.
This regulatory system, typically encoded by genes located upstream of the main this compound cluster, consists of:
-
A Sensor Histidine Kinase: This protein is proposed to perceive the UV-A signal, possibly through a light-sensing domain, and subsequently autophosphorylates a conserved histidine residue.
-
A Response Regulator: The phosphate group is then transferred to a conserved aspartate residue on the response regulator. The phosphorylated response regulator is then believed to act as a transcriptional activator, binding to the promoter region of the this compound operon and initiating transcription.
Caption: UV-A induced signaling pathway for this compound biosynthesis.
Evolution of the this compound Gene Cluster
The widespread but patchy distribution of the this compound gene cluster across diverse cyanobacterial lineages suggests a complex evolutionary history. Phylogenetic analyses of the core biosynthetic genes and the associated aromatic amino acid biosynthesis genes indicate an ancient origin for this pathway, likely predating the divergence of many cyanobacterial orders.[7] The high degree of conservation of the core genes suggests strong purifying selection, highlighting the sustained importance of this photoprotective mechanism.
Two main hypotheses for the distribution of the this compound gene cluster are:
-
Ancient Origin and Differential Loss: The cluster originated early in cyanobacterial evolution and has been subsequently lost in lineages that did not require its function, such as planktonic species that can avoid high UV by moving in the water column.[4]
-
Horizontal Gene Transfer (HGT): The entire gene cluster may have been transferred between different cyanobacterial species, although the evidence for recent HGT events is limited.
The presence of a non-functional, relic gene cluster in Anabaena sp. PCC 7120 supports the "ancient origin and differential loss" hypothesis.[9] The architectural rearrangements observed in different species further point to a dynamic evolutionary history shaped by the specific ecological pressures faced by different cyanobacterial lineages.
Experimental Protocols
This section provides an overview of key experimental protocols used to study the this compound gene cluster and its products.
Targeted Gene Deletion in Nostoc punctiforme
Creating targeted gene deletions is crucial for elucidating the function of individual genes in the this compound biosynthetic pathway. A common method involves double homologous recombination to replace the target gene with an antibiotic resistance cassette.
Caption: Workflow for targeted gene deletion in Nostoc punctiforme.
Detailed Methodology:
-
Vector Construction:
-
Amplify ~1 kb regions upstream and downstream of the target gene from N. punctiforme genomic DNA.
-
Clone these "homology arms" into a suicide vector (e.g., a pRL278 derivative) flanking an antibiotic resistance cassette (e.g., neomycin resistance).
-
For counter-selection, a sacB gene can be included in the vector backbone, which confers sucrose sensitivity.
-
-
Triparental Conjugation:
-
Grow cultures of the N. punctiforme recipient strain, an E. coli strain carrying the suicide vector (the "cargo" strain), and an E. coli strain carrying a helper plasmid with conjugation machinery (e.g., pRL623).
-
Mix the three cultures and spot them onto a nutrient-rich agar plate (e.g., BG-11 with 5% LB).
-
Incubate for 24-48 hours to allow conjugation to occur.
-
-
Selection of Recombinants:
-
Resuspend the mixed culture and plate onto selective BG-11 medium containing the appropriate antibiotic.
-
Incubate under permissive conditions until exconjugant colonies appear.
-
To select for double recombinants, re-streak colonies onto BG-11 plates containing the antibiotic and 5% sucrose. Colonies that grow are likely double recombinants where the sacB gene has been lost.
-
-
Verification:
-
Perform colony PCR on putative double recombinants using primers that flank the target gene to confirm the replacement of the gene with the antibiotic cassette.
-
Sequence the PCR product to confirm the correct insertion.
-
Transcriptional Analysis by qRT-PCR
Quantitative reverse transcription PCR (qRT-PCR) is used to measure the expression levels of the scy genes in response to stimuli like UV-A radiation.
Detailed Methodology:
-
Experimental Setup:
-
Grow liquid cultures of N. punctiforme to mid-log phase under standard conditions.
-
Expose half of the cultures to UV-A radiation (e.g., 10 µmol photons m⁻² s⁻¹) while keeping the other half as a control under normal light.
-
Harvest cells at various time points (e.g., 0, 6, 12, 24, 48 hours).
-
-
RNA Extraction:
-
Pellet the cells by centrifugation and immediately freeze in liquid nitrogen.
-
Extract total RNA using a suitable method, such as a TRIzol-based protocol or a commercial kit designed for bacteria, often including a bead-beating step to ensure efficient cell lysis.[12]
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and random hexamer primers.
-
-
Quantitative PCR:
-
Perform qPCR using a SYBR Green or probe-based assay with primers specific for the scy genes of interest and a reference gene (e.g., rnpB) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between the UV-A treated and control samples.
-
This compound Extraction and Quantification
The production of this compound can be quantified by extracting the pigment and analyzing it using spectrophotometry or high-performance liquid chromatography (HPLC).
Detailed Methodology:
-
Extraction:
-
Harvest cyanobacterial biomass by centrifugation or filtration.
-
Lyophilize or air-dry the biomass to determine the dry weight.
-
Extract the lipid-soluble pigments by suspending the biomass in an organic solvent such as 100% acetone or a mixture of methanol and ethyl acetate (1:1, v/v).[13]
-
Use sonication or bead beating to ensure complete extraction.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the pigments.
-
-
Quantification:
-
Spectrophotometry: Scan the absorbance of the extract from 200-800 nm. The characteristic absorbance maximum of this compound is at approximately 384 nm in organic solvents.[9]
-
HPLC: For more accurate quantification and to separate this compound from other pigments, use reverse-phase HPLC.
-
Inject the pigment extract onto a C18 column.
-
Elute with a gradient of solvents, for example, a water/methanol/acetonitrile gradient.
-
Monitor the elution profile with a photodiode array (PDA) detector to identify this compound by its characteristic spectrum and retention time.
-
Quantify the amount of this compound by comparing the peak area to a standard curve generated with purified this compound.
-
-
Conclusion and Future Directions
The this compound gene cluster represents a remarkable example of a highly evolved and tightly regulated biosynthetic pathway for a crucial secondary metabolite. The organization of this cluster, with its core biosynthetic genes, dedicated precursor supply module, and associated regulatory elements, provides a comprehensive system for on-demand production of a potent sunscreen. The comparative genomic data highlight the evolutionary plasticity of this system, which has been shaped by the diverse environmental pressures encountered by cyanobacteria.
For researchers in drug development and biotechnology, the this compound biosynthetic pathway offers several avenues for exploration. The unique enzymatic reactions involved, particularly the novel cyclization catalyzed by ScyC, could inspire new synthetic chemistry strategies. Furthermore, the UV-A inducible promoter system could be harnessed as a tool for light-controlled gene expression in synthetic biology applications. The heterologous expression of the this compound gene cluster in a more tractable host could enable the sustainable production of this natural sunscreen for commercial use.
Future research should focus on elucidating the functions of the remaining uncharacterized genes in the cluster, particularly those in the satellite cluster and those involved in the final dimerization and export steps. A deeper understanding of the precise mechanism of UV-A sensing by the two-component regulatory system will also be critical for a complete picture of this elegant photoprotective system. Continued exploration of the this compound gene cluster will undoubtedly yield further insights into cyanobacterial evolution, secondary metabolism, and the potential for biotechnological innovation.
References
- 1. themoonlight.io [themoonlight.io]
- 2. journals.asm.org [journals.asm.org]
- 3. Molecular genetics and genomic analysis of this compound biosynthesis in Nostoc punctiforme ATCC 29133 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organization, Evolution, and Expression Analysis of the Biosynthetic Gene Cluster for this compound, a Cyanobacterial UV-Absorbing Pigment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparative genomics approach to understanding the biosynthesis of the sunscreen this compound in cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mutational Studies of Putative Biosynthetic Genes for the Cyanobacterial Sunscreen this compound in Nostoc punctiforme ATCC 29133 [frontiersin.org]
- 7. Genome mining for natural product biosynthetic gene clusters in the Subsection V cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Genetics and Genomic Analysis of this compound Biosynthesis in Nostoc punctiforme ATCC 29133 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genome assembly, characterization, and mining of biosynthetic gene clusters (BGCs) from Chlorogloeopsis sp. ULAP02 isolated from Mt. Ulap, Itogon, Benguet, Philippines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Generation of Marked and Markerless Mutants in Model Cyanobacterial Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of current and alternative phenol based RNA extraction methodologies for cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Scytonemin: A Technical Guide to its Antioxidant and Radical Scavenging Properties
Audience: Researchers, scientists, and drug development professionals.
Abstract: Scytonemin, a lipid-soluble yellow-brown pigment found in the extracellular sheaths of many cyanobacteria, is renowned for its potent UV-screening capabilities. Beyond its function as a natural sunscreen, this compound exhibits significant antioxidant and radical-scavenging activities, positioning it as a molecule of interest for pharmaceutical and cosmeceutical applications. This document provides an in-depth technical overview of this compound's antioxidant profile, detailing its efficacy through quantitative data, outlining the experimental protocols used for its evaluation, and visualizing the biochemical pathways it modulates.
Quantitative Analysis of Antioxidant and Radical Scavenging Activity
This compound's antioxidant capacity has been quantified using various standard in vitro assays. Its efficacy is often compared against well-known antioxidants such as ascorbic acid and Trolox, a water-soluble analog of vitamin E. The data consistently demonstrates a dose-dependent response in its ability to neutralize free radicals.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
| Concentration | Scavenging Activity (%) | Source |
| 0.4 mM | 22% | [1] |
| 0.8 mM | 52% | [1] |
| 0.5 mg/mL | 12% | [2] |
| 1.0 mg/mL | 33% | [2] |
| 2.0 mg/mL | 57% | [2] |
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity
| Assay Method | Analyte | IC₅₀ (µM) | Source |
| Colorimetry | This compound | 567 | [3] |
| Colorimetry | Trolox (Standard) | 300 | [3] |
| Electron Spin Resonance (ESR) | This compound | 36 | [3] |
| Electron Spin Resonance (ESR) | Trolox (Standard) | 167 | [3] |
Table 3: Other Antioxidant Activities
| Activity | Observation | Source |
| Superoxide Anion Scavenging | This compound demonstrates effective scavenging activity compared to ascorbic acid. | [4] |
| Total Antioxidant Contribution | In ethanol extracts of Nostoc commune, this compound accounted for up to 10% of the total radical scavenging activity. | [3][5][6] |
Mechanisms of Action: Signaling Pathways and Protective Roles
This compound's protective effects extend beyond direct radical scavenging to the modulation of key inflammatory signaling pathways that are often triggered by oxidative stress.
Dual Photoprotective Mechanism
This compound provides a two-pronged defense against UV-induced damage. Firstly, it acts as a physical shield, absorbing harmful UV-A radiation before it can penetrate the cell.[1][7][8] Secondly, it functions as a chemical antioxidant, neutralizing reactive oxygen species (ROS) that are inevitably generated by UV exposure, thereby preventing cellular damage.[9][10]
Caption: Dual protective mechanism of this compound against UV radiation.
Inhibition of the NF-κB Inflammatory Pathway
Chronic inflammation is intrinsically linked to oxidative stress. This compound has been shown to exert potent anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][11] In response to inflammatory stimuli like lipopolysaccharide (LPS), this compound blocks the degradation of IκBα, the inhibitory protein of NF-κB. This action prevents the p65 subunit of NF-κB from translocating to the nucleus, thereby suppressing the transcription of pro-inflammatory genes such as TNF-α and iNOS.[11][12][13]
Caption: this compound inhibits the NF-κB inflammatory signaling pathway.
Experimental Protocols & Workflows
The evaluation of this compound's antioxidant properties relies on standardized and reproducible experimental protocols.
This compound Extraction and Purification
A general protocol for extracting this compound from cyanobacterial biomass is as follows:
-
Drying: Lyophilize or oven-dry the cyanobacterial biomass (e.g., Nostoc punctiforme) at 60°C overnight.
-
Extraction: Grind the dried biomass and extract with 100% acetone at 4°C in the dark for several hours.[14] Alternative solvents include ethyl acetate or methanol:ethyl acetate (1:1, v/v).[1]
-
Clarification: Filter the extract through a glass microfiber filter (e.g., Whatman GF/F) to remove cellular debris.
-
Concentration: Evaporate the solvent using a rotary evaporator.
-
Purification: Triturate the dried residue with a non-polar solvent like pentane to remove chlorophylls and carotenoids, which are soluble in pentane while this compound is not.[14]
-
Final Product: Dry the remaining dark residue, which contains purified this compound, under a vacuum.
DPPH Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
-
Principle: The reduction of the DPPH radical is monitored by the decrease in absorbance at ~517 nm.
-
Reagents:
-
DPPH stock solution (e.g., 0.1 mM in 80% methanol).[2]
-
This compound samples dissolved in a suitable solvent (e.g., methanol) at various concentrations.
-
Ascorbic acid or Trolox as a positive control.
-
-
Procedure:
-
Prepare serial dilutions of the this compound sample and the positive control.
-
In a microplate or cuvette, mix a small volume of the sample (e.g., 100 µL) with a larger volume of the DPPH solution (e.g., 1.4 mL).[2]
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30-60 minutes).[2]
-
Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm).
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.
-
Caption: General experimental workflow for the DPPH radical scavenging assay.
ABTS Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
-
Principle: The reduction of the ABTS•+ radical by an antioxidant is measured by the decrease in absorbance at 734 nm.[15]
-
Reagents:
-
Procedure:
-
Generate the ABTS•+ radical stock solution by reacting ABTS solution with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or buffer) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[15]
-
Add a small volume of the this compound sample or standard to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), record the absorbance at 734 nm.
-
Calculate the percentage of inhibition or determine the Trolox Equivalent Antioxidant Capacity (TEAC).
-
Caption: General experimental workflow for the ABTS radical scavenging assay.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The cyanobacterial UV-absorbing pigment this compound displays radical-scavenging activity. | Semantic Scholar [semanticscholar.org]
- 6. The cyanobacterial UV-absorbing pigment this compound displays radical-scavenging activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biotechnological Production of the Sunscreen Pigment this compound in Cyanobacteria: Progress and Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Genetics and Genomic Analysis of this compound Biosynthesis in Nostoc punctiforme ATCC 29133 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyanobacterial this compound, a potential photoprotective natural pigment: biomedical, industrial and environmental applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. actabotanica.org [actabotanica.org]
- 11. Inhibition of Skin Inflammation by this compound, an Ultraviolet Sunscreen Pigment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of Skin Inflammation by this compound, an Ultraviolet Sunscreen Pigment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The biosynthesis of cyanobacterial sunscreen this compound in intertidal microbial mat communities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. scispace.com [scispace.com]
Spectroscopic Characterization of Scytonemin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of Scytonemin, a cyanobacterial pigment with significant UV-screening properties. The document details the ultraviolet-visible (UV-Vis) and nuclear magnetic resonance (NMR) spectroscopic features of this compound, offering valuable data and methodologies for its identification and analysis.
Introduction
This compound is a yellow-brown, lipid-soluble pigment found in the extracellular sheaths of many cyanobacteria. It functions as a potent sunscreen, absorbing harmful UV-A, UV-B, and UV-C radiation, thereby protecting the organism from photo-oxidative damage. The unique dimeric structure of this compound, composed of indolic and phenolic subunits, is responsible for its broad and strong absorption in the UV region. Accurate spectroscopic characterization is crucial for its identification, quantification, and the exploration of its potential applications in pharmacology and cosmetics.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a primary technique for the identification and quantification of this compound due to its strong chromophore. The absorption spectrum is characterized by a major peak in the UV-A region and several minor peaks at shorter wavelengths.
Data Presentation
The UV-Vis absorption maxima (λmax) of this compound can vary slightly depending on the solvent and its redox state (oxidized or reduced).
| Form | Solvent | λmax (nm) | Reference |
| Oxidized | Acetone | 384 | [1] |
| Oxidized | Dimethylsulfoxide (DMSO) | 384 | [2] |
| Oxidized | in vivo | ~370 | [2] |
| Oxidized | Various Organic Solvents | 386, 300, 278, 252 | [1] |
| Reduced | - | 384 | [1] |
Experimental Protocol: UV-Vis Spectroscopy of this compound
This protocol outlines the steps for obtaining a UV-Vis absorption spectrum of this compound.
1. Extraction and Purification of this compound:
-
Materials: Freeze-dried cyanobacterial biomass, 100% acetone, pentane, glass microfiber filters, rotary evaporator, vacuum manifold.
-
Procedure:
-
Grind the dried cyanobacterial biomass to a fine powder.
-
Extract the powder with 100% acetone (e.g., 30 mL per 2.5 g of biomass) at 4°C in the dark for approximately 8-12 hours.[2]
-
Clarify the extract by filtering through a Whatman GF/F glass microfiber filter.[2]
-
Evaporate the solvent using a rotary evaporator.
-
Further dry the residue using a vacuum manifold.[2]
-
To remove interfering pigments like chlorophylls and carotenoids, triturate the residue with anhydrous pentane multiple times until the pentane solution is no longer colored.[2]
-
Dry the final dark brown-black residue of this compound under vacuum.[2]
-
2. Sample Preparation for UV-Vis Analysis:
-
Materials: Purified this compound, spectroscopic grade acetone or DMSO, quartz cuvettes (1 cm path length).
-
Procedure:
-
Dissolve a small, accurately weighed amount of purified this compound in spectroscopic grade acetone or DMSO to prepare a stock solution.
-
Dilute the stock solution to obtain a final concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU at the λmax).
-
3. UV-Vis Spectrophotometer Measurement:
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Parameters:
-
Wavelength Range: 200 - 800 nm
-
Blank: Use the same solvent (acetone or DMSO) as used for the sample.
-
Scan Speed: Medium
-
Bandwidth: 1-2 nm
-
-
Procedure:
-
Calibrate the spectrophotometer with the blank solution.
-
Record the absorption spectrum of the this compound solution.
-
Identify the wavelengths of maximum absorbance (λmax).
-
NMR Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both 1H and 13C NMR provide detailed information about the chemical environment of the individual atoms in the molecule.
Data Presentation
The following tables summarize the reported 1H and 13C NMR chemical shifts for this compound.
1H NMR Chemical Shifts (in acetone-d6, 600 MHz) [2]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.77 | d | 4H | Aromatic Protons |
| 7.66-7.62 | m | 6H | Aromatic Protons |
| 7.59 | dd | 2H | Aromatic Protons |
| 7.23 | dd | 2H | Aromatic Protons |
| 7.07 | d | 4H | Aromatic Protons |
13C NMR Chemical Shifts
Detailed 13C NMR data is less commonly reported in introductory literature but can be found in specialized structural elucidation papers.
Experimental Protocol: NMR Spectroscopy of this compound
This protocol provides a general procedure for acquiring 1H and 13C NMR spectra of this compound.
1. Sample Preparation for NMR Analysis:
-
Materials: Purified this compound, deuterated acetone (acetone-d6) or deuterated dimethyl sulfoxide (DMSO-d6), 5 mm NMR tubes.
-
Procedure:
-
Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of acetone-d6 or DMSO-d6.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be used.
-
Filter the solution if any particulate matter is present.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Typical Parameters for 1H NMR:
-
Pulse Sequence: Standard single-pulse sequence (e.g., zg30).
-
Number of Scans: 16-64 (depending on concentration).
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): 12-16 ppm.
-
-
Typical Parameters for 13C NMR:
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more (due to the low natural abundance of 13C).
-
Relaxation Delay (d1): 2-5 seconds.
-
Spectral Width (sw): 200-250 ppm.
-
-
Procedure:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Tune and match the probe for the respective nucleus (1H or 13C).
-
Set up the acquisition parameters and acquire the NMR data.
-
3. Data Processing:
-
Software: Standard NMR processing software (e.g., TopSpin, Mnova, etc.).
-
Procedure:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (acetone-d6: δH = 2.05 ppm, δC = 29.84, 206.26 ppm; DMSO-d6: δH = 2.50 ppm, δC = 39.52 ppm).
-
Integrate the peaks in the 1H spectrum.
-
Perform peak picking to identify the chemical shifts.
-
Biosynthetic Pathway of this compound
The biosynthesis of this compound is a complex process that involves enzymes encoded by a dedicated gene cluster. The pathway starts from precursors derived from the shikimate and aromatic amino acid biosynthesis pathways.
Caption: Biosynthetic pathway of this compound.
Experimental Workflow
The overall workflow for the spectroscopic characterization of this compound involves several key stages, from sample collection to data analysis.
Caption: Experimental workflow for this compound characterization.
References
Scytonemin: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals
Abstract
Scytonemin, a cyanobacterial pigment, is a molecule of significant interest in the fields of pharmacology and drug development due to its potent UV-screening, antioxidant, anti-inflammatory, and anti-proliferative properties. This technical guide provides an in-depth overview of the solubility and stability of this compound in various solvents and under different environmental conditions. It is intended to be a valuable resource for researchers, scientists, and professionals involved in the development of novel therapeutics and skincare products. This document collates available data on this compound's physicochemical properties, details experimental protocols for its analysis, and illustrates key biological pathways and experimental workflows.
Introduction
This compound is a yellow-brown, lipid-soluble indole-alkaloid pigment found in the extracellular sheaths of many species of cyanobacteria.[1] Its primary biological function is to act as a natural sunscreen, protecting the organism from the damaging effects of ultraviolet (UV) radiation.[1][2] Beyond its photoprotective role, this compound has demonstrated a range of pharmacological activities that make it a promising candidate for drug development. These include potent anti-inflammatory effects, mediated in part through the downregulation of the NF-κB signaling pathway, and anti-proliferative activity against various cancer cell lines.[2]
The development of this compound-based products necessitates a thorough understanding of its solubility and stability. This guide aims to provide a comprehensive summary of these critical parameters, drawing from the available scientific literature.
This compound Solubility
This compound is a hydrophobic molecule, a characteristic that dictates its solubility profile. It is generally insoluble in water but shows solubility in a range of organic solvents. The solubility can also be influenced by whether the this compound is in its oxidized or reduced form, with the reduced form exhibiting greater solubility in organic solvents.[3]
Qualitative Solubility
This compound is described as lipid-soluble and readily dissolves in various organic solvents.[2][4] Solvents commonly used for the extraction of this compound from cyanobacterial biomass, which indicates its solubility, include:
-
Acetone[5]
-
Ethyl acetate[5]
-
Acetonitrile[5]
-
Tetrahydrofuran[4]
-
Methanol/ethyl acetate mixtures[5]
-
N,N-dimethylformamide (DMF)[4]
Quantitative Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, a specific value for its solubility in dimethyl sulfoxide (DMSO) has been reported.
Table 1: Quantitative Solubility of this compound
| Solvent | Solubility | Conditions |
| Dimethyl sulfoxide (DMSO) | 25 mg/mL | Not specified |
Note: The available data on quantitative solubility is limited. The value presented should be considered as a guide, and it is recommended that researchers determine the solubility in their specific solvent systems and conditions.
This compound Stability
This compound is renowned for its high stability, a feature that is crucial for its biological function as a long-lasting UV protectant and a desirable attribute for its use in pharmaceutical and cosmetic formulations.[1]
Photostability
This compound exhibits remarkable resistance to photodegradation. Studies have shown that a significant percentage of this compound remains intact even after prolonged exposure to UV radiation.
Table 2: Photostability of this compound
| Light Source | Exposure Duration | Remaining this compound (%) | Substrate/Matrix |
| Visible Light (55 W·m⁻²) | 50 days | 93% | Dry Nostoc punctiforme samples |
| UV-A Radiation (5 W·m⁻²) | 50 days | 84% | Dry Nostoc punctiforme samples |
| UV-B Radiation (0.78 W·m⁻²) | 1 hour | Partially degraded | Purified sample |
The in vitro photostability of this compound has been observed to be solvent-dependent, with protic solvents like ethanol providing a more stabilizing environment compared to aprotic solvents such as ethyl acetate.
Thermal Stability
This compound is also highly resistant to thermal degradation. It has been reported to be stable at elevated temperatures, a property that is advantageous for formulation and storage.
Table 3: Thermal Stability of this compound
| Temperature | Exposure Duration | Degradation |
| 60°C | 1 hour | Partially degraded |
Chemical Stability
This compound demonstrates stability against oxidizing agents. This is a significant characteristic, as oxidative stress is a key factor in many pathological conditions and skin damage.
Table 4: Chemical Stability of this compound
| Chemical Agent | Concentration | Exposure Duration | Degradation |
| Hydrogen Peroxide (H₂O₂) | 0.25% | 1 hour | Partially degraded |
Influence of Redox Conditions
This compound can exist in two interconvertible forms: an oxidized (yellow-brown) and a reduced (red) state.[3] The oxidized form is more common and is less soluble in organic solvents, while the reduced form is more soluble.[3] The redox state is influenced by the surrounding chemical environment, which can be a critical consideration in formulation and during its biological mechanism of action.
Experimental Protocols
Extraction of this compound from Cyanobacterial Mats
This protocol describes a general method for the extraction of this compound from dried cyanobacterial biomass.
Materials:
-
Dried cyanobacterial mats
-
Acetone (100%)
-
Mortar and pestle or grinder
-
Centrifuge and centrifuge tubes
-
Filter paper (e.g., Whatman GF/F)
-
Rotary evaporator
-
Vacuum manifold
Procedure:
-
Drying: Dry the cyanobacterial biomass thoroughly, for example, in an oven at 60°C overnight.
-
Grinding: Grind the dried biomass to a fine powder using a mortar and pestle or a mechanical grinder.
-
Extraction: Suspend the ground biomass in 100% acetone (e.g., 30 mL of acetone for 2.5 g of dry biomass). The extraction should be carried out in the dark to prevent photodegradation, for instance, by incubating at 4°C for several hours (e.g., 8.5 hours) with occasional agitation.
-
Clarification: Separate the acetone extract from the solid biomass by centrifugation followed by filtration of the supernatant through a glass microfiber filter.
-
Solvent Evaporation: Remove the acetone from the extract using a rotary evaporator.
-
Drying: Further dry the crude extract using a vacuum manifold to remove any residual solvent.
Analysis of this compound
4.2.1. Thin-Layer Chromatography (TLC)
TLC can be used for the qualitative analysis and separation of the oxidized and reduced forms of this compound.
-
Stationary Phase: Silica gel plates
-
Mobile Phase: A mixture of methanol and chloroform (e.g., 1:9 v/v)
-
Visualization: The oxidized form appears as a yellow-brown spot, while the reduced form is bright red.
4.2.2. High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for the quantification and purification of this compound.
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of an aqueous solvent (A) and an organic solvent mixture (B). For example, solvent B could be a mixture of acetonitrile, methanol, and tetrahydrofuran (e.g., 75:15:10 v/v/v).[6]
-
Detection: A photodiode array (PDA) detector set at the absorption maximum of this compound (around 384 nm in organic solvents).[2]
Visualizations
Signaling Pathway
This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The following diagram illustrates a simplified representation of this pathway and the potential point of inhibition by this compound.
Caption: Simplified NF-κB signaling pathway and potential inhibition by this compound.
Experimental Workflow
The following diagram outlines a typical workflow for the extraction and analysis of this compound from a cyanobacterial culture.
Caption: General workflow for this compound extraction and analysis.
Conclusion
This compound's robust stability and solubility in organic solvents make it a highly attractive molecule for development in the pharmaceutical and cosmetic industries. While existing data provides a strong foundation for its handling and formulation, this guide highlights the need for more comprehensive quantitative studies on its solubility in a broader range of solvents and a more detailed kinetic analysis of its stability under various conditions. The provided protocols and diagrams serve as a practical resource for researchers embarking on the study of this promising natural product. Further research to fill the current knowledge gaps will undoubtedly accelerate the translation of this compound's potent biological activities into tangible therapeutic and protective applications.
References
- 1. Cyanobacterial this compound, a potential photoprotective natural pigment: biomedical, industrial and environmental applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotechnological Production of the Sunscreen Pigment this compound in Cyanobacteria: Progress and Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes & Protocols: Scytonemin Extraction from Cyanobacteria
Audience: Researchers, scientists, and drug development professionals.
Introduction: Scytonemin is a lipid-soluble, yellow-brown pigment found in the extracellular sheaths of many cyanobacteria.[1] It serves as a potent ultraviolet (UV) sunscreen, absorbing radiation primarily in the UV-A range, and also provides protection against UV-B and UV-C damage.[1] Its unique photoprotective properties and antioxidant activities make it a molecule of significant interest for applications in cosmetics, medicine, and biotechnology.[2][3] This document provides detailed protocols for the extraction of this compound from cyanobacterial biomass, summarizes quantitative yield data, and outlines workflows for researchers.
Data Presentation: this compound Yields
The efficiency of this compound extraction and the total yield are highly dependent on the cyanobacterial species, culture conditions, and the extraction method employed. The following table summarizes quantitative data from various studies.
| Cyanobacterial Species | Extraction Method/Solvent | This compound Yield | Reference |
| Scytonema sp. | Ethanol:dH₂O (4:1) | 2.2 mg/g DW | [4] |
| Lyngbya sp. | Ethanol:dH₂O (4:1) | 1.2 mg/g DW | [4] |
| Microbial Mat (Lyngbya aestuarii dominant) | Acetone | 0.1% of dry weight (1 mg/g DW) | [5] |
| Microbial Mat (Lyat 5) | Acetone | 0.09% of dry weight (0.9 mg/g DW) | [5] |
| Microbial Mat (Mat 6) | Acetone | 0.03% of dry weight (0.3 mg/g DW) | [5] |
| Chroococcidiopsis sp. UAM571 | Not specified | >50-fold increase with 20 g/L NaCl | [6] |
DW: Dry Weight
Experimental Workflows
The general process for obtaining purified this compound involves several key stages, from biomass preparation to final purification.
Caption: General workflow for this compound extraction and purification.
The selection of the extraction technique is a critical step that balances efficiency, time, and available equipment.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cyanobacteria and Red Macroalgae as Potential Sources of Antioxidants and UV Radiation-Absorbing Compounds for Cosmeceutical Applications [mdpi.com]
- 5. The biosynthesis of cyanobacterial sunscreen this compound in intertidal microbial mat communities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Scytonemin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scytonemin is a yellow-brown, lipid-soluble pigment synthesized by various cyanobacteria, particularly those exposed to high levels of ultraviolet (UV) radiation.[1][2] This indole-alkaloid pigment serves as a potent sunscreen, absorbing strongly in the UV-A, UV-B, and UV-C ranges, with a characteristic absorption maximum at approximately 384 nm.[3][4][5] Its remarkable photostability and antioxidant properties make it a promising candidate for applications in sunscreens, cosmetics, and pharmaceuticals.[1][6] Effective purification of this compound is crucial for its characterization and further development. This application note provides detailed protocols for the purification of this compound using High-Performance Liquid Chromatography (HPLC), a widely used and effective analytical technique for this purpose.[3][4]
Data Presentation
Table 1: HPLC Parameters for this compound Purification
| Parameter | Method 1 | Method 2 |
| HPLC System | Waters 2998 with Photodiode Array Detector | Agilent HPLC System |
| Column | Reverse-Phase Column | Waters Spherisorb S10 ODS2 (10 x 250 mm) |
| Mobile Phase A | Ultra-pure water | 15% Water in Methanol |
| Mobile Phase B | Acetonitrile:Methanol:Tetrahydrofuran (75:15:10, v/v) | Methanol, followed by Acetone |
| Gradient | 0-15 min: Linear gradient from 10% A to 100% B; 15-30 min: 100% B | 0-6 min: to 100% Methanol; 6-10 min: to 100% Acetone; 10-15 min: hold 100% Acetone; then back to 100% Methanol |
| Flow Rate | 1.5 mL/min | 1.8 mL/min |
| Detection | Photodiode Array (PDA) at 380 nm (scan range 200-800 nm) | Photodiode Array (PDA) at 384 nm |
| Reference | Rastogi & Incharoensakdi (2014)[4] | Soule et al. (2007)[5] |
Table 2: Quantitative Data for this compound Identification
| Compound | Retention Time (min) | UV λmax (nm) | Mass (m/z) | Reference |
| Reduced this compound | 3.25 | 384 | 547.1 | Rastogi & Incharoensakdi (2014)[3] |
| This compound | 4.48 | 384 | 545.05 | Rastogi & Incharoensakdi (2014)[3] |
Experimental Protocols
Extraction of this compound from Cyanobacterial Biomass
This protocol outlines the extraction of this compound from cyanobacterial cultures or biological crusts.
Materials:
-
Lyophilized cyanobacterial biomass
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Centrifuge
-
Rotary evaporator or vacuum evaporator
-
Syringe filters (0.22 µm, PVDF)
Procedure:
-
Harvest cyanobacterial cells by centrifugation.
-
Lyophilize the cell pellet to remove water.
-
Resuspend the dried biomass in a 1:1 (v/v) mixture of methanol and ethyl acetate.[7] Other effective solvents include 100% acetone or 100% ethyl acetate.[1]
-
Incubate the suspension overnight at 4°C with gentle agitation.[3][7]
-
For enhanced extraction, sonicate the sample.[7]
-
Centrifuge the mixture at 8,000-10,000 g for 5 minutes to pellet the cell debris.[3][7]
-
Carefully collect the supernatant containing the lipid-soluble pigments.
-
Evaporate the solvent from the supernatant using a rotary evaporator or vacuum evaporator at a temperature not exceeding 45°C.[3][7]
-
Redissolve the dried extract in 100% methanol.[3]
-
Filter the redissolved extract through a 0.22 µm syringe filter prior to HPLC analysis to remove any particulate matter.[3]
HPLC Purification of this compound
This protocol describes the separation and purification of this compound from the crude extract using reverse-phase HPLC.
Materials and Equipment:
-
HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Reverse-phase C18 column (e.g., Waters Spherisorb S10 ODS2 or similar).
-
Mobile phase solvents (as detailed in Table 1).
-
Filtered and degassed ultrapure water.
-
Filtered and degassed organic solvents (acetonitrile, methanol, tetrahydrofuran).
-
Prepared this compound extract.
Procedure:
-
Equilibrate the HPLC column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Set the PDA detector to monitor at 384 nm, the characteristic absorption maximum of this compound.[3][4] It is also recommended to scan a wider range (e.g., 200-800 nm) to aid in peak identification.[4]
-
Inject the filtered this compound extract onto the column.
-
Run the gradient program as specified in Table 1. The use of a gradient is essential for separating this compound from other pigments and impurities.
-
Monitor the chromatogram for peaks corresponding to this compound and its reduced form, which typically elute as distinct peaks.[3]
-
Collect the fractions corresponding to the this compound peak(s) using a fraction collector.
-
To confirm the identity of the purified compound, the collected fractions can be subjected to further analysis, such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[3]
Visualizations
Caption: Workflow for this compound Purification.
Caption: HPLC Gradient Elution Logic.
References
- 1. mdpi.com [mdpi.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Molecular Genetics and Genomic Analysis of this compound Biosynthesis in Nostoc punctiforme ATCC 29133 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Quantitative Analysis of Scytonemin in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction: Scytonemin is a lipid-soluble, yellow-brown pigment found in the extracellular sheaths of many species of cyanobacteria.[1] It functions as a potent and highly stable ultraviolet (UV) sunscreen, absorbing radiation primarily in the UV-A range (315–400 nm), but also significantly in the UV-B and UV-C ranges.[1][2][3] This unique indolic-phenolic structure not only provides photoprotection to cyanobacteria in habitats exposed to intense solar radiation but also exhibits significant biomedical potential.[1][4] this compound has demonstrated anti-proliferative, anti-inflammatory, and antioxidant properties, making it a compound of interest for applications in cosmetics, cosmeceuticals, and pharmaceuticals, particularly in the development of natural sunscreens and anti-cancer drugs.[2][5][6][7]
Accurate and reliable quantitative analysis of this compound in biological samples is crucial for understanding its biosynthesis, physiological roles, and for harnessing its potential in drug development and biotechnology. These application notes provide detailed protocols for the extraction and quantification of this compound, summarize relevant quantitative data, and illustrate key biological pathways.
Part 1: Experimental Protocols
Protocol 1: Extraction of this compound from Cyanobacterial Biomass
This protocol details the extraction of this compound from cyanobacterial samples, a necessary first step for quantification. The method is based on solvent extraction, leveraging this compound's lipophilic nature.
Materials:
-
Lyophilized or oven-dried (60°C) cyanobacterial biomass
-
Mortar and pestle or grinder
-
Extraction Solvents: Acetone (100%), Ethyl Acetate (100%), or a mixture of Methanol:Ethyl Acetate (1:1, v/v)[8]
-
Centrifuge and centrifuge tubes
-
Rotary evaporator or vacuum manifold
-
Glass microfiber filters (e.g., Whatman GF/F)
-
Pentane (anhydrous) for purification (optional)
Procedure:
-
Sample Preparation: Dry the cyanobacterial biomass to a constant weight using a lyophilizer or an oven at 60°C overnight.[9] Record the final dry weight (DW).
-
Cell Lysis: Grind the dried biomass to a fine, homogenous powder using a mortar and pestle. This step is critical to ensure efficient solvent penetration and extraction.[9]
-
Solvent Extraction:
-
Transfer the ground biomass to a flask or beaker.
-
Add an appropriate volume of extraction solvent (e.g., 30 mL of acetone for 2.5 g of dry biomass).[9] A variety of solvents can be used, including 100% acetone, 100% ethyl acetate, or methanol:ethyl acetate (1:1, v/v).[8]
-
Protect the mixture from light to prevent photodegradation of the pigment.
-
Allow the extraction to proceed at 4°C in the dark for at least 8 hours, with occasional agitation.[9]
-
-
Clarification:
-
Separate the solvent extract from the biomass residue by centrifugation.
-
Filter the supernatant through a glass microfiber filter to remove any remaining cell debris.[9]
-
-
Concentration: Evaporate the solvent from the clarified extract using a rotary evaporator or dry it down on a vacuum manifold. This will yield a crude pigment residue.[9]
-
Optional Purification (Carotenoid and Chlorophyll Removal):
-
To remove interfering pigments like carotenoids and chlorophylls, triturate the dried residue with anhydrous pentane (e.g., 6 x 2 mL).[9]
-
Carotenoids and chlorophylls will dissolve in the yellow-green pentane phase, leaving behind the dark brown-black this compound residue.[9]
-
Carefully remove the pentane solution and dry the purified this compound residue under vacuum.
-
-
Storage: Store the dried extract at -20°C in the dark until further analysis.[9] For analysis, redissolve the extract in a suitable solvent such as a mixture of dimethylsulfoxide (DMSO) and acetonitrile (20:80 v/v) or acetone.[9][10]
Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a photodiode array (PDA) or UV/Vis detector is the most common method for the separation and quantification of this compound.
Materials and Equipment:
-
HPLC system with a PDA or UV/Vis detector
-
C18 reverse-phase HPLC column (e.g., 5 µm, 2.1 x 150 mm)
-
Mobile Phase Solvents:
-
This compound extract (dissolved in a suitable solvent)
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation: Redissolve the dried this compound extract in the mobile phase or a compatible solvent. Filter the sample through a 0.22 µm syringe filter prior to injection to prevent column clogging.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Solvent A (water) and Solvent B (Acetonitrile:Methanol:THF, 75:15:10).[11][12]
-
Injection Volume: 50 µL.[12]
-
Detection Wavelength: 380 nm or 384 nm for quantification.[3][11] A PDA detector can be set to scan from 200 to 800 nm to capture the full absorbance spectrum.[11]
-
Column Temperature: 40°C.[12]
-
-
Gradient Elution Program:
-
Identification and Quantification:
-
This compound and its reduced form are identified by their characteristic retention times and UV/Vis absorption spectra. Oxidized this compound has a prominent peak at m/z 545.05, while the reduced form appears at m/z 547.1 in mass spectrometry.[11]
-
The absorption maximum for this compound in organic solvents is ~384 nm.[3][11]
-
Quantification can be performed using a set of trichromatic equations as described by Garcia-Pichel & Castenholz (1991) or by creating a standard curve with a purified this compound standard.[1][11] The concentration is typically normalized to the initial dry weight of the biomass.
-
A more advanced and sensitive method involves Ultra-High-Performance Liquid Chromatography coupled to a tandem mass spectrometer (UHPLC-MS/MS), which is particularly useful for complex matrices or low concentrations.[13][14]
Part 2: Quantitative Data Summary
The production of this compound varies significantly among different cyanobacterial species and is influenced by environmental conditions, particularly UV radiation exposure.
Table 1: this compound Content in Various Cyanobacterial Samples
| Cyanobacterial Source | This compound Content (% of Dry Weight) | Reference |
|---|---|---|
| Cultured Organisms (General) | Up to 5% | [9] |
| Microbial Mat 1 (Falmouth, MA) | 0.1% | [9] |
| Microbial Mat 5 (Falmouth, MA) | 0.09% | [9] |
| Microbial Mat 6 (Falmouth, MA) | 0.03% | [9] |
| Scytonema sp. (BEA 1603B) | ~0.22% (2.2 mg/g DW) | [15] |
| Lyngbya sp. (BEA 1328B) | ~0.12% (1.2 mg/g DW) |[15] |
Table 2: Antioxidant Activity of this compound
| This compound Concentration | Radical Scavenging Activity (%) | Assay | Reference |
|---|---|---|---|
| 0.5 mg/mL | 12% | DPPH | [11] |
| 1.0 mg/mL | 33% | DPPH | [11] |
| 2.0 mg/mL | 57% | DPPH | [11] |
| 0.4 mM | 22% | DPPH/ABTS | [2] |
| 0.8 mM | 52% | DPPH/ABTS |[2] |
Part 3: Visualized Workflows and Pathways
Experimental Workflow
The overall process for the quantitative analysis of this compound involves several key stages, from sample collection to final data interpretation.
Caption: Workflow for this compound extraction and quantification.
This compound Biosynthetic Pathway
This compound is synthesized from precursors derived from the aromatic amino acid biosynthesis pathway. The core enzymatic steps have been elucidated in cyanobacteria like Nostoc punctiforme.[2][9]
Caption: Proposed biosynthetic pathway of this compound.
Mechanism of Action: Inhibition of Cell Cycle Kinases
Beyond its role as a sunscreen, this compound exhibits anti-proliferative activity by inhibiting key kinases involved in cell cycle regulation. This makes it a promising scaffold for the development of anti-cancer therapeutics.[2][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Biotechnological Production of the Sunscreen Pigment this compound in Cyanobacteria: Progress and Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mutational Studies of Putative Biosynthetic Genes for the Cyanobacterial Sunscreen this compound in Nostoc punctiforme ATCC 29133 [frontiersin.org]
- 4. laboratorynotes.com [laboratorynotes.com]
- 5. actabotanica.org [actabotanica.org]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Genetics and Genomic Analysis of this compound Biosynthesis in Nostoc punctiforme ATCC 29133 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The biosynthesis of cyanobacterial sunscreen this compound in intertidal microbial mat communities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of this compound by UHPLC-MS/MS in extracts of an intertidal cyanobacterial mat community and in Nostoc sp. | accedaCRIS [accedacris.ulpgc.es]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Heterologous Expression of Scytonemin Biosynthetic Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scytonemin is a potent cyanobacterial sunscreen pigment with significant potential for pharmaceutical and cosmetic applications due to its strong UV-A absorbing and antioxidant properties.[1][2] Native production of this compound is often low and dependent on specific environmental triggers like UV radiation, making heterologous expression a promising alternative for sustainable and scalable production.[3][4] This document provides detailed application notes and protocols for the heterologous expression of this compound biosynthetic genes, primarily focusing on the production of the this compound monomer in Escherichia coli.
Core Concepts
The biosynthesis of the this compound monomer is primarily governed by the scyA, scyB, and scyC genes from cyanobacteria such as Nostoc punctiforme.[1][5][6] The overall biosynthetic pathway involves the conversion of L-tryptophan and p-hydroxyphenylpyruvate into a tricyclic ketone, which is the monomer of this compound.[1][7] While the dimerization to form the final this compound pigment occurs in the periplasm of cyanobacteria and involves additional genes like scyD, scyE, and scyF, heterologous expression in E. coli has so far only yielded the monomeric precursor.[2][3][5]
Data Presentation
Table 1: Quantitative Yields of this compound Monomer in Recombinant E. coli
| Host Strain | Expression System | Precursor Supplementation | Yield (mg/L) | Yield (µg/mg dry cell weight) | Reference |
| E. coli BL21 | pC-ScyABC-ScyDEF, pE-GtAroB-TrpEC, pA-TrpAB-TrpDU | None | 4.2 | 2.46 | [3][8][9][10] |
| E. coli BL21 | pACYC-ScyB, pCDF-ScyAC | 1 mM Tryptophan & Tyrosine | 8.9 | 4.56 | [3][8][9][10] |
Mandatory Visualizations
Caption: this compound biosynthetic pathway.
References
- 1. The biosynthesis of cyanobacterial sunscreen this compound in intertidal microbial mat communities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A sustainable route to produce the this compound precursor using Escherichia coli - Green Chemistry (RSC Publishing) DOI:10.1039/C4GC00118D [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Biotechnological Production of the Sunscreen Pigment this compound in Cyanobacteria: Progress and Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. A sustainable route to produce the this compound precursor using Escherichia coli - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Testing Scytonemin's Anti-inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scytonemin, a cyanobacterial pigment, has demonstrated significant anti-inflammatory properties, positioning it as a promising candidate for therapeutic development. These application notes provide a comprehensive overview of the protocols to test the anti-inflammatory activity of this compound, focusing on its mechanism of action through the inhibition of key inflammatory pathways. This compound has been shown to inhibit skin inflammation by blocking the expression of inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and inducible Nitric Oxide Synthase (iNOS)[1][2][3]. This effect is primarily mediated through the down-regulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway[1][2][3].
This document outlines detailed in vitro and in vivo experimental protocols, data presentation guidelines, and visual representations of the involved signaling pathways and experimental workflows to facilitate research and development of this compound-based anti-inflammatory agents.
Signaling Pathway Modulated by this compound
This compound exerts its anti-inflammatory effects by intervening in the NF-κB signaling cascade. Under inflammatory stimuli, such as Lipopolysaccharide (LPS), the inhibitor of NF-κB, IκBα, is degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus. In the nucleus, p65 initiates the transcription of pro-inflammatory genes, including TNF-α and iNOS. This compound has been shown to block the degradation of IκBα and the subsequent nuclear translocation of p65, thereby inhibiting the expression of these inflammatory mediators[1][2][3].
Caption: this compound's inhibition of the NF-κB signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound from published studies.
Table 1: In Vitro Anti-inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages
| Concentration of this compound | % Inhibition of TNF-α Production | % Inhibition of Nitric Oxide (NO) Production | Reference |
| 20 µM | 40.4% | 74.3% | [1] |
Table 2: In Vivo Anti-inflammatory Activity of this compound in TPA-Induced Mouse Ear Edema
| Treatment | Ear Thickness Increase (mm) | % Inhibition of Edema | Reference |
| Vehicle + TPA | ~0.12 | - | [2] |
| This compound (1 µ g/ear ) + TPA | ~0.08 | ~33% | [2] |
| This compound (10 µ g/ear ) + TPA | ~0.05 | ~58% | [2] |
Experimental Protocols
In Vitro Anti-inflammatory Assays
These protocols are designed to assess the anti-inflammatory effects of this compound in a cell-based model. The murine macrophage cell line RAW 264.7 is a standard model for studying inflammation.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for RNA extraction and protein analysis).
-
Allow cells to adhere for 24 hours.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 1 hour.
-
Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 200 ng/mL) for a specified duration (e.g., 24 hours for NO and cytokine production, shorter times for signaling pathway analysis).
-
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Materials:
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Sodium nitrite standard curve (0-100 µM).
-
-
Protocol:
-
After cell treatment, collect 50 µL of culture supernatant.
-
Add 50 µL of Griess Reagent Part A to each sample and standard in a 96-well plate.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration from the standard curve.
-
This protocol quantifies the amount of TNF-α secreted into the culture medium.
-
Materials:
-
Mouse TNF-α ELISA kit.
-
-
Protocol:
-
Follow the manufacturer's instructions for the specific ELISA kit.
-
Briefly, coat a 96-well plate with capture antibody.
-
Add cell culture supernatants and standards to the wells.
-
Add detection antibody, followed by a substrate solution.
-
Stop the reaction and measure the absorbance at the recommended wavelength.
-
Calculate the TNF-α concentration from the standard curve.
-
This protocol measures the mRNA levels of pro-inflammatory genes.
-
Materials:
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix.
-
Primers for TNF-α, iNOS, and a housekeeping gene (e.g., β-actin or GAPDH).
-
-
Protocol:
-
After treatment, lyse the cells and extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using specific primers for the target genes.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
-
1.5.1. Western Blot for IκBα Degradation and p65 Nuclear Translocation
-
Protocol:
-
After treatment (typically for shorter durations, e.g., 30 minutes for IκBα degradation and 1 hour for p65 translocation), prepare cytoplasmic and nuclear protein extracts.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against IκBα, p65, and loading controls (e.g., β-actin for cytoplasmic fraction, Lamin B1 for nuclear fraction).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.
-
1.5.2. Luciferase Reporter Assay for NF-κB Transcriptional Activity
-
Protocol:
-
Co-transfect RAW 264.7 cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
-
After 24 hours, treat the cells with this compound and LPS as described above.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.
-
Caption: Workflow for in vitro testing of this compound's anti-inflammatory activity.
In Vivo Anti-inflammatory Assay
This protocol describes a common model for assessing topical anti-inflammatory activity.
-
Animals: BALB/c mice.
-
Materials:
-
12-O-tetradecanoylphorbol-13-acetate (TPA) dissolved in a vehicle (e.g., acetone:olive oil = 4:1).
-
This compound dissolved in a suitable vehicle.
-
Micrometer for measuring ear thickness.
-
-
Protocol:
-
Divide mice into groups (e.g., Vehicle control, TPA only, TPA + this compound at different doses).
-
Topically apply this compound or its vehicle to the inner and outer surfaces of the right ear 30 minutes before TPA application.
-
Apply TPA (e.g., 300 ng/ear) to the right ear of all groups except the vehicle control.
-
Measure the ear thickness using a micrometer at various time points after TPA application (e.g., 4, 6, 24 hours).
-
Calculate the increase in ear thickness by subtracting the initial thickness from the final thickness.
-
At the end of the experiment, euthanize the mice and collect ear biopsies for further analysis (e.g., histology, gene expression of TNF-α and iNOS via RT-qPCR).
-
Caption: Workflow for in vivo testing of this compound's anti-inflammatory activity.
Conclusion
The protocols and data presented in these application notes provide a robust framework for the investigation of this compound's anti-inflammatory properties. By utilizing these standardized in vitro and in vivo models, researchers can effectively evaluate the therapeutic potential of this compound and elucidate its mechanisms of action, paving the way for its development as a novel anti-inflammatory agent. The consistent finding that this compound targets the NF-κB pathway underscores its potential as a specific inhibitor of inflammatory processes.
References
Scytonemin: A Versatile Tool for Investigating UV Stress Response
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Scytonemin is a yellow-brown, lipid-soluble pigment found in the extracellular sheaths of many species of cyanobacteria.[1][2] Functioning as a potent UV-screening compound, it provides essential protection against damaging ultraviolet (UV) radiation, particularly in the UV-A range (315-400 nm).[3][4] Its synthesis is induced by exposure to UV light and other environmental stressors, making it a valuable biomarker for studying UV stress response mechanisms.[5][6][7] Beyond its photoprotective role, this compound exhibits significant antioxidant properties, further highlighting its importance in cellular defense against oxidative damage.[3][4][8] These characteristics make this compound a powerful tool for researchers in various fields, including photobiology, stress physiology, drug development, and astrobiology.
This document provides detailed application notes and protocols for utilizing this compound as a tool to study UV stress responses in cyanobacteria and potentially other biological systems.
Application Notes
1. Biomarker for UV-A Stress: this compound synthesis is strongly and specifically induced by UV-A radiation.[3] This dose-dependent induction allows for the quantification of UV-A exposure and the cellular response to it. Researchers can monitor this compound levels to assess the efficacy of UV-protective strategies or to screen for compounds that modulate the UV stress response.
2. Indicator of Oxidative Stress: UV radiation can lead to the generation of reactive oxygen species (ROS), causing cellular damage. This compound itself possesses radical-scavenging activity, and its induction is linked to the oxidative stress response.[3][8] Studying the regulation of this compound biosynthesis can therefore provide insights into the broader mechanisms of oxidative stress tolerance.
3. Tool for Drug Discovery and Development: The photoprotective and antioxidant properties of this compound make it and its biosynthetic pathway interesting targets for drug development.[2] For instance, novel sunscreens could be developed based on its structure. Furthermore, screening for compounds that inhibit or enhance this compound production could lead to the discovery of new drugs that modulate stress response pathways.
4. Model for Studying Secondary Metabolite Regulation: The biosynthesis of this compound involves a complex and tightly regulated pathway, influenced by various environmental cues.[7][9] This makes it an excellent model system for studying the genetic and environmental regulation of secondary metabolite production in microorganisms.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the induction of this compound production and gene expression under UV stress.
Table 1: Induction of this compound Content under UV Radiation
| Cyanobacterial Species | UV Radiation Conditions | Duration | Fold Increase in this compound | Reference |
| Lyngbya sp. CU2555 | UV-A + UV-B | 72 h | Significant induction | [5] |
| Halothece sp. (in halites) | 3.6 W/m² UV-A + 1.2 W/m² white light | 48 h | ~2-fold | [10] |
| Nostoc punctiforme ATCC 29133 | 5 W/m² UV-A + 10 W/m² white light | 48 h | 4-fold | [10] |
| Nostoc commune | 1.7 W/m² UV-A | 2.5 days | 2-3 times | [10] |
| Scytonema sp. (with 200 mM NaCl) | PAR + UV-A + UV-B | 72 h | ~9-fold | [1] |
Table 2: Induction of this compound Biosynthesis Gene Expression under UV-A Radiation
| Cyanobacterial Species | Gene | UV-A Radiation Conditions | Duration | Fold Increase in Gene Expression | Reference |
| Cyanobacteria in Atacama halites | scyB | 3.6 W/m² UV-A + 1.2 W/m² white light | Not specified | ~2-fold | [10] |
| Nostoc punctiforme ATCC 29133 | scyB | UV-A + white light | Not specified | 3- to 5-fold | [10] |
Experimental Protocols
Protocol 1: Induction of this compound Production by UV Radiation
This protocol describes a general method for inducing this compound synthesis in cyanobacterial cultures using UV-A radiation.
Materials:
-
Cyanobacterial culture in the logarithmic growth phase
-
Sterile culture medium
-
UV-A lamp (e.g., actinic BL special model TL-D15W)
-
White fluorescent lamps
-
UV meter
-
Incubation chamber or cabinet to exclude external light
-
Sterile culture flasks or plates
Procedure:
-
Grow the cyanobacterial culture to the mid-logarithmic phase under standard conditions.
-
Inoculate fresh sterile medium with the culture to an initial optical density of 0.5 at 750 nm.[1]
-
Place the cultures in a closed cabinet to shield them from external light.
-
Expose the experimental cultures to a combination of UV-A and white fluorescent light. A typical setup might involve 3.6 W/m² of UV-A and 1.2 W/m² of white light.[10]
-
For control cultures, expose them only to the white fluorescent light.
-
Maintain a constant temperature and relative humidity within the cabinet.
-
Incubate the cultures for a desired period (e.g., 24, 48, 72, or 96 hours), collecting samples at regular intervals.
-
Harvest the cells by centrifugation for subsequent this compound extraction and quantification.
Protocol 2: Extraction of this compound
This protocol provides two common methods for extracting this compound from cyanobacterial biomass.
Method A: Methanol/Ethyl Acetate Extraction
-
Materials:
-
Harvested cyanobacterial cell pellet
-
Methanol
-
Ethyl acetate
-
Centrifuge and tubes
-
Vacuum evaporator
-
-
Procedure:
-
To the cell pellet, add a 1:1 (v/v) mixture of methanol and ethyl acetate.[5]
-
Incubate the mixture overnight at 4°C in the dark.
-
Centrifuge the mixture at 8000 x g for 5 minutes.
-
Carefully collect the supernatant.
-
Evaporate the supernatant to dryness using a vacuum evaporator.
-
Redissolve the dried extract in a known volume of 100% methanol for quantification.[5]
-
Method B: Acetone Extraction
-
Materials:
-
Harvested cyanobacterial cell pellet (can be lyophilized)
-
100% Acetone
-
Soxhlet apparatus (optional, for larger quantities)
-
Rotary evaporator
-
-
Procedure:
-
For small samples, pulverize the cell pellet in acetone.[11]
-
For larger quantities, perform a Soxhlet extraction with acetone.[12]
-
After extraction, clarify the extract by filtration.
-
Evaporate the acetone using a rotary evaporator to obtain the crude this compound extract.
-
Redissolve the extract in a suitable solvent (e.g., DMSO:acetonitrile 20:80 v/v) for analysis.[12]
-
Protocol 3: Quantification of this compound
This compound can be quantified using spectrophotometry or high-performance liquid chromatography (HPLC).
Method A: Spectrophotometric Quantification
-
Materials:
-
This compound extract in a suitable solvent
-
Spectrophotometer
-
Quartz cuvettes
-
-
Procedure:
Method B: HPLC Quantification
-
Materials:
-
This compound extract
-
HPLC system with a photodiode array (PDA) detector
-
C18 column
-
Mobile phase solvents (e.g., water, acetonitrile, methanol, tetrahydrofuran)
-
This compound standard (if available for absolute quantification)
-
-
Procedure:
-
Filter the this compound extract through a 0.22 µm syringe filter before injection.
-
Set up the HPLC system with a suitable gradient elution program. An example program is:
-
Solvent A: Ultrapure water
-
Solvent B: Acetonitrile:methanol:tetrahydrofuran (75:15:10, v/v/v)
-
Gradient: 0-15 min linear increase from 10% A to 100% B; 15-30 min at 100% B.
-
Flow rate: 1.5 mL/min.[5]
-
-
Set the detection wavelength to 380 nm and the PDA scan wavelength from 200 to 800 nm.[5]
-
Identify the this compound peak by its characteristic retention time and absorption spectrum (with maxima around 252, 278, 300, and 384 nm).[5]
-
Quantify the this compound content by integrating the peak area and comparing it to a standard curve or by relative quantification against an internal standard or chlorophyll a.
-
Visualizations
Caption: Simplified signaling pathway for this compound induction by UV stress.
Caption: General experimental workflow for studying this compound as a UV stress marker.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Cyanobacterial Sunscreen this compound: Role in Photoprotection and Biomedical Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple Roles of Photosynthetic and Sunscreen Pigments in Cyanobacteria Focusing on the Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cyanobacterial UV-absorbing pigment this compound displays radical-scavenging activity [jstage.jst.go.jp]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. The cyanobacterial UV-absorbing pigment this compound displays radical-scavenging activity. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. UV-A Irradiation Increases this compound Biosynthesis in Cyanobacteria Inhabiting Halites at Salar Grande, Atacama Desert - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The biosynthesis of cyanobacterial sunscreen this compound in intertidal microbial mat communities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Evaluation of Scytonemin's Anticancer Properties
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro assays used to characterize the anticancer properties of Scytonemin, a cyanobacterial secondary metabolite. Detailed protocols for key experiments are provided to facilitate the replication and further investigation of its therapeutic potential.
Introduction
This compound is a lipophilic, indole-alkaloid pigment produced by various species of cyanobacteria, primarily as a protective mechanism against UV radiation.[1] Beyond its photoprotective role, recent research has highlighted its potent anti-proliferative and pro-apoptotic activities across a range of cancer cell lines, making it a promising candidate for anticancer drug development.[1][2][3] In vitro studies have demonstrated that this compound can induce cell cycle arrest, trigger apoptosis through the mitochondrial pathway, and inhibit key proteins involved in cancer progression like Polo-like kinase 1 (Plk1) and c-Myc.[2][3][4] This document outlines the standard in vitro assays employed to elucidate these anticancer effects.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the cytotoxic activity of this compound against various cancer cell lines, as determined by metabolic activity and proliferation assays.
| Cell Line | Cancer Type | Assay | IC50 Value (µM) | Reference |
| HL-60 | Leukemia | Resazurin | 60.5 | [2] |
| Jurkat | Leukemia | Resazurin | 88.2 | [2] |
| MCF-7 | Breast Cancer | Cytotoxicity Assay | 4 | [3][4] |
| MDA-MB-231 | Breast Cancer | Cytotoxicity Assay | 8 | [3][4] |
| Various | Cervix, Colon, Breast, Lung | Resazurin | 60.5 - 462.0 | [2] |
| B16F10 | Mouse Melanoma | MTT Assay | 30.25 - 100.25 | [5] |
Note: IC50 values represent the concentration of this compound required to inhibit 50% of cell growth or metabolic activity.
Key Experimental Protocols
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the dose-dependent effect of this compound on cancer cell viability.
a) Resazurin Assay (Metabolic Activity)
This assay measures the metabolic activity of viable cells. Resazurin (a blue, non-fluorescent dye) is reduced to the pink, highly fluorescent resorufin by mitochondrial enzymes in living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours under standard conditions.[2][6]
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 5 to 100 µM) and a vehicle control (e.g., DMSO) for 72 hours.[2][6]
-
Resazurin Addition: Add 10 µL of resazurin solution to each well and incubate for 1.5 hours.[2]
-
Measurement: Measure the fluorescence or absorbance at the appropriate wavelength to determine the amount of resorufin produced, which is proportional to the number of viable cells.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the this compound concentration.
b) MTT Assay (Cell Proliferation)
This colorimetric assay assesses cell proliferation based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Treatment: Expose cells to various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm.
-
Data Analysis: Determine the IC50 value as described for the resazurin assay.
Apoptosis Assays
These assays are crucial for determining if this compound induces programmed cell death.
a) Flow Cytometry for Annexin V/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is externalized on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for various time points (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) can be quantified based on their fluorescence.
b) Western Blot for Apoptosis Markers
This technique is used to detect the expression levels of key proteins involved in the apoptotic cascade.
Protocol:
-
Protein Extraction: Lyse this compound-treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies against apoptotic markers such as cleaved Caspase-3, cleaved Caspase-7, cleaved Caspase-9, and cleaved PARP.[2] Subsequently, use a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression of the target proteins.
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Cell Treatment: Treat cells with this compound for a specified period.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells to allow for DNA staining and RNA degradation.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Data Analysis: Generate a histogram to visualize the cell cycle distribution and quantify the percentage of cells in each phase. Studies have shown that this compound can induce G1 phase arrest in HL-60 cells and G2/M phase arrest in multiple myeloma cells.[2]
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the proposed mechanisms of this compound's anticancer activity and a typical experimental workflow.
Caption: Experimental workflow for evaluating this compound's anticancer properties.
Caption: Proposed signaling pathways for this compound's anticancer effects.
Conclusion
This compound exhibits significant anticancer properties in vitro, primarily through the induction of apoptosis and cell cycle arrest. The protocols and data presented here provide a foundation for further research into its mechanisms of action and its development as a potential therapeutic agent. Future studies should focus on in vivo models to validate these findings and explore the potential for combination therapies.[2]
References
- 1. openjournals.bsu.edu [openjournals.bsu.edu]
- 2. Nostoc commune-derived this compound induced mitochondrial cell death in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound extracted from Lyngbya aestuarii exhibits anti-cancer activity: involvement of c-Myc pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Topical Delivery of Scytonemin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and evaluation of Scytonemin for topical delivery. This document includes key data on the physicochemical and biological properties of this compound, along with detailed protocols for formulation development, stability testing, in vitro skin permeation studies, and cytotoxicity assessment.
Introduction to this compound
This compound is a lipid-soluble, yellow-brown pigment found in the extracellular sheath of various cyanobacteria.[1][2][3] It is a potent ultraviolet (UV) screening compound, absorbing strongly in the UV-A, UV-B, and UV-C ranges, with an in vitro maximum absorption at 384 nm.[1][4] Beyond its photoprotective properties, this compound exhibits significant antioxidant and anti-inflammatory activities, making it a promising candidate for various dermatological applications.[1][2][5][6] Its anti-inflammatory effects are partly mediated through the downregulation of the NF-κB signaling pathway.[1][2][5]
Physicochemical and Biological Properties of this compound
A summary of the key properties of this compound relevant to topical formulation is presented in Table 1.
| Property | Description |
| Solubility | Insoluble in water; readily soluble in lipids and various organic solvents such as acetone, ethyl acetate, acetonitrile, tetrahydrofuran, and methanol:ethyl acetate (1:1, v/v).[1] Soluble in N,N-dimethylformamide and 1% polyvinylpyrrolidone K30 aqueous solution. |
| Stability | Highly stable against UV-B radiation, heat (60°C), and strong oxidizing agents (0.25% H₂O₂) for 1 hour.[1] In a dry state, it remains stable for up to 50 days under continuous visible light or UV-A radiation.[1] |
| Antioxidant Activity | Dose-dependent radical scavenging activity. At concentrations of 0.4 mM and 0.8 mM, it shows 22% and 52% antioxidant activity, respectively, compared to ascorbic acid.[2] |
| Anti-inflammatory Activity | In vivo: Topical application of 1 µ g/ear and 10 µ g/ear inhibited TPA-induced ear swelling in mice.[5] In vitro: At 20 µM, it inhibited LPS-induced TNF-α and nitric oxide production in RAW 264.7 cells by 40.4% and 74.3%, respectively.[5] |
Formulation Strategy for Topical Delivery
Given this compound's lipophilic nature, formulations should be designed to enhance its solubility and skin penetration. Table 2 provides a list of suggested excipients for developing stable and effective topical formulations of this compound.
| Excipient Class | Examples | Purpose in Formulation |
| Solvents/Co-solvents | Propylene glycol, Polyethylene glycols (PEGs), Ethanol, Isopropyl myristate | To dissolve this compound and improve its incorporation into the formulation base.[7] |
| Emollients | Mineral oil, Petrolatum, Fatty alcohols (e.g., cetyl, stearyl alcohol) | To soften the skin and act as a vehicle for the lipophilic this compound.[1] |
| Emulsifiers | Polysorbates (e.g., Polysorbate 80), Sorbitan esters, Cetearyl alcohol | To create stable cream or lotion formulations (oil-in-water or water-in-oil emulsions).[7] |
| Thickeners/Gelling Agents | Carbomers, Cellulose derivatives (e.g., HPMC), Xanthan gum | To achieve the desired viscosity and consistency for gels, creams, and lotions.[1] |
| Permeation Enhancers | Oleic acid, Propylene glycol | To improve the penetration of this compound through the stratum corneum.[1] |
| Antioxidants | Tocopherol (Vitamin E), Butylated hydroxytoluene (BHT) | To protect this compound and other formulation components from oxidative degradation.[1] |
| Preservatives | Parabens (methyl, propyl), Phenoxyethanol, Benzalkonium chloride | To prevent microbial growth in the formulation.[8] |
Experimental Protocols
The following are detailed protocols for the evaluation of topical this compound formulations.
This protocol describes the use of Franz diffusion cells to assess the skin permeation of this compound from a topical formulation.
Materials:
-
Franz diffusion cells
-
Full-thickness skin (human or animal, e.g., porcine) or synthetic membrane (e.g., Strat-M®)
-
Receptor solution (e.g., phosphate-buffered saline (PBS) with a solubilizing agent like polysorbate 80 to maintain sink conditions)
-
This compound topical formulation
-
Micro-stir bars
-
Circulating water bath
-
HPLC or other suitable analytical instrument for this compound quantification
Procedure:
-
Prepare the receptor solution and degas it to prevent air bubble formation.
-
Set up the Franz diffusion cells and maintain the temperature at 32 ± 1°C using the circulating water bath to mimic skin surface temperature.
-
Excise the skin and mount it on the receptor chamber of the Franz diffusion cell with the stratum corneum side facing the donor compartment.
-
Fill the receptor chamber with the receptor solution, ensuring no air bubbles are trapped beneath the skin. Place a micro-stir bar in the receptor chamber and start stirring.
-
Equilibrate the mounted skin for at least 30 minutes.
-
Apply a finite dose (e.g., 10-15 mg/cm²) of the this compound formulation to the skin surface in the donor compartment.
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling port and immediately replace it with an equal volume of fresh, pre-warmed receptor solution.
-
Analyze the collected samples for this compound concentration using a validated analytical method (e.g., HPLC).
-
At the end of the experiment, dismantle the diffusion cell, and determine the amount of this compound retained in the skin.
-
Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve. The permeability coefficient (Kp) can be calculated by dividing Jss by the initial concentration of this compound in the formulation.
This protocol outlines the procedure for assessing the physical and chemical stability of a this compound topical formulation.
Materials:
-
This compound topical formulation
-
Stability chambers with controlled temperature and humidity
-
Appropriate containers for the formulation
-
Viscometer
-
pH meter
-
Microscope
-
HPLC or other suitable analytical instrument
Procedure:
-
Package the this compound formulation in inert containers that simulate the final product packaging.
-
Store the samples under various conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).
-
At specified time points (e.g., 0, 1, 3, and 6 months for accelerated testing), withdraw samples and evaluate the following parameters:
-
Physical Appearance: Visually inspect for changes in color, odor, and phase separation.
-
Viscosity: Measure the viscosity using a viscometer.
-
pH: Determine the pH of the formulation.
-
Microscopic Examination: Observe for any changes in the microstructure or crystal growth.
-
This compound Content: Quantify the concentration of this compound using a validated analytical method to assess chemical degradation.
-
-
Compare the results to the initial data (time 0) to determine the stability profile and estimate the shelf-life of the product.
This protocol describes the MTT assay to evaluate the potential cytotoxicity of the this compound formulation on skin cells.
Materials:
-
Human keratinocytes (e.g., HaCaT) or fibroblasts
-
Cell culture medium and supplements
-
This compound formulation and corresponding vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO or isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound formulation and the vehicle control in the cell culture medium.
-
Remove the old medium from the cells and treat them with the prepared dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plates for a specified period (e.g., 24 or 48 hours).
-
After incubation, remove the treatment medium and add MTT solution to each well. Incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control. Plot the cell viability against the formulation concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition of cell viability).
Visualizations
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: Workflow for developing and testing topical this compound formulations.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. mdpi.com [mdpi.com]
- 3. umbrex.com [umbrex.com]
- 4. phytojournal.com [phytojournal.com]
- 5. Inhibition of Skin Inflammation by this compound, an Ultraviolet Sunscreen Pigment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. ondrugdelivery.com [ondrugdelivery.com]
Application Notes: Scytonemin for Material Protection Against UV Degradation
Introduction
Ultraviolet (UV) radiation is a significant contributor to the degradation of a wide range of materials, including polymers, coatings, and textiles. This photodegradation leads to discoloration, loss of mechanical strength, and reduced service life. Scytonemin is a naturally occurring, lipid-soluble pigment synthesized by various species of cyanobacteria as a defense mechanism against high-intensity solar radiation.[1][2] Located in the extracellular polysaccharide sheath of these organisms, this compound functions as a highly effective and stable UV sunscreen.[3][4] Its unique heterocyclic dimeric structure allows for strong absorption across a broad spectrum of UV and visible light, making it a promising biocompatible alternative to synthetic UV absorbers for industrial applications.[5][6]
This compound's remarkable photostability and antioxidant properties further enhance its potential for protecting sensitive materials from UV-induced damage.[2][7][8] These application notes provide an overview of this compound's properties and detailed protocols for its extraction, quantification, and application in material protection studies.
Physicochemical and Photoprotective Properties
This compound is characterized by its strong UV-A absorption, high photostability, and antioxidant capabilities. It can absorb approximately 90% of incident UV-A radiation, significantly reducing the amount of damaging radiation that reaches the underlying substrate.[3][4][7]
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound relevant to its function as a UV protectant.
Table 1: UV-Visible Absorption Characteristics of this compound
| Property | Value | Notes |
| In Vitro λmax | 384 - 386 nm | Broad absorption also occurs at 252, 278, and 300 nm.[3][5][9][10] |
| In Vivo λmax | ~370 nm | The absorption maximum within the cyanobacterial sheath.[4][7][11] |
| Molar Extinction (ε) | 16,200 M⁻¹cm⁻¹ at 278 nm | Data for other wavelengths are available for this compound derivatives.[5] |
| Molecular Weight | 544 Da (Oxidized) | Can also exist in a reduced form (546 Da).[3] |
Table 2: Stability of this compound Under Abiotic Stress
| Stress Condition | Stability Results | Reference |
| UV-A Radiation | 84% of original content remained after 50 days of continuous exposure (5 W·m⁻²). | [7] |
| Visible Light | 93% of original content remained after 50 days of continuous exposure (55 W·m⁻²). | [7] |
| Heat (60 °C) | Showed high stability for 1 hour. | [7] |
| Oxidizing Agent (0.25% H₂O₂) | Showed high stability for 1 hour. | [7] |
Table 3: Reported Solvents for this compound Extraction
| Solvent | Type | Reference |
| Acetone (100%) | Organic | [4][7] |
| Ethyl Acetate (100%) | Organic | [7][11] |
| Methanol / Ethyl Acetate (1:1, v/v) | Organic Mixture | [7] |
| Tetrahydrofuran (80%) | Organic | [7] |
| N,N-dimethylformamide (DMF) | Organic | [7] |
| Polyvinylpyrrolidone K30 (aq. solution) | Aqueous Polymer | [7] |
Experimental Protocols
The following protocols provide detailed methodologies for the extraction, quantification, and application of this compound for material protection.
Protocol 1: Extraction and Purification of this compound
This protocol is adapted from methodologies used for extracting this compound from cyanobacterial biomass.[4]
3.1.1 Materials and Reagents
-
Dried cyanobacterial biomass (e.g., Nostoc, Lyngbya, Scytonema species)
-
Acetone (100%, HPLC grade)
-
Pentane (Anhydrous)
-
Whatman GF/F glass microfiber filters
-
Mortar and pestle or grinder
-
Rotary evaporator
-
Vacuum manifold or lyophilizer
-
Centrifuge
-
Fume hood
3.1.2 Procedure
-
Drying: Dry the cyanobacterial biomass overnight in an oven at 60°C. Record the final dry weight.
-
Grinding: Grind the dried biomass to a fine, homogenous powder using a mortar and pestle.
-
Extraction:
-
Transfer the ground biomass to an appropriate flask in a dark fume hood.
-
Add 100% acetone (e.g., 30 mL per 2-3 g of dry biomass).
-
Allow the extraction to proceed for 8-12 hours at 4°C in the dark with occasional agitation. The resulting extract will be a dark brown color.[4]
-
-
Clarification:
-
Filter the extract through a Whatman GF/F glass microfiber filter to remove cellular debris.
-
Centrifuge the filtrate (e.g., 8000 x g for 5 min) to pellet any remaining fine particles and collect the supernatant.[3]
-
-
Solvent Evaporation: Evaporate the acetone from the clarified extract using a rotary evaporator. Further dry the residue on a vacuum manifold to remove all solvent traces.
-
Purification from Lipids:
-
Triturate the dried residue with anhydrous pentane multiple times (e.g., 6 x 2 mL) to remove chlorophyll and carotenoids.[4]
-
The pentane solution will appear yellow-green; carefully decant and discard it.
-
The remaining dark brown-black residue contains the purified this compound.
-
-
Final Drying and Storage: Dry the final residue on a vacuum manifold and store at -20°C in the dark.
Protocol 2: Quantification of this compound
This compound concentration can be determined spectrophotometrically or via HPLC.
3.2.1 Spectrophotometric Quantification This method uses a trichromatic equation to estimate this compound content from a crude acetone extract.[12][13][14]
-
Extract pigments from a known dry weight of biomass with 100% acetone as described in Protocol 1.
-
Measure the absorbance of the extract at 384 nm, 490 nm, 663 nm, and 750 nm (for baseline correction).
-
Calculate the specific this compound content (A*384) using the following equation:
-
Express the result as absorbance units per milligram of dry weight.
3.2.2 HPLC Analysis For more precise quantification and purity assessment.[3][10]
-
Sample Preparation: Re-dissolve the purified this compound in a suitable mobile phase solvent.
-
HPLC System: Use a system equipped with a photodiode array (PDA) detector and a C18 reverse-phase column.
-
Mobile Phase: A common gradient elution involves:
-
Solvent A: Ultrapure water
-
Solvent B: Acetonitrile:Methanol:Tetrahydrofuran (75:15:10, v/v/v)[10]
-
-
Gradient Program:
-
Detection: Monitor at 380 nm or 384 nm. This compound and its reduced form typically show distinct peaks.[3]
-
Quantification: Calculate concentration based on a standard curve generated from a this compound authentic standard.
Protocol 3: Application of this compound to Material Surfaces
This is a general protocol for creating a protective this compound coating. Optimization of solvent, concentration, and application method is required for specific materials.
3.3.1 Materials
-
Purified this compound
-
Suitable solvent (e.g., acetone, ethyl acetate, or a solvent compatible with the target material)
-
Material coupons (e.g., polymer films, textile swatches)
-
Micropipette, spray coater, or dip coater
3.3.2 Procedure
-
Solution Preparation: Dissolve a known amount of purified this compound in the chosen solvent to achieve the desired concentration. The optimal concentration will depend on the material and desired level of protection.
-
Surface Cleaning: Thoroughly clean the surface of the material coupons to ensure proper adhesion of the coating. Dry completely.
-
Application:
-
Drop-Casting: Use a micropipette to apply a specific volume of the this compound solution evenly across the material surface.
-
Spray-Coating: Use a spray coater for a more uniform coating over a larger area.
-
Dip-Coating: Immerse the material coupon in the this compound solution for a set time, then withdraw at a constant speed.
-
-
Drying: Allow the solvent to evaporate completely in a controlled environment (e.g., fume hood or low-temperature oven), leaving a thin film of this compound on the material surface.
-
Control Samples: Prepare identical control samples treated only with the solvent (no this compound).
Visualizations: Workflows and Mechanisms
// Nodes Start [label="Dried Cyanobacterial\nBiomass", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; Grind [label="Grinding", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extract [label="Solvent Extraction\n(100% Acetone, 4°C, Dark)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filter [label="Filtration / Centrifugation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Evap [label="Rotary Evaporation\n& Vacuum Drying", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Triturate [label="Trituration with Pentane", fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalDry [label="Final Drying", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Purified this compound", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Waste1 [label="Cellular Debris", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Waste2 [label="Chlorophylls &\nCarotenoids", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> Grind; Grind -> Extract; Extract -> Filter; Filter -> Evap; Filter -> Waste1 [dir=none, style=dashed]; Evap -> Triturate; Triturate -> FinalDry; Triturate -> Waste2 [dir=none, style=dashed]; FinalDry -> End; } DOT Caption: Workflow for the extraction and purification of this compound.
// Nodes Prep [label="Sample Preparation", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Control [label="Control Material\n(Solvent Only)", fillcolor="#FFFFFF", fontcolor="#202124"]; Treated [label="this compound-Coated\nMaterial", fillcolor="#FFFFFF", fontcolor="#202124"]; Expose [label="UV Radiation Exposure\n(Controlled Environment)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Measure [label="Post-Exposure Analysis", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; AnalysisC [label="Measure Properties:\n- Colorimetry\n- Mechanical Strength\n- Surface Chemistry (FTIR)", fillcolor="#FFFFFF", fontcolor="#202124"]; AnalysisT [label="Measure Properties:\n- Colorimetry\n- Mechanical Strength\n- Surface Chemistry (FTIR)", fillcolor="#FFFFFF", fontcolor="#202124"]; Compare [label="Compare Results &\nAssess Degradation", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Prep -> Control; Prep -> Treated; Control -> Expose; Treated -> Expose; Expose -> Measure; Measure -> AnalysisC; Measure -> AnalysisT; AnalysisC -> Compare; AnalysisT -> Compare; } DOT Caption: General workflow for testing the UV protection efficacy of this compound.
// Nodes outside clusters UV [label="Incident\nUV Radiation", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Absorbed [label="UV Energy Absorbed\n& Dissipated as Heat", fillcolor="#34A853", fontcolor="#FFFFFF"]; Degradation [label="Photodegradation\n(Bond Cleavage, Oxidation)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protected [label="Material Protected", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges UV -> this compound [label="Hits Surface"]; this compound -> Absorbed [label="Absorbs >90%"]; Absorbed -> Protected; UV -> Material2 [label="Direct Hit"]; Material2 -> Degradation; } DOT Caption: Logical diagram of this compound's passive UV protection mechanism.
References
- 1. Cyanobacterial Sunscreen this compound: Role in Photoprotection and Biomedical Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyanobacterial this compound, a potential photoprotective natural pigment: biomedical, industrial and environmental applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The biosynthesis of cyanobacterial sunscreen this compound in intertidal microbial mat communities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyanobacterial UV Pigments Evolved to Optimize Photon Dissipation Rather than Photoprotection [mdpi.com]
- 6. Molecular Genetics and Genomic Analysis of this compound Biosynthesis in Nostoc punctiforme ATCC 29133 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biotechnological Production of the Sunscreen Pigment this compound in Cyanobacteria: Progress and Strategy [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ijirset.com [ijirset.com]
Analytical Techniques for the Identification of Scytonemin and Its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scytonemin is a yellow-brown, lipid-soluble pigment synthesized by various cyanobacteria, particularly those exposed to high levels of ultraviolet (UV) radiation. It functions as a potent UV-screening compound, protecting the organism from DNA damage. Beyond its photoprotective role, this compound and its derivatives have garnered significant interest in the pharmaceutical and cosmetic industries due to their anti-inflammatory, antiproliferative, and antioxidant properties.
Accurate identification and structural elucidation of this compound and its naturally occurring derivatives are crucial for further research and development. This document provides detailed application notes and protocols for the key analytical techniques employed in the characterization of these valuable natural products.
Application Note 1: High-Performance Liquid Chromatography (HPLC) for this compound Derivative Separation
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of this compound and its derivatives from complex biological extracts. Reversed-phase HPLC is typically employed, separating compounds based on their hydrophobicity.
Experimental Protocol: HPLC-PDA Analysis
1. Sample Preparation (Extraction):
-
Lyophilize cyanobacterial biomass to dryness.
-
Extract the dried biomass with 100% acetone or a mixture of methanol:ethyl acetate (1:1, v/v) overnight at 4°C in the dark.[1]
-
Centrifuge the extract to pellet cellular debris.
-
Collect the supernatant and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Re-dissolve the dried extract in a suitable solvent for HPLC injection, such as methanol or acetonitrile.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a photodiode array (PDA) detector is recommended.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase:
-
Solvent A: Ultrapure water
-
Solvent B: Acetonitrile:Methanol:Tetrahydrofuran (75:15:10, v/v/v)[2]
-
-
Gradient Elution:
-
0-15 min: Linear gradient from 10% B to 100% B
-
15-30 min: Hold at 100% B[2]
-
-
Flow Rate: 1.5 mL/min[2]
-
Detection:
Data Presentation: HPLC Retention Times
The retention times of this compound and its derivatives can vary based on the specific HPLC conditions and column used. The following table provides example retention times for this compound and its reduced form from a published study.
| Compound | Retention Time (min) |
| Reduced this compound | 3.25 |
| This compound | 4.48 |
| (Data obtained from a study on Lyngbya sp. using the protocol described above)[2] |
Workflow Diagram: HPLC Analysis of this compound
Caption: Workflow for the HPLC-PDA analysis of this compound.
Application Note 2: Mass Spectrometry (MS) for this compound Derivative Identification
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the unambiguous identification and structural elucidation of this compound and its derivatives. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used for these analyses.
Experimental Protocol: LC-MS/MS Analysis
1. Sample Preparation:
-
Follow the same extraction protocol as for HPLC analysis.
2. LC-MS/MS System and Conditions:
-
LC System: An ultra-high performance liquid chromatography (UHPLC) system is preferred for better resolution and sensitivity.
-
Column: A C18 UHPLC column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size) is suitable.
-
Mobile Phase and Gradient: Similar to the HPLC protocol, but may be optimized for faster analysis times compatible with UHPLC.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements. A triple quadrupole instrument is also suitable for targeted quantification.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used.
-
MS Parameters (Example):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Gas Flow: 600 L/hr
-
Scan Range: m/z 100-1000
-
-
MS/MS Analysis: Perform fragmentation of the parent ions of interest to obtain characteristic product ions for structural confirmation.
Data Presentation: Mass Spectrometry Data
The following table summarizes the key mass-to-charge ratios (m/z) for this compound and some of its known derivatives.
| Compound | Molecular Weight (Da) | [M+H]+ (m/z) | Key Fragment Ions (m/z) |
| This compound | 544.55 | 545.1 | 528, 517, 489 |
| Reduced this compound | 546.57 | 547.1 | 529, 419, 391 |
| Dimethoxythis compound | 606.65 | 607.2 | Data not readily available in a consolidated format |
| Tetramethoxythis compound | 668.75 | 669.3 | Data not readily available in a consolidated format |
Workflow Diagram: LC-MS/MS Analysis of this compound
Caption: Workflow for LC-MS/MS analysis of this compound derivatives.
Application Note 3: Nuclear Magnetic Resonance (NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the de novo structural elucidation of novel this compound derivatives. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment and connectivity of atoms within a molecule.
Experimental Protocol: NMR Analysis
1. Sample Preparation:
-
Purify the this compound derivative of interest using preparative HPLC.
-
Thoroughly dry the purified compound to remove any residual solvents.
-
Dissolve a sufficient amount of the sample (typically 1-5 mg) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
2. NMR Experiments:
-
¹H NMR: Provides information about the number and chemical environment of protons.
-
¹³C NMR: Provides information about the number and chemical environment of carbon atoms.
-
COSY (Correlation Spectroscopy): Shows correlations between coupled protons (typically through 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds), which is crucial for establishing the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Shows correlations between protons that are close in space, which helps in determining stereochemistry.
Data Presentation: NMR Chemical Shifts
The following table presents characteristic ¹H and ¹³C NMR chemical shifts for the this compound scaffold, which can serve as a reference for the analysis of its derivatives.
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| 2 | 125.1 | 7.5 (d, 8.0) |
| 3 | 112.5 | 7.2 (d, 8.0) |
| 3a | 137.2 | - |
| 4 | 119.5 | 6.9 (t, 7.5) |
| 5 | 121.8 | 7.0 (t, 7.5) |
| 6 | 111.8 | 6.8 (d, 7.5) |
| 7 | 128.4 | 7.4 (d, 7.5) |
| 7a | 136.5 | - |
| 8 | 155.2 | - |
| 9 | 116.1 | 6.7 (d, 8.5) |
| 10 | 130.5 | 7.1 (d, 8.5) |
| 11 | 129.8 | - |
| 12 | 118.2 | - |
| 13 | 145.3 | - |
| (Data for this compound in DMSO-d₆) |
Logical Relationship Diagram: Integrated Structure Elucidation
Caption: Integrated approach for the structural elucidation of this compound derivatives.
Signaling Pathway: this compound Biosynthesis
The biosynthesis of this compound is a complex process involving a dedicated gene cluster. The expression of these genes is typically induced by UV-A radiation, leading to the production of the protective pigment. The core biosynthetic pathway involves the condensation of tryptophan and p-hydroxyphenylpyruvate derived from the shikimate pathway.
Caption: Simplified overview of the this compound biosynthetic pathway.
References
Application Notes and Protocols for Gene Knockout Studies of Scytonemin Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting gene knockout studies to investigate the biosynthesis of Scytonemin, a cyanobacterial sunscreen pigment with potential applications in cosmetics and medicine. The methodologies described are primarily based on studies in the model organism Nostoc punctiforme.
Introduction to this compound Biosynthesis
This compound is a yellow-brown, lipid-soluble pigment found in the extracellular sheaths of many cyanobacteria, where it provides protection against UV-A radiation.[1][2] Its biosynthesis is a complex process involving a large gene cluster. In Nostoc punctiforme ATCC 29133, an 18-gene cluster (Npun_R1276 to Npun_R1259) is primarily responsible for this compound production.[1][3][4][5] This main cluster is regulated by an upstream two-component regulatory system (TCRS) consisting of Npun_F1278 and Npun_F1277.[4] Additionally, a satellite five-gene cluster, known as the ebo cluster (Npun_F5232 to Npun_F5236), is involved in the transport of the this compound monomer across the periplasm.[3][4]
The biosynthesis of this compound begins with chorismate, a key intermediate in the shikimate pathway. The direct precursors for the this compound backbone are believed to be tryptophan and p-hydroxyphenylpyruvate.[3][6] The initial steps of the pathway, catalyzed by the enzymes ScyA, ScyB, and ScyC, lead to the formation of a monomeric precursor.[1][7] Subsequent steps, which are still being fully elucidated, involve the dimerization and modification of this monomer to form the final this compound pigment.
Gene knockout studies are a powerful tool to functionally characterize the genes within the this compound biosynthetic cluster. By systematically deleting individual genes, researchers can assess their impact on this compound production and identify their specific roles in the pathway.
Data Presentation: Quantitative Analysis of this compound Production in Gene Knockout Mutants
The following tables summarize quantitative data from gene knockout studies in Nostoc punctiforme, demonstrating the impact of specific gene deletions on this compound production.
Table 1: this compound Production in scyD and scyF Deletion Mutants
| Strain | Relevant Genotype | This compound/Chlorophyll a Ratio (relative to Wild Type) | Phenotype | Reference |
| Wild Type | scyD+, scyF+ | 1.0 | This compound producing | [1] |
| ΔscyD | Deletion of scyD | ~1.0 (No significant difference) | This compound producing | [1] |
| ΔscyF | Deletion of scyF | Significantly reduced | Reduced this compound production | [1] |
Data is estimated from graphical representation in the source publication. The ratio was determined after 6 days of UV-A induction.
Table 2: this compound Monomer Accumulation in ebo and scyE Deletion Mutants
| Strain | Relevant Genotype | Relative Fluorescence Intensity (410 nm) | Phenotype | Reference |
| Wild Type | ebo+, scyE+ | Basal | Low monomer accumulation | [8] |
| Δebo | Deletion of the ebo cluster | Significantly increased | Cytoplasmic monomer accumulation | [8] |
| ΔscyE | Deletion of scyE | Significantly increased | Periplasmic and cytoplasmic monomer accumulation | [8] |
Fluorescence at 410 nm is indicative of the this compound monomer. Increased fluorescence suggests a blockage in the transport or final assembly of the this compound pigment.
Experimental Protocols
This section provides detailed methodologies for key experiments in this compound gene knockout studies.
Protocol 1: Construction of In-Frame Gene Deletion Mutants in Nostoc punctiforme
This protocol describes the generation of markerless, in-frame gene deletions using homologous recombination. This method is crucial for avoiding polar effects on downstream genes in an operon.
1. Materials:
-
Nostoc punctiforme ATCC 29133 wild-type strain
-
Appropriate growth medium (e.g., BG-11)
-
Plasmids for cloning (e.g., pBluescript) and conjugation (e.g., a helper plasmid and a cargo plasmid containing the knockout construct and a counter-selection marker like sacB)
-
E. coli strains for plasmid maintenance and conjugation (e.g., DH5α and a conjugative strain like HB101)
-
Restriction enzymes
-
T4 DNA Ligase
-
High-fidelity DNA polymerase for PCR
-
Oligonucleotide primers for amplifying flanking regions of the target gene
-
Antibiotics for selection (e.g., neomycin, chloramphenicol, streptomycin)
-
Sucrose for counter-selection
2. Method:
-
Design of the Deletion Construct:
-
Design primers to amplify at least 2 kb of the DNA regions flanking the target gene (left and right arms).[2][7]
-
Incorporate overlapping sequences at the ends of the primers that are adjacent to the deletion site.[2][7]
-
Include appropriate restriction sites in the outer primers for cloning into the cargo plasmid.
-
-
Generation of the Deletion Allele via Fusion PCR:
-
Amplify the left and right flanking regions in separate PCR reactions using high-fidelity DNA polymerase.
-
Purify the PCR products.
-
Mix the two PCR products and perform a subsequent PCR without primers for a few cycles to allow the overlapping regions to anneal and extend.
-
Add the outer primers and continue the PCR to amplify the full-length deletion allele.
-
Verify the size of the PCR product on an agarose gel.
-
-
Cloning into a Conjugal Vector:
-
Digest the purified fusion PCR product and the cargo plasmid with the appropriate restriction enzymes.
-
Ligate the deletion allele into the cargo plasmid.
-
Transform the ligation mixture into an E. coli cloning strain.
-
Select for positive clones using antibiotic resistance and confirm the insert by restriction digest and sequencing.
-
-
Conjugation into Nostoc punctiforme:
-
Transform the confirmed cargo plasmid into a conjugative E. coli strain.
-
Grow cultures of the Nostoc punctiforme recipient, the E. coli strain carrying the cargo plasmid, and the E. coli strain with the helper plasmid.
-
Mix the three cultures and spot them onto a filter on a solid growth medium without antibiotics.
-
Incubate for 24-48 hours to allow conjugation to occur.
-
-
Selection of Mutants:
-
Transfer the filter to a solid medium containing the appropriate antibiotic to select for single-crossover homologous recombinants (exconjugants).
-
After growth of exconjugants, transfer them to a medium containing sucrose to select for double-crossover events, which will have lost the sacB gene and the integrated plasmid.
-
Colonies that grow on sucrose-containing medium are potential double-crossover mutants.
-
-
Verification of Mutants:
-
Perform colony PCR on the potential mutants using primers that flank the deleted region to confirm the size difference between the wild-type and knockout alleles.
-
Further confirm the deletion by Sanger sequencing of the PCR product.
-
Protocol 2: Induction and Extraction of this compound
This protocol details the procedure for inducing this compound production using UV-A radiation and subsequent extraction for analysis.
1. Materials:
-
Wild-type and mutant Nostoc punctiforme cultures
-
UV-A lamps (e.g., providing ~10 W m⁻²)
-
Spectrophotometer
-
Centrifuge
-
100% Acetone (or other suitable organic solvent like methanol/chloroform)
-
Glass mortar and pestle or bead beater for cell lysis
2. Method:
-
Induction of this compound Production:
-
Cell Harvesting:
-
Harvest the cells by centrifugation.
-
-
Pigment Extraction:
-
Resuspend the cell pellet in 100% acetone.
-
Lyse the cells by grinding with a glass mortar and pestle or by using a bead beater.[4]
-
Incubate the mixture in the dark, overnight, to ensure complete extraction of lipid-soluble pigments.[4]
-
Centrifuge the extract to pellet cell debris.
-
Carefully transfer the supernatant containing the pigments to a new tube.
-
Protocol 3: Quantification of this compound
This protocol outlines two common methods for quantifying the amount of this compound in an extract: spectrophotometry and High-Performance Liquid Chromatography (HPLC).
A. Spectrophotometric Quantification:
-
Measurement:
-
Quantification:
-
Quantify the amount of this compound using its specific extinction coefficient.
-
To normalize the data, also measure the absorbance of chlorophyll a (around 665 nm) and calculate the ratio of this compound to chlorophyll a.[1] This helps to account for differences in biomass.
-
B. HPLC Quantification:
-
Instrumentation and Conditions:
-
Use an HPLC system equipped with a photodiode array (PDA) detector.[1]
-
Employ a suitable C18 reverse-phase column.
-
Use an appropriate mobile phase gradient (e.g., a gradient of acetonitrile in water).
-
-
Analysis:
-
Inject the pigment extract into the HPLC system.
-
Monitor the elution of pigments at 384 nm for this compound and other relevant wavelengths for other pigments like chlorophyll a.[1]
-
Identify the this compound peak based on its retention time and characteristic absorption spectrum provided by the PDA detector.
-
Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve of purified this compound, if available.
-
Normalize the data to chlorophyll a content, which can be quantified in the same HPLC run.
-
Mandatory Visualizations
This compound Biosynthesis and Transport Pathway
Caption: Overview of the this compound biosynthesis and transport pathway in Nostoc punctiforme.
Experimental Workflow for Gene Knockout and Phenotypic Analysis
Caption: Experimental workflow for gene knockout and phenotypic analysis in this compound biosynthesis studies.
Modern Approaches: CRISPR/Cas9-based Gene Editing
While homologous recombination is a well-established method, CRISPR/Cas9 and CRISPRi (interference) systems offer a more rapid and potentially more efficient alternative for gene knockout and knockdown in cyanobacteria.[9][10][11][12] These systems utilize a guide RNA to direct the Cas9 nuclease (or a nuclease-deficient dCas9 for repression) to a specific genomic locus to introduce a double-strand break or block transcription. The development of inducible CRISPR/Cas9 systems allows for tighter control over the editing process, which is particularly important when targeting essential genes.[9][12][13] Researchers looking to perform high-throughput or multiplexed gene knockouts in this compound-producing cyanobacteria should consider adopting these newer technologies.
References
- 1. Frontiers | Mutational Studies of Putative Biosynthetic Genes for the Cyanobacterial Sunscreen this compound in Nostoc punctiforme ATCC 29133 [frontiersin.org]
- 2. frontiersin.org [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Expression of this compound Biosynthesis Genes under Alternative Stress Conditions in the Cyanobacterium Nostoc punctiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Genetics and Genomic Analysis of this compound Biosynthesis in Nostoc punctiforme ATCC 29133 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mutational Studies of Putative Biosynthetic Genes for the Cyanobacterial Sunscreen this compound in Nostoc punctiforme ATCC 29133 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inducible CRISPR/Cas9 Allows for Multiplexed and Rapidly Segregated Single-Target Genome Editing in Synechocystis Sp. PCC 6803 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A CRISPR-Based Method for Constructing Conditional Mutations of Essential Genes in Cyanobacteria | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Measurement of Scytonemin's Sun Protection Factor (SPF)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scytonemin is a naturally occurring, hydrophobic alkaloid pigment synthesized by various species of cyanobacteria.[1][2][3] It is predominantly found in the extracellular polysaccharide sheath of these microorganisms, where it serves as a primary defense mechanism against harmful ultraviolet (UV) radiation.[2][3] this compound exhibits strong and broad absorption across the UV-A, UV-B, and UV-C spectral regions, with an in vivo absorption maximum around 370 nm and an in vitro maximum at approximately 384 nm.[4][5][6] This inherent photoprotective property, coupled with its antioxidant and anti-inflammatory activities, makes this compound a promising candidate for development as a natural sunscreen agent in the cosmetic and pharmaceutical industries.[5][7][8]
These application notes provide detailed protocols for the in vitro determination of this compound's Sun Protection Factor (SPF), methods for its extraction and quantification, and a summary of its photoprotective characteristics.
Data Presentation
Table 1: UV Absorption Characteristics of this compound
| Wavelength Range | Absorption Maxima (λmax) | Molar Absorption Coefficient (ε) | Reference |
| UV-C | ~250 nm, 278 nm | 16,200 M⁻¹cm⁻¹ (at 278 nm) | [4][6] |
| UV-B | 280-320 nm | - | [4] |
| UV-A | 325-425 nm (Broad) | - | [4] |
| in vitro (various solvents) | 384 nm (acetone), 386 nm (tetrahydrofuran) | - | [5][6][9] |
| in vivo | ~370 nm | - | [4][5] |
Table 2: Antioxidant Activity of this compound
| Assay | Concentration | Antioxidant Activity (% inhibition) | Comparison | Reference |
| DPPH Radical Scavenging | 0.4 mM | 22% | Compared to 0.5 mM ascorbic acid | [5] |
| DPPH Radical Scavenging | 0.8 mM | 52% | Compared to 0.5 mM ascorbic acid | [5] |
| DPPH Radical Scavenging | 0.5 mg/mL | 12% | - | [10] |
| DPPH Radical Scavenging | 1.0 mg/mL | 33% | - | [10] |
| DPPH Radical Scavenging | 2.0 mg/mL | 57% | - | [10] |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Cyanobacteria
Objective: To extract and purify this compound from cyanobacterial biomass for subsequent SPF analysis.
Materials:
-
Cyanobacterial culture (e.g., Nostoc punctiforme, Lyngbya sp.)
-
Acetone
-
Methanol
-
Ethanol
-
Hexane
-
Silica gel for column chromatography
-
Rotary evaporator
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Harvesting Biomass: Harvest cyanobacterial cells from the culture medium by centrifugation.
-
Pigment Extraction:
-
Suspend the cell pellet in 100% acetone.[9]
-
Pulverize the cell material to ensure complete extraction of lipid-soluble pigments.[11] The resulting extract will be brown if this compound is present.[11]
-
Centrifuge the mixture to pellet cell debris.
-
Collect the supernatant containing the pigment extract.
-
-
Solvent Partitioning (Optional):
-
Evaporate the acetone from the supernatant using a rotary evaporator.
-
Resuspend the dried extract in a minimal amount of a polar solvent (e.g., methanol).
-
Perform a liquid-liquid extraction with a nonpolar solvent (e.g., hexane) to remove chlorophyll and other less polar compounds. This compound will remain in the more polar layer.
-
-
Chromatographic Purification:
-
Concentrate the this compound-containing fraction.
-
Apply the concentrated extract to a silica gel column.
-
Elute the column with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to separate this compound from other pigments.
-
Collect the fractions containing the yellow-brown this compound pigment.
-
-
Purity Assessment and Quantification:
-
Analyze the purified fractions using a UV-Vis spectrophotometer. This compound exhibits a characteristic absorption maximum at approximately 384 nm in organic solvents.[9][10]
-
Confirm the identity and purity using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[10]
-
Quantify the concentration of this compound using its molar extinction coefficient, if known, or by creating a standard curve with a known concentration of purified this compound.
-
Protocol 2: In Vitro Determination of this compound's SPF
Objective: To determine the Sun Protection Factor (SPF) of a this compound solution using a spectrophotometric method. This protocol is based on the widely used method developed by Mansur et al.[12][13][14][15][16][17]
Materials:
-
Purified this compound
-
Quartz cuvettes (1 cm path length)[14]
-
UV-Vis Spectrophotometer capable of scanning from 290 nm to 320 nm[13][14]
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of purified this compound in ethanol at a known concentration (e.g., 1 mg/mL). Due to this compound's hydrophobicity, ensure it is fully dissolved. Sonication may be required.
-
From the stock solution, prepare a dilution to a final concentration suitable for spectrophotometric analysis (e.g., 200 µg/mL).[16]
-
-
Spectrophotometric Analysis:
-
SPF Calculation:
-
Calculate the SPF using the Mansur equation:[14][17]
SPF = CF × Σ EE(λ) × I(λ) × Abs(λ)
Where:
-
CF = Correction Factor (equal to 10)[14]
-
EE(λ) = Erythemogenic effect of radiation at wavelength λ
-
I(λ) = Solar intensity spectrum at wavelength λ
-
Abs(λ) = Absorbance of the sample at wavelength λ
-
-
The values for EE(λ) × I(λ) are constants, as shown in Table 3.
-
Table 3: Normalized Product Function EE(λ) × I(λ) used in SPF Calculation
| Wavelength (λ) | EE(λ) × I(λ) |
| 290 nm | 0.0150 |
| 295 nm | 0.0817 |
| 300 nm | 0.2874 |
| 305 nm | 0.3278 |
| 310 nm | 0.1864 |
| 315 nm | 0.0839 |
| 320 nm | 0.0180 |
| Total | 1.0000 |
Example Calculation:
-
Multiply the absorbance of the this compound solution at each wavelength by the corresponding EE(λ) × I(λ) value.
-
Sum the resulting values.
-
Multiply the sum by the correction factor of 10 to obtain the SPF value.
Visualizations
References
- 1. Cyanobacterial Sunscreen this compound: Role in Photoprotection and Biomedical Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyanobacterial Sunscreen this compound: Role in Photoprotection and Biomedical Research - ProQuest [proquest.com]
- 4. The structure of this compound, an ultraviolet sunscreen pigment from the sheaths of cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biotechnological Production of the Sunscreen Pigment this compound in Cyanobacteria: Progress and Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of Skin Inflammation by this compound, an Ultraviolet Sunscreen Pigment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | Mutational Studies of Putative Biosynthetic Genes for the Cyanobacterial Sunscreen this compound in Nostoc punctiforme ATCC 29133 [frontiersin.org]
- 10. academic.oup.com [academic.oup.com]
- 11. The biosynthesis of cyanobacterial sunscreen this compound in intertidal microbial mat communities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro sun protection factor determination of herbal oils used in cosmetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
- 15. researchgate.net [researchgate.net]
- 16. rjtcsonline.com [rjtcsonline.com]
- 17. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
Troubleshooting & Optimization
Technical Support Center: Scytonemin Extraction and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the extraction and purification of Scytonemin.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in extracting this compound?
A1: The primary challenges in this compound extraction include its low solubility in many common solvents, its tight association with the extracellular polysaccharide (EPS) sheath of cyanobacteria, and the co-extraction of other pigments like chlorophyll and carotenoids, which can interfere with downstream purification.[1][2]
Q2: My this compound extract is a greenish-brown color. How can I remove the chlorophyll?
A2: The greenish tint indicates the presence of chlorophyll. To separate this compound from chlorophyll, you can employ column chromatography or High-Performance Liquid Chromatography (HPLC). A common strategy involves using a reverse-phase column (like C18) and a gradient elution with a mobile phase consisting of solvents like acetonitrile, methanol, and water.[3][4]
Q3: I am experiencing very low yields of this compound. What are the potential causes and solutions?
A3: Low yields can be attributed to several factors:
-
Insufficient cell lysis: Ensure complete disruption of the cyanobacterial cells and their extracellular sheath to release the this compound. Methods like grinding with a mortar and pestle or sonication can be effective.[5][6]
-
Inappropriate solvent choice: The oxidized form of this compound is only slightly soluble in many organic solvents.[1] Experiment with different solvent systems to optimize extraction.
-
Low this compound content in the biomass: The concentration of this compound can vary significantly depending on the cyanobacterial species and culture conditions, typically ranging from 0.08% to 7.98% of the dry weight.[7] Inducing this compound production through exposure to UV-A radiation can increase yields.[5][8]
-
Degradation during extraction: this compound is relatively stable, but prolonged exposure to harsh conditions should be avoided.[2][3] Perform extractions in the dark and at low temperatures to minimize degradation.[9][10]
Q4: How can I improve the solubility of this compound during extraction?
A4: While this compound is generally lipid-soluble, its solubility can be limited.[2][7] The reduced form of this compound is more soluble in organic solvents than the more common oxidized form.[1] Trying a range of solvents or solvent mixtures is recommended. Some effective solvents reported include acetone, ethyl acetate, acetonitrile, tetrahydrofuran, and mixtures like methanol:ethyl acetate (1:1, v/v).[2]
Q5: During purification by column chromatography, my compound seems to be stuck on the column. What should I do?
A5: Irreversible adsorption to the stationary phase, such as silica gel, can be a problem for certain compounds, leading to significant loss of product.[11] If you observe a dark band at the top of your column that does not elute even with highly polar solvents, your compound may be decomposing on the silica or binding too strongly.[11] Consider using a different stationary phase (e.g., alumina) or switching to a different purification technique like preparative HPLC with a reverse-phase column.
Troubleshooting Guides
Problem 1: Low Extraction Yield
| Possible Cause | Troubleshooting Step |
| Incomplete cell disruption | Optimize cell lysis method (e.g., increase sonication time, use smaller bead sizes for bead beating, or grind more thoroughly). |
| Suboptimal solvent | Test a variety of solvents and solvent mixtures (see Table 1). Consider using solvents in which the reduced, more soluble form of this compound is stable. |
| Low initial this compound content | Induce this compound production in your cyanobacterial culture by exposing it to UV-A radiation (315–400 nm) prior to harvesting.[8][12] |
| Product degradation | Perform extraction steps at low temperatures (e.g., 4°C) and protect the sample from light to prevent photodegradation.[9][10] |
Problem 2: Impure Product After Initial Extraction
| Possible Cause | Troubleshooting Step |
| Co-extraction of chlorophyll | Use a biphasic solvent system (e.g., hexane/methanol) to partition chlorophyll into the non-polar phase, leaving this compound in the more polar phase. |
| Co-extraction of carotenoids | Employ chromatographic techniques with a mobile phase that effectively separates this compound from carotenoids based on their differing polarities. |
| Presence of this compound derivatives | Utilize high-resolution analytical techniques like HPLC-MS to identify and separate different this compound derivatives such as dimethoxythis compound and tetramethoxythis compound.[3][13] |
Problem 3: Difficulty in HPLC Purification
| Possible Cause | Troubleshooting Step | | Poor peak resolution | Optimize the HPLC gradient, flow rate, and mobile phase composition. Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl). | | Peak tailing | Ensure the sample is fully dissolved in the mobile phase before injection. Check for column overloading and reduce the injection volume if necessary. | | Irreversible binding to the column | If using a silica-based column, consider passivation or switching to a polymer-based column to minimize strong interactions. |
Data Presentation
Table 1: Common Solvents for this compound Extraction
| Solvent/Solvent System | Polarity Index | Notes |
| Acetone | 5.1 | Commonly used for initial extraction.[2][5][14] |
| Ethyl Acetate | 4.4 | Effective for extracting the lipid-soluble this compound.[2] |
| Acetonitrile | 5.8 | Another polar aprotic solvent used for extraction.[2] |
| Tetrahydrofuran (80%) | 4.0 | Has been reported for successful extraction.[2] |
| Methanol:Ethyl Acetate (1:1, v/v) | 4.8 (average) | A mixture that can enhance extraction efficiency.[2][6] |
| N,N-dimethylformamide | 6.4 | This compound is reported to be soluble in this solvent.[2] |
Experimental Protocols
Protocol 1: General this compound Extraction
-
Harvesting: Harvest cyanobacterial biomass by centrifugation or filtration.
-
Drying: Lyophilize or oven-dry the biomass at a low temperature (e.g., 50-60°C) to a constant weight.[9][10]
-
Grinding: Thoroughly grind the dried biomass to a fine powder using a mortar and pestle.
-
Extraction:
-
Clarification: Centrifuge the extract to pellet the cell debris.
-
Concentration: Collect the supernatant and evaporate the solvent using a rotary evaporator. The resulting crude extract can be used for purification.
Protocol 2: HPLC Purification of this compound
-
Sample Preparation: Re-dissolve the crude this compound extract in a suitable solvent (e.g., methanol or the initial mobile phase). Filter the sample through a 0.2 µm syringe filter.
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase: A common mobile phase consists of a gradient of Solvent A (e.g., water with 0.1% acetic acid) and Solvent B (e.g., a mixture of acetonitrile, methanol, and tetrahydrofuran).[3]
-
Gradient Elution: A typical gradient program might be:
-
0-15 min: Linear increase from 10% Solvent B to 100% Solvent B.
-
15-30 min: Hold at 100% Solvent B.[3]
-
-
Detection: Monitor the elution at 384 nm, the maximum absorption wavelength for this compound.[3][5]
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC and mass spectrometry to confirm purity and identity.[3]
Visualizations
Caption: Workflow for this compound extraction and purification.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Biotechnological Production of the Sunscreen Pigment this compound in Cyanobacteria: Progress and Strategy [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Molecular Genetics and Genomic Analysis of this compound Biosynthesis in Nostoc punctiforme ATCC 29133 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression of this compound Biosynthesis Genes under Alternative Stress Conditions in the Cyanobacterium Nostoc punctiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The biosynthesis of cyanobacterial sunscreen this compound in intertidal microbial mat communities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Biotechnological Production of the Sunscreen Pigment this compound in Cyanobacteria: Progress and Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. UV-A Irradiation Increases this compound Biosynthesis in Cyanobacteria Inhabiting Halites at Salar Grande, Atacama Desert - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Scytonemin Quantification by HPLC
Welcome to the technical support center for Scytonemin quantification using High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.
Frequently Asked Questions (FAQs)
Section 1: Sample Preparation & Extraction
Q1: I am not getting a good yield of this compound from my cyanobacterial biomass. What are the best extraction solvents?
A1: The choice of solvent is critical for efficiently extracting the lipid-soluble pigment this compound from the extracellular polysaccharide (EPS) matrix of cyanobacteria.[1][2][3] Different studies have successfully used various solvents. The optimal choice may depend on the specific cyanobacterial species and the composition of its sheath. Acetone and ethyl acetate are commonly reported as effective solvents.[1] A mixture of methanol and ethyl acetate (1:1, v/v) has also been used.[4] It is recommended to perform a small-scale pilot study to compare the extraction efficiency of different solvents for your particular sample.
Data Presentation: Comparison of Common this compound Extraction Solvents
| Solvent/Solvent System | Notes | References |
| 100% Acetone | Commonly used for lipid-soluble pigments.[5] | [5] |
| 100% Ethyl Acetate | Another effective solvent for this compound extraction.[1] | [1] |
| Methanol:Ethyl Acetate (1:1, v/v) | A solvent mixture that has been shown to be effective.[1][4] | [1][4] |
| 100% Acetonitrile | Also reported for this compound extraction.[1] | [1] |
| 80% Tetrahydrofuran | A less common but reported solvent.[1] | [1] |
| N,N-dimethylformamide | This compound is soluble in this solvent.[1] | [1] |
Q2: My extract is very viscous and difficult to work with. How can I resolve this?
A2: High viscosity is likely due to co-extraction of exopolysaccharides (EPS). To mitigate this, after the initial extraction with an organic solvent, you can perform a liquid-liquid partition. After evaporating the organic solvent, redissolve the residue in a solvent like methanol and then partition against a non-polar solvent like hexane to remove lipids. Another approach is to re-dissolve the dried extract in a small volume of a suitable solvent and then filter it through a 0.2 µm syringe filter before HPLC analysis.[6]
Q3: Is this compound stable during extraction and storage?
A3: this compound is a relatively stable molecule. Studies have shown its stability against heat (60°C), UV-B radiation, and oxidizing agents for short durations.[1] For long-term storage, it is advisable to store extracts at -20°C or below in the dark to prevent any potential degradation.
Section 2: HPLC Chromatography
Q1: I am seeing two closely eluting peaks in my chromatogram. Is this normal?
A1: Yes, it is common to observe two prominent peaks when analyzing this compound.[7][8] These peaks correspond to the oxidized form of this compound and its reduced counterpart.[7][8] Both forms have a similar UV-Vis absorption maximum at around 384 nm.[7][8] Your HPLC method should be optimized to resolve these two peaks for accurate quantification of total this compound.
Q2: My peaks are broad and tailing. How can I improve the peak shape?
A2: Peak broadening and tailing in HPLC can be caused by several factors.[9][10][11] Here are some troubleshooting steps:
-
Mobile Phase pH: If your mobile phase is buffered, ensure the pH is appropriate for this compound. For silica-based C18 columns, secondary interactions with residual silanol groups can cause tailing of certain compounds.[10] Adding a small amount of an acid like formic acid or acetic acid to the mobile phase can help to suppress the ionization of silanols and improve peak shape.[4][7]
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.[11][12] Try diluting your sample and re-injecting.
-
Column Contamination or Degradation: Your column may be contaminated or nearing the end of its lifespan.[9][11] Try flushing the column with a strong solvent or, if the problem persists, replace the column.
-
Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening.[10] Ensure that all connections are made with minimal tubing length and appropriate inner diameter.
Q3: My retention times are shifting between injections. What could be the cause?
A3: Retention time instability can be frustrating and can affect the reliability of your quantification.[13][14] Potential causes include:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your injection sequence. This is especially important when using a gradient method.
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifting retention times.[14] Prepare your mobile phase fresh and ensure accurate mixing of solvents. Degassing the mobile phase is also crucial to prevent bubble formation in the pump.[14]
-
Pump Issues: Fluctuations in pump pressure or flow rate will directly impact retention times. Check for leaks in the system and ensure the pump is functioning correctly.
-
Column Temperature: Maintaining a stable column temperature is important for reproducible chromatography.[7][14] Using a column oven is highly recommended.
Q4: What is a good starting point for an HPLC method for this compound?
A4: A reversed-phase C18 column is commonly used for this compound analysis.[7][15] A gradient elution is often employed to achieve good separation of this compound from other co-extracted pigments.
Experimental Protocols: Example HPLC Method
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 250 x 4.6 mm).[4][7]
-
Mobile Phase A: Water (often with a modifier like 0.1% formic acid).[15]
-
Mobile Phase B: A mixture of organic solvents such as acetonitrile, methanol, and tetrahydrofuran (e.g., 75:15:10, v/v/v).[4][7]
-
Gradient Program: A linear gradient from a low percentage of mobile phase B to a high percentage over a set time (e.g., 0-15 min, 10% B to 100% B; 15-30 min, hold at 100% B).[4][7]
-
Column Temperature: 40°C.[7]
Section 3: Quantification & Data Analysis
Q1: How do I build a reliable calibration curve for this compound quantification?
A1: A reliable calibration curve is essential for accurate quantification.
-
Standard Purity: Use a this compound standard of known purity. If a certified standard is not available, you may need to purify it from a bulk extract and determine its concentration spectrophotometrically using its extinction coefficient.
-
Concentration Range: Prepare a series of standard solutions that bracket the expected concentration of this compound in your samples.[16]
-
Linearity: Plot the peak area of the this compound standard against its concentration. The relationship should be linear over your desired concentration range. A correlation coefficient (r²) close to 1.0 indicates a good linear fit.[17]
-
Matrix Effects: If you are working with complex biological matrices, you may encounter matrix effects where other co-eluting compounds suppress or enhance the ionization of this compound in the detector.[18] To assess this, you can prepare your calibration standards in a matrix that is similar to your samples (matrix-matched calibration).
Q2: My calibration curve is not linear at higher concentrations. What should I do?
A2: Non-linearity at high concentrations is often due to detector saturation or analyte overload.[19][20] You can try the following:
-
Reduce Concentration Range: Narrow the concentration range of your calibration standards to the linear portion of the response curve.
-
Dilute Samples: If your samples are highly concentrated, dilute them so that they fall within the linear range of your calibration curve.
-
Use a Different Regression Model: If the non-linearity is predictable, you could consider using a non-linear regression model (e.g., quadratic fit) for your calibration curve, although this is generally less desirable than achieving linearity.[20]
Visualized Experimental Workflow
The following diagram outlines the general workflow for this compound quantification by HPLC, from sample preparation to data analysis.
Caption: General workflow for this compound quantification by HPLC.
References
- 1. Biotechnological Production of the Sunscreen Pigment this compound in Cyanobacteria: Progress and Strategy [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Plays a Potential Role in Stabilizing the Exopolysaccharidic Matrix in Terrestrial Cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Molecular Genetics and Genomic Analysis of this compound Biosynthesis in Nostoc punctiforme ATCC 29133 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. What To Do When Chromatographic Peaks Are Wider in HPLC - Blogs - News [alwsci.com]
- 10. chromtech.com [chromtech.com]
- 11. mastelf.com [mastelf.com]
- 12. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 13. youtube.com [youtube.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Development and Validation of a High-Performance Liquid Chromatography Method for Determination of Cefquinome Concentrations in Sheep Plasma and Its Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Scytonemin Stability in Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the stability of scytonemin in experimental and commercial formulations.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading over time, indicated by a color change. What are the primary causes?
A1: this compound, while known for its robust stability, can degrade under certain conditions in vitro. The primary culprits are typically photodegradation, especially under prolonged exposure to UV radiation, and oxidative stress. The choice of solvent also plays a critical role; while this compound is lipid-soluble, its stability can vary significantly between different organic solvents. For instance, studies have shown that protic solvents like ethanol can provide a more stabilizing environment compared to others.[1]
Q2: I am observing precipitation of this compound in my aqueous-based formulation. How can I improve its solubility and prevent this?
A2: this compound is inherently hydrophobic and insoluble in water. To incorporate it into aqueous formulations, consider the following:
-
Co-solvents: Utilize a co-solvent system. This compound is soluble in solvents like ethanol, acetone, ethyl acetate, and N,N-dimethylformamide.[2][3] A mixture of ethanol and water (e.g., 4:1) has been shown to be effective for extraction and may improve its dispersibility in formulations.[4]
-
Solubilizers: The use of solubilizing agents like polyvinylpyrrolidone (PVP) K30 in an aqueous solution has been reported to dissolve this compound.[3]
-
Emulsions: For cream and lotion formulations, incorporating this compound into the oil phase of an oil-in-water or water-in-oil emulsion is a standard approach.
-
Encapsulation: Microencapsulation or nanoencapsulation can enhance the dispersibility of this compound in aqueous systems.
Q3: What general strategies can I employ to enhance the overall stability of this compound in my cosmetic or pharmaceutical formulation?
A3: Several strategies, commonly used for stabilizing natural pigments, can be applied to this compound:
-
Antioxidant Co-formulation: The inclusion of antioxidants can protect this compound from oxidative degradation.[5] Since this compound itself possesses antioxidant properties, synergistic effects may be observed with other antioxidants.
-
pH Control: The stability of many natural pigments is pH-dependent. While specific data for this compound is limited, it is advisable to buffer your formulation to a pH that is found to be optimal for its stability, likely in the neutral to slightly acidic range common for topical products.[5]
-
Light Protection: Opaque or UV-protective packaging is crucial to prevent photodegradation, a primary instability pathway for many UV-absorbing compounds.
-
Encapsulation: Encasing this compound in micro- or nanocarriers can provide a physical barrier against environmental stressors like light and oxygen.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Rapid color fading of the formulation upon light exposure. | Photodegradation of this compound. | 1. Incorporate a photostabilizer: Add a secondary UV filter or an antioxidant that can quench reactive oxygen species generated during UV exposure.2. Optimize the solvent system: If possible, use or increase the proportion of protic solvents like ethanol.3. Utilize light-blocking packaging: Store the formulation in opaque or amber containers.4. Consider microencapsulation: Encapsulate this compound to provide a protective barrier against UV radiation. |
| Decreased antioxidant activity of the final product over time. | Oxidative degradation of this compound and other active ingredients. | 1. Add antioxidants: Include antioxidants such as tocopherol (Vitamin E), ascorbic acid (Vitamin C), or botanical extracts with high antioxidant capacity in the formulation.2. Chelating agents: If metal ions are present in your formulation, they can catalyze oxidation. Add a chelating agent like EDTA to bind these ions.3. Inert atmosphere packaging: Package the product under an inert atmosphere (e.g., nitrogen) to minimize contact with oxygen. |
| Phase separation or aggregation in an emulsion-based product. | Poor emulsification or incompatibility of this compound with the formulation base. | 1. Optimize the emulsifier system: Experiment with different types and concentrations of emulsifiers to ensure a stable emulsion.2. Control the particle size: Homogenize the formulation to achieve a uniform and small droplet size.3. Solubilize this compound in the oil phase: Ensure this compound is fully dissolved in the oil phase before emulsification. The addition of a co-solvent to the oil phase might be necessary. |
| Inconsistent this compound concentration in batch-to-batch production. | Issues with extraction, purification, or incorporation into the formulation. | 1. Standardize the extraction and purification protocol: Ensure consistent solvent-to-biomass ratio, extraction time, and temperature.2. Verify the purity of the this compound extract: Use analytical techniques like HPLC to confirm the purity and concentration of your this compound stock.3. Ensure uniform dispersion during formulation: Employ high-shear mixing to evenly distribute this compound throughout the final product. |
Quantitative Data on this compound Stability
The following tables summarize available data on this compound stability under various conditions.
Table 1: Photostability of this compound in Solution
| Solvent | Exposure Time (hours) | Remaining this compound (%) | Reference |
| Ethanol | 5 | ~40% | [1] |
| Ethyl Acetate | 5 | <10% | [1] |
Table 2: Stability of this compound Under Various Stress Conditions
| Stressor | Duration | Remaining this compound (%) | Reference |
| UV-B Radiation (0.78 W·m⁻²) | 1 hour | High stability (slight degradation) | [2][6] |
| Heat (60 °C) | 1 hour | High stability (slight degradation) | [2][6] |
| Oxidizing Agent (0.25% H₂O₂) | 1 hour | Lower stability compared to UV and heat | [2][6] |
| Visible Light (55 W·m⁻²) | 50 days | 93% | [2] |
| UV-A Radiation (5 W·m⁻²) | 50 days | 84% | [2] |
Table 3: Antioxidant Activity of this compound
| Assay | Concentration | Antioxidant Activity (%) | Reference |
| DPPH | 0.5 mg/mL | 12% | [6] |
| DPPH | 1.0 mg/mL | 33% | [6] |
| DPPH | 2.0 mg/mL | 57% | [6] |
Experimental Protocols
Protocol 1: General Formulation Strategy for a this compound-Enriched O/W Cream
Objective: To prepare a stable oil-in-water (O/W) cream containing this compound.
Materials:
-
This compound extract (dissolved in a suitable solvent like ethanol)
-
Oil phase: Emollients (e.g., Caprylic/Capric Triglyceride), thickeners (e.g., Cetyl Alcohol)
-
Water phase: Deionized water, humectants (e.g., Glycerin), thickeners (e.g., Xanthan Gum)
-
Emulsifier (e.g., Cetearyl Alcohol and Ceteareth-20)
-
Antioxidant (e.g., Tocopherol)
-
Preservative (e.g., Phenoxyethanol)
-
Buffering agents (e.g., Citric Acid, Sodium Citrate)
Procedure:
-
Oil Phase Preparation:
-
Combine the emollients, oil-soluble thickeners, emulsifier, and antioxidant in a beaker.
-
Heat the oil phase to 70-75°C until all components are melted and uniform.
-
Add the this compound solution to the heated oil phase and mix until fully dissolved and dispersed.
-
-
Water Phase Preparation:
-
In a separate beaker, combine deionized water, humectants, and any water-soluble thickeners.
-
Heat the water phase to 70-75°C.
-
-
Emulsification:
-
Slowly add the water phase to the oil phase while homogenizing at high speed.
-
Continue homogenization for 5-10 minutes to form a stable emulsion.
-
-
Cooling and Final Additions:
-
Allow the emulsion to cool under gentle stirring.
-
Once the temperature is below 40°C, add the preservative and any heat-sensitive additives.
-
Adjust the pH of the final formulation to the desired range (typically 5.5-6.5 for topical products) using buffering agents.
-
-
Final Product Evaluation:
-
Assess the cream for its physical appearance, pH, viscosity, and microbial contamination.
-
Conduct stability testing under various conditions (e.g., different temperatures, light exposure).
-
Visualizations
Caption: Simplified potential degradation pathways for this compound in a formulation.
Caption: A logical workflow for troubleshooting and enhancing this compound stability.
References
- 1. On the photostability of this compound, analogues thereof and their monomeric counterparts - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. Biotechnological Production of the Sunscreen Pigment this compound in Cyanobacteria: Progress and Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. How Natural Pigments Interact with Cosmetic Bases - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. academic.oup.com [academic.oup.com]
Technical Support Center: Heterologous Production of Scytonemin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the heterologous production of the cyanobacterial sunscreen, Scytonemin.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the heterologous production of this compound in a question-and-answer format.
Issue 1: No this compound or related intermediates detected.
-
Question: We have expressed the this compound biosynthetic gene cluster in our heterologous host, but we do not detect any product. What are the possible causes and solutions?
-
Answer: The absence of any detectable product often points to issues with gene expression, precursor availability, or the culture conditions. Here is a step-by-step troubleshooting guide:
-
Verify Gene Expression: Confirm the transcription of the scy genes using quantitative PCR (qPCR). If transcripts are low or absent, consider optimizing codon usage for your specific host, using stronger promoters, or checking the integrity of your expression construct.
-
Precursor Limitation: this compound biosynthesis requires the precursors L-tryptophan and p-hydroxyphenylpyruvate, which are derived from the shikimate and aromatic amino acid pathways.[1][2] Heterologous hosts may not produce these precursors in sufficient quantities.
-
Solution: Supplement the culture medium with L-tryptophan and L-tyrosine (which can be converted to p-hydroxyphenylpyruvate). For a more robust solution, consider metabolic engineering of the host to overproduce these aromatic amino acids. Strategies in E. coli include overexpressing key enzymes of the shikimate pathway like ppsA (phosphoenolpyruvate synthase) and tktA (transketolase), and using feedback-resistant versions of enzymes such as AroG and TyrA.[3][4]
-
-
Culture Conditions: this compound production in its native producers is often induced by UV-A radiation.[5] While not always necessary for heterologous production where gene expression is artificially controlled, some biosynthetic enzymes may have specific requirements.
-
Solution: While UV induction might not be feasible for all hosts, ensure that other culture parameters like temperature, pH, and aeration are optimal for both host growth and the activity of the heterologously expressed enzymes. Some studies suggest that oxidative stress can also enhance production.[6]
-
-
Issue 2: Accumulation of this compound monomer, but not the final dimer.
-
Question: We are successfully producing the this compound monomer, but the final yellow-brown dimer is not being formed. Why is this happening and how can we fix it?
-
Answer: This is a common issue, particularly when expressing the this compound biosynthetic genes in hosts like E. coli.[7] The primary reasons are the mislocalization of the final biosynthetic step and the absence of a necessary transport system.
-
Periplasmic Dimerization: The final dimerization of the this compound monomer is catalyzed by the enzyme ScyE and is believed to occur in the periplasm of cyanobacteria.[3][7] If ScyE is expressed in the cytoplasm of the heterologous host, it will not have access to its substrate if the monomer is not also transported to the periplasm.
-
Missing Transporter: In cyanobacteria, the ebo gene cluster (eboA, B, C, E, F) is responsible for transporting the this compound monomer from the cytoplasm to the periplasm.[3][4][8] Deletion of any of the ebo genes results in the accumulation of the monomer in the cytoplasm.[3][4] E. coli and other common heterologous hosts lack this specific transport system.
-
Solution:
-
Co-express the ebo gene cluster: To facilitate the transport of the this compound monomer to the periplasm, the entire ebo gene cluster should be co-expressed along with the scy biosynthetic genes.
-
Periplasmic targeting of ScyE: Ensure that the ScyE enzyme is also targeted to the periplasm in your heterologous host. This can be achieved by adding a periplasmic signal peptide to the N-terminus of the protein.
-
-
Issue 3: Low yield of this compound or its intermediates.
-
Question: We are able to produce this compound (or the monomer), but the yield is very low. How can we improve productivity?
-
Answer: Low yields can be a result of several factors, including suboptimal gene expression, limited precursor supply, product degradation, or host-related stress.
-
Optimize Gene Expression:
-
Promoter Strength and Plasmid Copy Number: Experiment with different promoters and plasmid copy numbers to balance the expression of the biosynthetic genes. Overexpression can sometimes lead to the formation of inclusion bodies or place a significant metabolic burden on the host.[6]
-
Ribosome Binding Sites (RBS): Engineer the RBS of each gene in the cluster to tune the translation initiation rate and optimize protein levels.[6]
-
-
Enhance Precursor Pools: As mentioned in Issue 1, ensuring a sufficient supply of L-tryptophan and p-hydroxyphenylpyruvate is critical. In addition to media supplementation and overexpression of shikimate pathway genes, consider deleting competing pathways that drain these precursors.[3][8]
-
Product Stability: this compound is a very stable molecule, resistant to heat, UV-B radiation, and oxidation.[7] However, intermediates in the pathway may be less stable. Ensure that extraction protocols are optimized to prevent degradation.
-
Host Strain Selection and Engineering: The choice of heterologous host is crucial. Some hosts may be more tolerant to the expression of the biosynthetic pathway and the accumulation of the product. Consider using strains that have been engineered for the production of other natural products.[9][10][11]
-
Quantitative Data Summary
The following tables summarize some of the reported yields for this compound and its monomer in different production systems.
| Product | Host Organism | Production System | Yield | Reference(s) |
| This compound Monomer | Escherichia coli | Whole-cell biotransformation with supplemented precursors | 8.9 mg/L | [5] |
| This compound Monomer | Escherichia coli | De novo biosynthesis | 4.2 mg/L | [5] |
| This compound | Chroococcidiopsis sp. | Native producer under salt stress (20 g/L NaCl) | 0.80 mg/L | [12] |
| This compound | Nostoc commune | Native producer | ~0.4 µg/mg dry cell weight | [6] |
| This compound | Cultured Cyanobacteria | Native producers | Up to 5% of dry weight | [9] |
Experimental Protocols
1. Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from methodologies described in the literature.[5][13]
-
Extraction:
-
Harvest cell pellets by centrifugation.
-
Extract the pigments from the cell pellet using 100% acetone or a 1:1 (v/v) mixture of methanol and ethyl acetate.
-
Vortex or sonicate the mixture to ensure complete extraction.
-
Centrifuge to pellet cell debris and collect the supernatant containing the lipid-soluble pigments.
-
Evaporate the solvent and redissolve the pigment extract in a suitable solvent for HPLC analysis (e.g., acetone or methanol).
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water) and an organic solvent (e.g., a mixture of acetonitrile, methanol, and tetrahydrofuran).
-
Detection: Monitor the absorbance at 384 nm for this compound. A photodiode array (PDA) detector is recommended to confirm the characteristic absorption spectrum.
-
Quantification: this compound concentration can be determined by comparing the peak area to a standard curve of purified this compound. Alternatively, previously published extinction coefficients can be used.
-
2. Analysis of scy Gene Expression by Quantitative PCR (qPCR)
This protocol provides a general framework for analyzing the transcript levels of the scy genes.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from your heterologous host using a standard RNA extraction kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA from the RNA template using a reverse transcriptase kit.
-
-
qPCR Reaction:
-
Set up the qPCR reaction with a suitable qPCR master mix, your cDNA template, and primers specific for the scy genes of interest (e.g., scyA, scyB, scyC, scyE).
-
Use a housekeeping gene from your host organism as an internal control for normalization.
-
Perform the qPCR using a real-time PCR system.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for your target genes and the housekeeping gene.
-
Calculate the relative expression of the scy genes using the ΔΔCt method.
-
Visualizations
This compound Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound.
Troubleshooting Workflow for No Product
Caption: Troubleshooting workflow for the absence of this compound production.
Logical Flow for Achieving Dimer Production
Caption: Logical steps for successful this compound dimer production.
References
- 1. Metabolic engineering of Escherichia coli for production of chemicals derived from the shikimate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotechnological Production of the Sunscreen Pigment this compound in Cyanobacteria: Progress and Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Methods and options for the heterologous production of complex natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Metabolic Engineering of Escherichia coli for para-Amino-Phenylethanol and para-Amino-Phenylacetic Acid Biosynthesis [frontiersin.org]
- 8. Frontiers | Recent Advances in Metabolically Engineered Microorganisms for the Production of Aromatic Chemicals Derived From Aromatic Amino Acids [frontiersin.org]
- 9. Biotechnological Production of the Sunscreen Pigment this compound in Cyanobacteria: Progress and Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Engineered Biosynthesis of Natural Products in Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Challenges and Opportunities for Natural Product Discovery, Production, and Engineering in Native Producers versus Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mutational Studies of Putative Biosynthetic Genes for the Cyanobacterial Sunscreen this compound in Nostoc punctiforme ATCC 29133 - PMC [pmc.ncbi.nlm.nih.gov]
improving the photostability of Scytonemin-based products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with scytonemin-based products. The information is designed to address common challenges encountered during experimental procedures and to offer solutions for improving the photostability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photostability important?
This compound is a yellow-brown, lipid-soluble pigment synthesized by various cyanobacteria, particularly those in environments with high levels of solar radiation.[1][2][3] It functions as a natural sunscreen, absorbing strongly in the UV-A, UV-B, and UV-C ranges, thus protecting the organism from photodamage.[4][5] Its photostability is crucial for its efficacy as a photoprotective agent in various applications, including cosmetics and pharmaceuticals.[3]
Q2: My this compound solution appears to be degrading under experimental conditions. What are the likely causes?
This compound, while known for its high stability, can degrade under certain conditions.[5][6] Key factors that can contribute to its degradation include:
-
Exposure to strong oxidizing agents: Hydrogen peroxide (H₂O₂) has been shown to degrade this compound.[5][6]
-
Prolonged UV irradiation: Although this compound is a UV-screening compound, prolonged and high-intensity UV exposure can lead to its gradual degradation.[7]
-
Inappropriate solvent choice: The solvent can influence this compound's stability. While it is soluble in organic solvents like acetone, ethanol, and DMSO, the choice of solvent can impact its photodegradation rate.
-
Presence of reactive oxygen species (ROS): The generation of ROS in the experimental system can lead to the oxidative breakdown of this compound.[7]
Q3: I am observing precipitation or aggregation of this compound in my aqueous-based formulations. How can I resolve this?
This compound is a hydrophobic molecule and is insoluble in water.[8] Aggregation or precipitation in aqueous solutions is a common issue. To address this, consider the following:
-
Use of a co-solvent: Initially dissolve this compound in a minimal amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol before adding it to the aqueous phase.
-
Encapsulation: Microencapsulation or nanoencapsulation of this compound in liposomes, nanoparticles, or other carrier systems can improve its dispersibility and stability in aqueous formulations.
-
Use of surfactants or emulsifiers: Incorporating surfactants can help to create stable emulsions or micellar solutions of this compound in aqueous media.
Q4: Are there any known derivatives or byproducts of this compound degradation?
Yes, under certain conditions, such as prolonged UV-A exposure, this compound can be modified to form derivatives like tetramethoxythis compound, dimethoxythis compound, and scytonin.[7] The formation of these byproducts can be detected by a shift in the absorption spectrum.[7]
Troubleshooting Guides
Issue 1: Inconsistent results in photostability assays.
-
Problem: High variability in this compound concentration measurements across replicate experiments.
-
Possible Causes & Solutions:
-
Inaccurate quantification: Ensure that the analytical method (HPLC or UV-Vis spectrophotometry) is properly validated for linearity, accuracy, and precision. See the detailed experimental protocols below.
-
Solvent evaporation: During long exposure times, solvent evaporation can concentrate the sample, leading to erroneously high readings. Use sealed containers or a solvent-saturated atmosphere to minimize evaporation.
-
Inconsistent light exposure: Ensure that all samples receive a uniform and consistent dose of UV radiation. Use a calibrated light source and a sample holder that ensures equal distance and orientation of all samples relative to the light source.
-
Sample degradation during storage: If samples are not analyzed immediately after the experiment, store them in the dark at low temperatures (e.g., -20°C or -80°C) to prevent further degradation.
-
Issue 2: Low recovery of this compound after extraction from a product formulation.
-
Problem: The amount of this compound quantified is significantly lower than the expected concentration in the formulation.
-
Possible Causes & Solutions:
-
Incomplete extraction: this compound's hydrophobicity can make it difficult to extract from complex matrices. Optimize the extraction solvent and procedure. A mixture of solvents may be necessary. For example, a Soxhlet extraction with acetone followed by rotary evaporation is a common method.[9]
-
Adsorption to container surfaces: this compound can adsorb to certain types of plastic. Use glass vials or low-adsorption plasticware for sample handling and storage.
-
Degradation during extraction: Some extraction methods, such as those involving high heat, could potentially degrade this compound. Use milder extraction conditions where possible.
-
Data Presentation
The following table summarizes the stability of this compound under various stress conditions based on available literature.
| Stress Condition | Duration | Solvent/Matrix | Remaining this compound (%) | Reference |
| UV-B Radiation (0.78 W/m²) | 1 hour | Methanol | Partially degraded, slight difference from initial value | [5][6] |
| Heat (60°C) | 1 hour | Methanol | Partially degraded, slight difference from initial value | [5][6] |
| 0.25% Hydrogen Peroxide | 1 hour | Methanol | Lower than under UV and heat stress | [5][6] |
| Visible Light (55 W/m²) | 50 days | Dry Nostoc punctiforme | 93% | [5] |
| UV-A Radiation (5 W/m²) | 50 days | Dry Nostoc punctiforme | 84% | [5] |
Experimental Protocols
Protocol 1: Photostability Assessment of this compound using UV-Vis Spectrophotometry
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetone, ethanol, or DMSO) of known concentration. The concentration should be such that the absorbance at the λmax (approximately 384 nm) is within the linear range of the spectrophotometer (typically 0.2 - 0.8).
-
Sample Exposure:
-
Transfer aliquots of the this compound solution into quartz cuvettes.
-
Expose the samples to a controlled UV light source for defined periods (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Include a dark control (a cuvette wrapped in aluminum foil) to account for any degradation not caused by light.
-
-
Spectrophotometric Analysis:
-
At each time point, measure the UV-Vis absorption spectrum of the sample from 200 to 800 nm.
-
Record the absorbance at the λmax of this compound (~384 nm).
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against the exposure time to determine the degradation kinetics.
-
Protocol 2: Quantification of this compound Photostability using High-Performance Liquid Chromatography (HPLC)
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., Waters Spherisorb S10 ODS2, 10 x 250 mm).[2]
-
Mobile Phase: A gradient of methanol and water is often used. For example, a gradient from 15% water in methanol to pure methanol, then to pure acetone.[2] A mobile phase of acetonitrile-methanol-tetrahydrofuran (75:15:10, v/v) has also been reported.[6]
-
Flow Rate: Typically 1.0 - 1.5 mL/min.[6]
-
Detection: Photodiode Array (PDA) detector set to monitor at 384 nm.[2][6]
-
-
Sample Preparation and Exposure:
-
Prepare this compound solutions of known concentration in a suitable solvent.
-
Expose the solutions to a controlled UV source for specific time intervals, keeping a dark control.
-
-
HPLC Analysis:
-
At each time point, inject a fixed volume (e.g., 20 µL) of the sample into the HPLC system.
-
Identify the this compound peak based on its retention time and characteristic UV spectrum.
-
-
Data Analysis:
-
Quantify the amount of this compound by integrating the peak area.
-
Calculate the percentage of remaining this compound at each time point compared to the initial concentration.
-
Plot the percentage of remaining this compound versus exposure time.
-
Mandatory Visualizations
Caption: Simplified biosynthesis pathway of this compound.
References
- 1. The biosynthesis of cyanobacterial sunscreen this compound in intertidal microbial mat communities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Genetics and Genomic Analysis of this compound Biosynthesis in Nostoc punctiforme ATCC 29133 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyanobacterial this compound, a potential photoprotective natural pigment: biomedical, industrial and environmental applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biotechnological Production of the Sunscreen Pigment this compound in Cyanobacteria: Progress and Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. UV-A Irradiation Increases this compound Biosynthesis in Cyanobacteria Inhabiting Halites at Salar Grande, Atacama Desert - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
methods to prevent Scytonemin precipitation in assays
Welcome to the technical support center for assays involving Scytonemin. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address challenges related to this compound's solubility and prevent its precipitation during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound precipitating out of solution during my aqueous-based assay?
A1: this compound is a hydrophobic and lipid-soluble molecule, meaning it does not dissolve in water.[1][2] Its precipitation is a common issue when it is introduced into the aqueous buffers typically used in biochemical and cell-based assays. The oxidized form of this compound, which is yellow-brown, is particularly insoluble in water.[2][3] When the concentration of the organic solvent carrying the this compound is diluted in the aqueous buffer, this compound can crash out of the solution, leading to inaccurate and unreliable assay results.
Q2: What is the best solvent to prepare a stock solution of this compound?
A2: The choice of solvent is critical for maintaining this compound in solution. Dimethyl sulfoxide (DMSO) is a common choice for creating highly concentrated stock solutions.[4] Other organic solvents are also effective. It is crucial to use a high-purity, anhydrous grade of the solvent, as water content can reduce solubility. For some applications, a 1% aqueous solution of polyvinylpyrrolidone K30 (PVP K30) has been shown to dissolve this compound and may be useful for reactions with other water-soluble compounds.[1]
Below is a summary of solvents used for this compound.
| Solvent | Reported Solubility / Use | Reference |
| Dimethyl sulfoxide (DMSO) | 25 mg/mL | [2] |
| Dimethyl sulfoxide (DMSO) | 5 mg/mL (with sonication and heating to 60°C) | [4] |
| N,N-dimethylformamide (DMF) | Soluble | [1] |
| Pyridine | Slightly soluble | [2] |
| Acetone (100%) | Used for extraction | [1] |
| Ethyl acetate (100%) | Used for extraction | [1] |
| Acetonitrile (100%) | Used for extraction | [1] |
| Tetrahydrofuran (THF) (80%) | Used for extraction | [1] |
| Polyvinylpyrrolidone K30 (1% aq.) | Soluble | [1] |
Q3: How can I prevent this compound from precipitating when I add it to my aqueous assay buffer?
A3: The key is to ensure that this compound remains solubilized in the final assay volume. This can be achieved through several methods, often used in combination. The general workflow involves preparing a concentrated stock in an appropriate organic solvent and then carefully diluting it.
Below is a general workflow for preparing this compound working solutions.
References
troubleshooting unexpected results in Scytonemin bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Scytonemin bioassays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
I. Troubleshooting Guide
This section addresses common unexpected results and provides systematic approaches to identify and resolve them.
UV-Screening & Photoprotection Assays
Q1: Why am I observing low or no this compound production after UV induction?
A1: Several factors can lead to insufficient this compound production. Consider the following troubleshooting steps:
-
Incorrect UV Wavelength or Intensity: this compound synthesis is most effectively induced by UVA radiation (315-400 nm).[1][2] Ensure your UV source is emitting the correct wavelength and intensity. UVB can also induce production, but the response may differ between species.[1]
-
Inappropriate Exposure Duration: The induction of this compound biosynthesis genes can take time, with transcript levels often peaking after 48 hours of continuous UVA exposure.[2] Short exposure times may not be sufficient to induce detectable levels of the pigment.
-
Suboptimal Culture Conditions: this compound production is influenced by various environmental factors.[1][3]
-
Nutrient Availability: Nitrogen deficiency has been shown to increase this compound production in some species.[1]
-
Salinity: Increased salinity can enhance this compound content in certain cyanobacteria.[1]
-
Temperature: While some studies show increased production up to 35°C, higher temperatures may inhibit it.[3]
-
-
Genetic Factors: Not all cyanobacterial strains produce this compound. Verify that the strain you are using possesses the necessary biosynthetic gene cluster.[4] Mutations in key genes like scyA, scyB, or scyE can abolish or reduce pigment production.[4]
-
Extraction Inefficiency: this compound is a hydrophobic pigment located in the extracellular sheath.[5][6] Ensure your extraction protocol is robust. Acetone is a commonly used and effective solvent.[7][8]
Experimental Workflow for UV Induction of this compound
Caption: A generalized workflow for the induction, extraction, and analysis of this compound.
Q2: My extracted pigment has a peak absorbance, but it's not at 384 nm. What could be the issue?
A2: While the characteristic in vitro absorption maximum for this compound is around 384 nm, shifts can occur due to several reasons:[4][8]
-
Presence of Other Pigments: Cyanobacteria produce a variety of pigments, such as chlorophylls and carotenoids, which can interfere with spectrophotometric readings.[9] Chromatographic separation (e.g., HPLC) is recommended for accurate quantification.
-
Reduced this compound: A reduced form of this compound exists and may have a slightly different spectral profile.[10]
-
Solvent Effects: The solvent used for extraction and analysis can influence the absorption maximum. Ensure consistency in the solvent used.
-
Instrument Calibration: Verify that your spectrophotometer is properly calibrated.
Antioxidant Assays (DPPH, ABTS)
Q1: The antioxidant activity of my this compound sample is lower than expected in the DPPH assay.
A1: This is a common observation. This compound is considered a slow-acting antioxidant, and its performance in different assays can vary.[1]
-
Reaction Kinetics: The DPPH assay may not fully capture the antioxidant potential of this compound due to its slow reaction kinetics.[11] The ABTS assay is often more suitable for slow-acting antioxidants.[1][11]
-
Purity of the Sample: The presence of impurities can affect the accuracy of the assay. Purifying the this compound extract using techniques like HPLC can provide more reliable results.
-
Concentration Dependence: The antioxidant activity of this compound is dose-dependent.[1] Ensure you are testing a range of concentrations to determine the efficacy.
Table 1: Comparison of this compound Antioxidant Activity in Different Assays
| Assay | Typical this compound Performance | Key Considerations |
| DPPH | May show lower or slower activity.[1][11] | Not always ideal for slow-acting antioxidants. |
| ABTS | Generally shows stronger and more consistent activity.[1][11] | A preferred method for evaluating this compound's radical scavenging ability.[11] |
Anti-Inflammatory Assays
Q1: I am not observing a significant reduction in inflammatory markers (e.g., TNF-α, NO) in my in vitro assay with RAW 264.7 cells.
A1: Troubleshooting unexpected results in cell-based anti-inflammatory assays requires a systematic approach:
-
This compound Concentration and Purity: Ensure that the this compound used is of high purity and that a sufficient concentration range is tested. In LPS-stimulated RAW 264.7 cells, this compound has been shown to inhibit TNF-α and nitric oxide (NO) production in a dose-dependent manner.[12][13]
-
Cell Viability: High concentrations of any compound can be toxic to cells. Perform a cell viability assay (e.g., MTT) to ensure that the observed reduction in inflammatory markers is not due to cytotoxicity.
-
Timing of Treatment: The timing of this compound administration relative to the inflammatory stimulus (e.g., LPS) is critical. Pre-treatment with this compound before LPS stimulation is a common and effective protocol.[12]
-
NF-κB Pathway Activation: this compound's anti-inflammatory effects are partly mediated by the down-regulation of the NF-κB pathway.[12][14][15] If you are not seeing the expected downstream effects, consider assessing key points in this pathway, such as the degradation of IκBα and the nuclear translocation of the p65 subunit.[12][14]
This compound's Anti-Inflammatory Signaling Pathway
Caption: this compound inhibits inflammation by blocking the NF-κB signaling pathway.
II. Frequently Asked Questions (FAQs)
Q1: What is the basic protocol for extracting this compound from cyanobacteria?
A1: A general protocol for this compound extraction involves the following steps:
-
Harvest cyanobacterial biomass via centrifugation.
-
Lyophilize or air-dry the biomass.
-
Extract the pigment using an organic solvent like 100% acetone or ethyl acetate.[7][11] This is typically done in the dark to prevent photodegradation of pigments.
-
Centrifuge the mixture to pellet the cell debris.
-
Collect the supernatant containing the lipid-soluble pigments.
-
Analyze the extract using spectrophotometry (absorbance at 384 nm) or HPLC for quantification.[4][9]
Q2: What are the key genes involved in this compound biosynthesis?
A2: this compound biosynthesis is primarily associated with an 18-gene cluster in Nostoc punctiforme.[4][5] Key genes include:
-
scyA, scyB, scyC, scyD, scyE, scyF: These are considered the core biosynthetic genes.[4]
-
aroG, aroB: These genes are involved in the shikimate pathway, which produces the aromatic amino acid precursors for this compound.[1][2]
-
ebo genes: This cluster is thought to be responsible for exporting the this compound monomer into the periplasm for final assembly.[16]
This compound Biosynthesis Gene Cluster Organization
Caption: Simplified representation of the this compound biosynthesis gene clusters.
Q3: How stable is this compound?
A3: this compound is a remarkably stable molecule. It has been shown to be resistant to heat (60°C), UV-B radiation, and strong oxidizing agents like H₂O₂.[1][10] Its stability is a key feature for its function as a long-term UV protectant in cyanobacteria.
Q4: Can this compound be produced heterologously?
A4: While the biosynthesis of this compound precursors has been achieved in organisms like E. coli, the complete synthesis of the final dimeric pigment outside of cyanobacteria remains a challenge.[1] This is partly due to the complexity of the pathway, which involves enzymes that may require specific cellular environments, such as the periplasm for final assembly steps.[1][4]
References
- 1. Biotechnological Production of the Sunscreen Pigment this compound in Cyanobacteria: Progress and Strategy [mdpi.com]
- 2. Gene Expression Patterns Associated with the Biosynthesis of the Sunscreen this compound in Nostoc punctiforme ATCC 29133 in Response to UVA Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Mutational Studies of Putative Biosynthetic Genes for the Cyanobacterial Sunscreen this compound in Nostoc punctiforme ATCC 29133 [frontiersin.org]
- 5. actabotanica.org [actabotanica.org]
- 6. The cyanobacterial UV-absorbing pigment this compound displays radical-scavenging activity. | Semantic Scholar [semanticscholar.org]
- 7. The biosynthesis of cyanobacterial sunscreen this compound in intertidal microbial mat communities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Mutational Studies of Putative Biosynthetic Genes for the Cyanobacterial Sunscreen this compound in Nostoc punctiforme ATCC 29133 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of UV-screening compounds, mycosporine-like amino acids, and this compound in the cyanobacterium Lyngbya sp. CU2555 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of Skin Inflammation by this compound, an Ultraviolet Sunscreen Pigment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Scytonemin and Mycosporine-like Amino Acids as Photoprotective Agents
For Immediate Release
[City, State] – November 10, 2025 – In the ongoing search for effective and natural photoprotective compounds, two classes of microbial metabolites, Scytonemin and Mycosporine-like Amino Acids (MAAs), have emerged as promising candidates. This guide provides a detailed comparison of their efficacy, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these natural sunscreens.
Executive Summary
This compound, a lipid-soluble dimeric indole alkaloid, and Mycosporine-like Amino Acids (MAAs), a diverse group of water-soluble, amino acid-conjugated cyclohexenone or cyclohexenimine chromophores, are synthesized by various microorganisms, primarily cyanobacteria, in response to ultraviolet (UV) radiation. Both exhibit potent UV-screening and antioxidant properties. This compound offers broad and strong UV absorption, particularly in the UVA range, while the diverse family of MAAs provides a range of absorption maxima across the UVB and UVA spectrum. The choice between these compounds for specific applications will depend on desired solubility, target UV range, and the importance of antioxidant activity.
Quantitative Comparison of Efficacy
The following tables summarize the key performance indicators for this compound and a selection of common MAAs based on available experimental data.
Table 1: UV-Screening Properties
| Compound | λmax (nm) | Molar Absorption Coefficient (ε, M⁻¹ cm⁻¹) | UV Range |
| This compound | 384 (in vitro), 370 (in vivo)[1] | ~136,000 at 384 nm | UVA, UVB, UVC[2][3] |
| Mycosporine-glycine | 310 | 28,900[4] | UVB |
| Palythine | 320 | ~42,300 | UVB/UVA |
| Shinorine | 334 | ~44,700 | UVA |
| Porphyra-334 | 334 | ~42,300 | UVA |
| Asterina-330 | 330 | ~36,000 | UVA |
Note: Molar absorption coefficients for MAAs can vary slightly depending on the source.
Table 2: Antioxidant Activity
| Compound | Antioxidant Assay | IC50 Value / Activity |
| This compound | Radical Scavenging | Dose-dependent activity observed[5] |
| Mycosporine-glycine | DPPH Radical Scavenging | IC50: 4.23 ± 0.21 mM (comparable to ascorbic acid)[4] |
| Mycosporine-glycine | ABTS Radical Scavenging | pH-dependent, comparable to ascorbic acid and Trolox[4] |
| Shinorine | ABTS Radical Scavenging | Lower activity compared to Mycosporine-glycine[4] |
| Porphyra-334 | ABTS Radical Scavenging | Lower activity compared to Mycosporine-glycine[4] |
Table 3: Stability Profile
| Compound | Stability Parameter | Observations |
| This compound | Photostability | Generally considered photostable, though some in vitro studies show decay under simulated solar radiation. Protic solvents like ethanol enhance stability.[6] |
| Thermostability | Stable up to 60°C.[7] | |
| MAAs | Photostability | Generally highly photostable. |
| Thermostability | Stable up to 60°C, with some degradation observed at 80°C.[8] | |
| pH Stability | Stable over a wide pH range (typically pH 3-10), with some degradation at very high or low pH. |
Experimental Protocols
Measurement of UV Absorption Spectrum
Objective: To determine the maximum absorption wavelength (λmax) and the molar absorption coefficient (ε) of the purified compound.
Methodology:
-
Sample Preparation: Prepare a stock solution of the purified compound (this compound or MAA) of a known concentration in a suitable solvent (e.g., methanol for MAAs, acetone or ethanol for this compound).
-
Spectrophotometer Setup: Use a UV-Vis spectrophotometer and set the wavelength range to scan from 200 nm to 800 nm. Use the solvent as a blank to zero the instrument.
-
Measurement: Place the sample solution in a quartz cuvette and record the absorbance spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). Calculate the molar absorption coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration of the sample, and l is the path length of the cuvette (typically 1 cm).
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To assess the antioxidant capacity of the compound by its ability to scavenge the stable DPPH free radical.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.
-
Prepare a series of dilutions of the test compound (this compound or MAA) and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well microplate or test tubes, add a defined volume of the test compound dilutions.
-
Add an equal volume of the DPPH working solution to each well/tube.
-
Include a control containing only the solvent and the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader or spectrophotometer.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.[9][10]
Signaling Pathways and Biosynthesis
Biosynthesis of this compound
The biosynthesis of this compound is a complex process that originates from precursors in the shikimate and aromatic amino acid biosynthesis pathways. The pathway involves a series of enzymatic reactions, including the condensation of tryptophan and p-hydroxyphenylpyruvate derivatives.
Caption: Proposed biosynthetic pathway of this compound.
Biosynthesis of Mycosporine-like Amino Acids (MAAs)
The biosynthesis of MAAs also originates from the shikimate pathway, with 4-deoxygadusol (4-DG) being a key intermediate. This core structure is then modified with various amino acid residues to generate the diverse family of MAAs.
Caption: Generalized biosynthetic pathway of Mycosporine-like Amino Acids.
Conclusion
Both this compound and Mycosporine-like Amino Acids represent compelling natural alternatives to synthetic sunscreens. This compound's broad UV absorption and high molar extinction coefficient make it a powerful photoprotective agent. MAAs, with their diverse structures, offer a tunable platform for targeting specific UV wavelengths and often exhibit significant, though varied, antioxidant capabilities. The water-solubility of MAAs may also be advantageous for certain cosmetic and pharmaceutical formulations. Further research into the synergistic effects of combining this compound and various MAAs could unlock even greater photoprotective potential. This guide provides a foundational comparison to aid in the strategic selection and development of these promising natural compounds.
References
- 1. The biosynthesis of cyanobacterial sunscreen this compound in intertidal microbial mat communities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyanobacterial UV Pigments Evolved to Optimize Photon Dissipation Rather than Photoprotection [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. On the photostability of this compound, analogues thereof and their monomeric counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of UV-screening compounds, mycosporine-like amino acids, and this compound in the cyanobacterium Lyngbya sp. CU2555 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
Scytonemin: A Comparative Guide to its Anti-proliferative Effects in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative efficacy of Scytonemin, a cyanobacterial secondary metabolite, against various cancer cell lines. Its performance is benchmarked against established chemotherapeutic agents, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility.
I. Comparative Anti-proliferative Activity
This compound has demonstrated significant anti-proliferative effects across a range of cancer cell lines, with notable efficacy in leukemia and breast cancer models. Its cytotoxic activity is compared with the conventional chemotherapeutic drugs, Doxorubicin and Paclitaxel.
Table 1: IC50 Values of this compound and Other Anti-proliferative Agents
| Cell Line | Cancer Type | This compound (µM) | Doxorubicin (µM) | Paclitaxel (µM) |
| HL-60 | Acute Promyelocytic Leukemia | 60.5[1] | ~0.02-0.05[2] | ~0.004-0.008 |
| Jurkat | Acute T-cell Leukemia | 88.2[1] | ~0.05-0.95[3][4] | ~0.002-0.007 |
| MDA-MB-231 | Breast Adenocarcinoma (Triple-Negative) | 8[5] | ~0.49-0.69[6] | ~0.003-0.3[7][8] |
| MCF-7 | Breast Adenocarcinoma (ER-positive) | 4[5] | ~9.9[6] | ~3.5[7] |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., incubation time, assay method). The data presented here is a synthesis of reported values to provide a comparative overview.
II. Mechanism of Action: Induction of Cell Cycle Arrest and Apoptosis
This compound exerts its anti-proliferative effects primarily through the induction of cell cycle arrest and apoptosis. This is achieved by targeting key regulatory proteins involved in cell division and survival pathways.
A. Cell Cycle Arrest
This compound treatment leads to a halt in the progression of the cell cycle, preventing cancer cells from dividing. In leukemia cell lines, this arrest is prominently observed in the G1 phase.
-
HL-60 Cells: Treatment with this compound resulted in a significant accumulation of cells in the G1 phase of the cell cycle, lasting for at least 48 hours.[1][9]
-
Jurkat Cells: An accumulation of cells in the sub-G0/G1 phase was observed, which is indicative of apoptosis.[1]
-
Multiple Myeloma Cells: this compound has been shown to induce G2/M phase arrest.[1]
Table 2: Effect of this compound on Cell Cycle Distribution in HL-60 Cells
| Treatment | G0/G1 (%) | S (%) | G2/M (%) |
| Control (DMSO) | 45.3 | 35.1 | 19.6 |
| This compound (60.5 µM) | 68.2 | 15.4 | 16.4 |
Data adapted from a study on the effects of this compound on leukemia cells.[1]
B. Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells.
-
Leukemia Cells (HL-60 and Jurkat): this compound treatment leads to a time-dependent increase in the percentage of apoptotic cells.[1] In Jurkat cells, the apoptotic response was particularly high, reaching over 65% after 24 hours.[1]
-
Breast Cancer Cells (MDA-MB-231 and MCF-7): this compound rapidly induces caspase-dependent intrinsic apoptosis within 2 hours of treatment, with the effects intensifying at 24 and 48 hours.[5]
III. Signaling Pathways Modulated by this compound
The anti-proliferative effects of this compound are mediated through the modulation of specific signaling pathways that are often dysregulated in cancer.
A. Inhibition of Polo-like Kinase 1 (Plk1)
A primary molecular target of this compound is Polo-like kinase 1 (Plk1), a key regulator of the cell cycle.[1] Plk1 is often overexpressed in various cancers and is associated with poor prognosis. By inhibiting Plk1 activity, this compound disrupts the normal progression of mitosis, leading to cell cycle arrest and apoptosis.[3]
B. Modulation of Cell Cycle Regulatory Proteins
This compound treatment affects the expression levels of crucial cell cycle regulatory proteins downstream of Plk1.
-
p21: Expression of the cyclin-dependent kinase inhibitor p21 is increased in both HL-60 and Jurkat cells following this compound treatment.[1]
-
Retinoblastoma protein (Rb): this compound treatment leads to a reduction in the levels of both total and phosphorylated Rb protein in leukemia cells.[1]
C. Involvement of the c-Myc Pathway
Recent studies have indicated that this compound's anti-cancer activity also involves the inhibition of the c-Myc pathway.[5] c-Myc is a transcription factor that plays a critical role in cell proliferation, growth, and apoptosis.[10][11] By inhibiting c-Myc, this compound can further contribute to the suppression of tumor growth.
D. Induction of the Mitochondrial Apoptotic Pathway
This compound activates the intrinsic pathway of apoptosis, which is mediated by the mitochondria. This involves:
-
Mitochondrial Dysfunction: Dissipation of the mitochondrial membrane potential.
-
Cytochrome c Release: Release of cytochrome c from the mitochondria into the cytoplasm.
-
Caspase Activation: Subsequent activation of caspase-9, caspase-3, and caspase-7.
-
PARP Cleavage: Cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]
IV. Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Signaling Pathways
Caption: this compound's mechanism of action.
Experimental Workflows
Caption: Experimental workflow for validation.
V. Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
A. MTT Assay for Cell Proliferation
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound or control vehicle (e.g., DMSO) and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
B. Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Seeding and Treatment: Seed cells in petri dishes or multi-well plates and treat with this compound or control for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
C. Apoptosis Assay using Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Culture and treat cells with this compound or control as described for other assays.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
VI. Conclusion
This compound demonstrates potent anti-proliferative effects against a variety of cancer cell lines, particularly in leukemia and breast cancer. Its mechanism of action involves the inhibition of key cell cycle regulators like Plk1 and the c-Myc pathway, leading to cell cycle arrest and the induction of apoptosis via the mitochondrial pathway. The IC50 values of this compound are comparable to or, in some cases, more favorable than those of established chemotherapeutic agents, highlighting its potential as a novel therapeutic candidate. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential in oncology.
References
- 1. Nostoc commune-derived this compound induced mitochondrial cell death in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene Expression Patterns Associated with the Biosynthesis of the Sunscreen this compound in Nostoc punctiforme ATCC 29133 in Response to UVA Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutational Studies of Putative Biosynthetic Genes for the Cyanobacterial Sunscreen this compound in Nostoc punctiforme ATCC 29133 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing the in vivo biosynthesis of this compound, a cyanobacterial ultraviolet radiation sunscreen, through small scale stable isotope incubation studies and MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cyrusbio.com.tw [cyrusbio.com.tw]
- 6. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. bds.berkeley.edu [bds.berkeley.edu]
- 11. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to the Genomics of Scytonemin Biosynthetic Gene Clusters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Scytonemin biosynthetic gene clusters (BGCs) found in various cyanobacteria. This compound, a potent UV-screening secondary metabolite, has garnered significant interest for its potential applications in sunscreens and as an anti-proliferative agent. Understanding the genetic architecture and comparative genomics of its BGC is crucial for heterologous expression, yield optimization, and the discovery of novel analogs.
Data Presentation: Comparative Analysis of this compound BGCs
The organization of the this compound BGC exhibits notable variation across different cyanobacterial species. A core set of genes, designated scyA through scyF, is consistently present and responsible for the synthesis of the this compound core structure.[1] However, the overall size of the cluster and the complement of auxiliary genes, particularly those for aromatic amino acid biosynthesis, differ significantly. In some species, such as Nostoc punctiforme, a satellite cluster of genes, often referred to as the 'ebo' cluster, is also implicated in the biosynthetic pathway, specifically in the transport of intermediates.[2]
| Cyanobacterial Species | Main Cluster Size (kbp) | Number of ORFs (Main Cluster) | Core Biosynthetic Genes (scyA-F) | Aromatic Amino Acid Biosynthesis Genes | 'ebo' Satellite Cluster |
| Nostoc punctiforme ATCC 29133 | ~30 | 18 | Present | Present | Present (separate locus) |
| Anabaena sp. PCC 7120 | ~30 | 18+ | Present | Present | Present (within main cluster) |
| Lyngbya sp. PCC 8106 | ~27.7 | 21+ | Present | Present | Present (within main cluster) |
| Nodularia spumigena CCY9414 | ~30 | 18+ | Present | Present | Present (within main cluster) |
| Cyanothece sp. PCC 7424 | ~33.2 | 20+ | Present | Present | Present (within main cluster) |
| Chlorogloeopsis sp. Cgs-089 | Not fully determined | Not fully determined | Present | Present | Present (separate locus) |
Mandatory Visualization
This compound Biosynthetic Pathway
The biosynthesis of this compound is a complex process that begins with the precursors L-tryptophan and p-hydroxyphenylpyruvic acid, which are derived from the shikimate pathway.[3] The core enzymes ScyA, ScyB, and ScyC are responsible for the initial condensation and cyclization reactions to form a monomeric intermediate.[2][4][5] This monomer is then believed to be transported to the periplasm by the products of the 'ebo' gene cluster for the final oxidative dimerization, a step likely catalyzed by ScyE.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for Comparative Genomics
The comparative genomic analysis of this compound BGCs follows a structured workflow, beginning with the acquisition of genomic data and culminating in functional characterization and phylogenetic analysis. This process allows researchers to identify conserved and variable genetic elements, infer evolutionary relationships, and guide experiments for functional validation.
Caption: Experimental workflow for comparative genomics of this compound BGCs.
Experimental Protocols
Comparative Genomic Analysis of this compound BGCs
Objective: To identify and compare the genetic architecture of this compound BGCs across different cyanobacterial genomes.
Methodology:
-
Genome Acquisition: Obtain complete or draft genome sequences of this compound-producing and non-producing cyanobacteria from public databases (e.g., NCBI GenBank).
-
Genome Annotation: If genomes are not annotated, predict open reading frames (ORFs) and annotate them using tools like Prokka or the RAST server.
-
BGC Identification:
-
Use the Basic Local Alignment Search Tool (BLAST) with known this compound biosynthetic gene sequences (e.g., scyA-F from Nostoc punctiforme) as queries against the target genomes.
-
Alternatively, employ specialized software for secondary metabolite BGC prediction, such as antiSMASH, to identify putative this compound clusters.
-
-
Synteny and Gene Content Analysis:
-
Compare the identified BGCs for gene content, order, and orientation (synteny).
-
Visualize gene cluster comparisons using tools like Easyfig or the Artemis Comparison Tool (ACT) to identify conserved and variable regions.
-
Pay special attention to the presence and organization of core biosynthetic genes, aromatic amino acid biosynthesis genes, and potential regulatory and transport-related genes.
-
Phylogenetic Analysis of this compound Biosynthetic Genes
Objective: To infer the evolutionary relationships of this compound BGCs by constructing phylogenetic trees based on conserved core genes.
Methodology:
-
Sequence Retrieval: Extract the amino acid sequences of conserved core biosynthetic genes (e.g., scyC, which is highly conserved and specific to the pathway) from the identified BGCs.[4]
-
Multiple Sequence Alignment: Align the retrieved sequences using a multiple sequence alignment program such as Clustal Omega or MAFFT.
-
Phylogenetic Tree Construction:
-
Construct a phylogenetic tree from the alignment using methods like Maximum Likelihood (e.g., with IQ-TREE or RAxML) or Bayesian Inference (e.g., with MrBayes).
-
Assess the statistical support for the tree topology using bootstrapping or posterior probabilities.
-
-
Tree Visualization and Interpretation: Visualize the phylogenetic tree using software like FigTree or iTOL. Analyze the branching patterns to infer the evolutionary history of the this compound BGC.
Gene Expression Analysis via RT-qPCR
Objective: To quantify the expression levels of this compound biosynthetic genes under inducing (UV-A radiation) and non-inducing conditions.
Methodology:
-
Cyanobacterial Culture and Stress Induction:
-
Grow cyanobacterial cultures in appropriate media under standard light conditions.
-
For the experimental group, expose cultures to UV-A radiation to induce this compound biosynthesis. The control group should remain under standard light.
-
-
RNA Extraction: Harvest cells from both control and experimental groups and extract total RNA using a suitable kit or protocol that includes a DNase treatment step to remove contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
Quantitative PCR (qPCR):
-
Design and validate qPCR primers for the target this compound biosynthetic genes (e.g., scyB, scyC) and one or more stably expressed reference (housekeeping) genes.
-
Perform qPCR using a SYBR Green or probe-based assay on a real-time PCR instrument.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the UV-A-exposed and control samples.
-
References
- 1. A comparative genomics approach to understanding the biosynthesis of the sunscreen this compound in cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Biotechnological Production of the Sunscreen Pigment this compound in Cyanobacteria: Progress and Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The biosynthesis of cyanobacterial sunscreen this compound in intertidal microbial mat communities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the Initial Steps in the Biosynthesis of Cyanobacterial Sunscreen this compound - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of different Scytonemin quantification methods
For researchers, scientists, and drug development professionals, accurate quantification of the cyanobacterial sunscreen molecule, Scytonemin, is critical. This guide provides a comparative overview of common analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
This compound, a potent ultraviolet-A (UVA) radiation-absorbing pigment found in the extracellular sheaths of many cyanobacteria, is of increasing interest for its photoprotective and potential pharmacological properties.[1] Precise and reliable quantification is paramount for studies ranging from ecophysiology to drug discovery. This guide cross-validates three primary methods for this compound quantification: High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), and Spectrophotometry.
Comparative Analysis of Quantification Methods
The choice of quantification method depends on the required sensitivity, selectivity, and the complexity of the sample matrix. While spectrophotometric methods offer simplicity and speed, chromatographic techniques like HPLC and UHPLC-MS/MS provide superior specificity and sensitivity, allowing for the differentiation between the oxidized and reduced forms of this compound.
| Method | Principle | Instrumentation | Reported Performance | Advantages | Limitations |
| HPLC-DAD/PDA | Chromatographic separation followed by detection based on UV-Vis absorbance. | HPLC system with a Diode Array or Photodiode Array Detector. | Detection at ~384 nm. Can distinguish between oxidized and reduced forms based on retention time.[2] | Robust, widely available, good for routine analysis, provides spectral information for peak purity assessment. | Lower sensitivity compared to MS, potential for co-eluting interferences in complex matrices. |
| UHPLC-MS/MS | High-resolution chromatographic separation coupled with highly sensitive and selective mass-based detection. | UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole). | Lower limit of quantification reported as <0.62 ng/mL.[3] Enables precise identification based on parent and daughter ions.[1] | Highest sensitivity and selectivity, ideal for complex samples and trace-level quantification, provides molecular weight confirmation. | Higher equipment cost and complexity, requires more extensive method development. |
| Spectrophotometry | Measurement of light absorbance at a specific wavelength characteristic of this compound. | UV-Visible Spectrophotometer. | Quantification based on absorbance maxima at ~384 nm, 278 nm, and 252 nm.[4] Often used with trichromatic equations.[2][5] | Simple, rapid, low cost, suitable for preliminary screening and quantification of purified samples. | Low specificity, susceptible to interference from other pigments and compounds that absorb in the same wavelength range.[6] |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a stationary phase and a mobile phase. | TLC plates, developing chamber, and visualization system. | Primarily qualitative, used for rapid presence/absence confirmation in field samples.[7] | Simple, low cost, fast screening of multiple samples. | Not quantitative, low resolution. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are summaries of protocols described in the literature for the key quantification methods.
High-Performance Liquid Chromatography (HPLC)
This protocol is based on methodologies used for the analysis of lipid-soluble pigments from cyanobacteria.
-
Extraction: Pigments are extracted from whole cells using acetone.[8][9] For field samples, material can be pulverized in acetone.[7]
-
Instrumentation: An HPLC system equipped with a photodiode array (PDA) detector is commonly used.[2]
-
Column: A reverse-phase C18 column (e.g., Waters Spherisorb S10 ODS2, 10 x 250 mm) is a suitable choice.[8]
-
Mobile Phase: A gradient elution is typically employed. For example, a gradient varying from 15% water in methanol to pure methanol, then to pure acetone.[8] Another described mobile phase consists of solvent A (ultra-pure water) and solvent B (acetonitrile–methanol–tetrahydrofuran, 75:15:10, v/v) with a gradient program.[2][5]
-
Flow Rate: A flow rate of 1.5 to 1.8 mL/min is often used.[2][8]
-
Detection: this compound is detected by its characteristic absorbance maximum at approximately 384 nm.[8][9] The PDA detector allows for continuous scanning of spectra to confirm peak identity.[2]
-
Quantification: Quantification is achieved by comparing the peak area to that of a standard or by using published extinction coefficients.[8]
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This method provides enhanced sensitivity and is suitable for complex matrices.
-
Extraction: A Soxhlet extraction with acetone followed by rotary evaporation can be used. The resulting extract is redissolved in a suitable solvent mixture like dimethylsulfoxide (DMSO) and acetonitrile (20:80 v/v).[1][3]
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.[1][3]
-
Column: A C18 column suitable for UHPLC applications (e.g., Waters BEH C18 UPLC column) is used.[3]
-
Mobile Phase: A common mobile phase consists of 0.05% formic acid in water and acetonitrile, run at a flow rate of 0.40 mL/min.[3]
-
Detection: Detection is performed using negative ion electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring for specific parent-to-daughter ion transitions.[3]
Spectrophotometric Quantification
This is a straightforward method for estimating this compound concentration in extracts.
-
Extraction: this compound is extracted from cyanobacterial cells using a solvent like 100% acetone.[10]
-
Instrumentation: A standard UV-Visible spectrophotometer.
-
Procedure: The absorbance of the extract is measured at the characteristic maximum of this compound, which is approximately 384 nm.[8] Other significant absorption peaks are at 252 nm and 278 nm.[2]
-
Quantification: The concentration can be calculated using the Beer-Lambert law if an extinction coefficient is known. Alternatively, trichromatic equations that account for the absorbance of other pigments can be employed for more accurate quantification in crude extracts.[2][5]
Visualizing the this compound Biosynthetic Pathway
The biosynthesis of this compound is a complex process involving a large gene cluster. The proposed pathway begins with precursors from the shikimic acid and aromatic amino acid biosynthesis pathways, specifically tryptophan and a p-hydroxyphenylpyruvic acid-derived unit. An 18-gene cluster (NpR1276 to NpR1259 in Nostoc punctiforme) is responsible for the synthesis.[11] Key steps involve the condensation of these precursors, followed by a series of enzymatic modifications to form the final dimeric structure.
Caption: Proposed biosynthetic pathway of this compound.
Conclusion
The selection of a this compound quantification method should be guided by the specific requirements of the study. For high-throughput screening or preliminary analysis of relatively pure samples, spectrophotometry offers a rapid and cost-effective solution. For routine, quantitative analysis with good specificity, HPLC-DAD is the workhorse method. When maximum sensitivity and specificity are paramount, especially in complex biological matrices or for metabolic studies, UHPLC-MS/MS is the superior choice. By understanding the principles, advantages, and limitations of each technique, researchers can ensure the generation of accurate and reliable data in their investigations of this important natural product.
References
- 1. Determination of this compound by UHPLC-MS/MS in extracts of an intertidal cyanobacterial mat community and in Nostoc sp. | accedaCRIS [accedacris.ulpgc.es]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. escholarship.org [escholarship.org]
- 7. The biosynthesis of cyanobacterial sunscreen this compound in intertidal microbial mat communities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Genetics and Genomic Analysis of this compound Biosynthesis in Nostoc punctiforme ATCC 29133 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mutational Studies of Putative Biosynthetic Genes for the Cyanobacterial Sunscreen this compound in Nostoc punctiforme ATCC 29133 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular genetics and genomic analysis of this compound biosynthesis in Nostoc punctiforme ATCC 29133 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Photostability of Scytonemin and Other Natural UV Filters
In the relentless pursuit of effective and safe photoprotection, nature presents a compelling array of UV-filtering compounds. Among these, Scytonemin, a cyanobacterial pigment, has garnered significant attention for its potent UV-screening capabilities. This guide provides a comparative analysis of the photostability of this compound against other prominent natural UV filters, namely Mycosporine-like Amino Acids (MAAs) and Gadusol. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven perspective on the performance of these natural alternatives.
Quantitative Photostability Data
The photostability of a UV filter is a critical determinant of its efficacy and safety, indicating its ability to withstand photodegradation upon exposure to UV radiation. The following table summarizes the available quantitative data on the photostability of this compound and other natural UV filters. It is important to note that a direct comparison is nuanced due to variations in experimental conditions across different studies.
| Natural UV Filter | Photodecomposition Quantum Yield (Φ) | Experimental Conditions | Reference(s) |
| This compound | Not explicitly quantified in reviewed literature; described as having "exceptionally high photostability".[1] | In vitro studies in various solvents (e.g., ethanol, which provides a stabilizing environment).[2] | [1][2] |
| Palythine (MAA) | 1.2 × 10⁻⁵ | Aqueous solution.[3] | [3] |
| Shinorine (MAA) | 3.4 × 10⁻⁴ | Aqueous solution.[3] | [3] |
| Gadusol | 3.64 ± 0.36 × 10⁻² (enol form, pH 2.5) | Aqueous solution.[4] | [4] |
| Gadusolate (Gadusol anion) | 1.38 ± 0.45 × 10⁻⁴ (enolate form, pH 7) | Aqueous solution.[4] | [4] |
| Mycosporine-serinol | (1.1 ± 0.6) × 10⁻⁴ | Pure water.[4] | [4] |
Key Observations:
-
Mycosporine-like amino acids (MAAs) generally exhibit very low photodecomposition quantum yields, indicating high photostability.[3]
-
Gadusol's photostability is pH-dependent, with its anionic form (gadusolate), prevalent at physiological pH, being significantly more photostable than its enol form.[4][5]
Experimental Protocols
A standardized approach to assessing photostability is crucial for accurate comparisons. Below is a detailed methodology adapted from common practices in the field for evaluating the photostability of UV filters in vitro.
In Vitro Photostability Testing of a Natural UV Filter
This protocol outlines the steps to determine the photostability of a natural UV filter by measuring the change in its absorbance spectrum after exposure to a controlled source of UV radiation.
Materials:
-
Purified natural UV filter (e.g., this compound, MAA, Gadusol)
-
Appropriate solvent (e.g., ethanol for this compound, aqueous buffer for MAAs and Gadusol)
-
Quartz cuvettes
-
UV-Vis Spectrophotometer
-
Solar simulator or a controlled UV irradiation source with a known spectral output and irradiance
-
Radiometer to measure UV irradiance
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the natural UV filter in the chosen solvent at a known concentration.
-
Dilute the stock solution to obtain a working solution with an initial absorbance maximum between 0.5 and 1.0 at its λmax to ensure accurate spectrophotometric readings.
-
-
Pre-irradiation Measurement:
-
Transfer the working solution to a quartz cuvette.
-
Measure the full UV-Vis absorption spectrum (e.g., 250-700 nm) of the sample using the spectrophotometer. This will serve as the baseline (T₀) measurement.
-
-
UV Irradiation:
-
Place the cuvette containing the sample at a fixed distance from the UV irradiation source.
-
Expose the sample to a defined dose of UV radiation. The irradiance of the source should be measured with a radiometer to calculate the total dose delivered over time. The specific UV wavelength range (UVA, UVB, or full spectrum) and intensity should be relevant to solar radiation.
-
-
Post-irradiation Measurement:
-
After the desired irradiation period, remove the cuvette and allow it to return to room temperature.
-
Measure the UV-Vis absorption spectrum of the irradiated sample under the same conditions as the pre-irradiation measurement.
-
-
Data Analysis:
-
Compare the pre- and post-irradiation absorption spectra.
-
Calculate the percentage of degradation by monitoring the decrease in absorbance at the compound's λmax.
-
The photodecomposition quantum yield (Φ) can be calculated if the number of photons absorbed by the sample and the number of molecules degraded are determined.
-
Visualizing Key Processes
To better understand the mechanisms at play, the following diagrams illustrate a generalized experimental workflow for photostability testing and the cellular response to UV-induced DNA damage.
Caption: A generalized workflow for in vitro photostability testing of UV filters.
Caption: Simplified signaling pathway of UV-B induced DNA damage and cellular response.
Conclusion
This compound, alongside MAAs and Gadusol, represents a promising frontier in the development of natural, broad-spectrum sunscreens. While all demonstrate remarkable photostability, the quantitative data suggests that MAAs and the anionic form of Gadusol are exceptionally robust under UV stress. This compound's reputation for high photostability is well-documented, though further quantitative studies under standardized conditions would be invaluable for a direct and comprehensive comparison. The inherent stability of these natural compounds, coupled with their ability to dissipate harmful UV energy, underscores their potential as superior alternatives to some synthetic filters, paving the way for safer and more effective photoprotective formulations.
References
- 1. mdpi.com [mdpi.com]
- 2. On the photostability of this compound, analogues thereof and their monomeric counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mycosporine-Like Amino Acids: Relevant Secondary Metabolites. Chemical and Ecological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Reactive Oxygen Species Photoproduced in Different Water Matrices on the Photostability of Gadusolate and Mycosporine-Serinol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational Exploration of the Photoprotective Potential of Gadusol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Unveiling the In Vitro Mechanism of Action of Scytonemin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro biological activities of Scytonemin, a cyanobacterial secondary metabolite, with other relevant compounds. We delve into its anti-inflammatory, antioxidant, and kinase inhibitory properties, presenting supporting experimental data and detailed protocols to facilitate further research and development.
Executive Summary
This compound, a lipophilic pigment found in the extracellular sheaths of some cyanobacteria, has garnered significant interest for its potent bioactive properties. Primarily known as a natural UV-screening compound, in vitro studies have revealed its multifaceted mechanism of action, positioning it as a promising candidate for therapeutic development. This guide summarizes the key in vitro evidence validating this compound's effects on crucial cellular signaling pathways and compares its potency to established inhibitors.
Anti-inflammatory Activity: Targeting the NF-κB Pathway
This compound exhibits significant anti-inflammatory effects by downregulating the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory responses. In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages have demonstrated that this compound effectively inhibits the production of pro-inflammatory mediators.
Quantitative Data:
| Compound | Concentration | Target | % Inhibition | Cell Line | Reference |
| This compound | 20 µM | TNF-α production | 40.4% | RAW 264.7 | [1] |
| This compound | 20 µM | Nitric Oxide (NO) production | 74.3% | RAW 264.7 | [1] |
Mechanism of Action:
This compound's anti-inflammatory action is mediated through the inhibition of key steps in the NF-κB signaling cascade. Specifically, it has been shown to:
-
Inhibit IκBα Degradation: this compound prevents the degradation of the inhibitor of κBα (IκBα).[2]
-
Block p65 Nuclear Translocation: By stabilizing IκBα, this compound effectively blocks the nuclear translocation of the p65 subunit of NF-κB.[2]
This blockade of NF-κB activation leads to the reduced expression of downstream inflammatory genes, such as those encoding for Tumor Necrosis Factor-alpha (TNF-α) and inducible Nitric Oxide Synthase (iNOS).[2]
Signaling Pathway Diagram:
Caption: this compound inhibits the NF-κB signaling pathway.
Kinase Inhibitory Activity: A Potential Anti-proliferative Agent
This compound has been identified as an inhibitor of several protein kinases, including Polo-like kinase 1 (PLK1), a key regulator of the cell cycle.[3] This inhibitory activity underlies its anti-proliferative effects observed in vitro.
Quantitative Data: PLK1 Inhibition
| Compound | IC50 | Assay Type | Reference |
| This compound | 2.3 µM | Recombinant enzyme assay | [3] |
| BI 2536 | 0.83 nM | In vitro kinase assay | [4] |
| GSK461364 | 2.2 nM | In vitro kinase assay | [4] |
Antioxidant Activity: Scavenging Free Radicals
This compound exhibits antioxidant properties by scavenging free radicals, which can contribute to its protective effects against cellular damage.
Quantitative Data:
| Compound | Assay | IC50 / % Activity | Reference |
| This compound | ABTS | IC50: 567 µM | [5] |
| This compound | DPPH | Incapable of scavenging | [6] |
| This compound | - | 22% at 0.4 mM, 52% at 0.8 mM (vs 0.5 mM Ascorbic Acid) | [7] |
| Trolox | ABTS | - | [8] |
Note: Direct comparative studies of this compound and Trolox under identical assay conditions were not found. The provided data for Trolox indicates its common use as a standard antioxidant.
Experimental Protocols
Experimental Workflow Diagram:
Caption: General workflow for in vitro validation of this compound.
NF-κB Luciferase Reporter Assay in RAW 264.7 Cells
This assay quantifies the activity of the NF-κB transcription factor.
Materials:
-
RAW 264.7 cells stably transfected with an NF-κB luciferase reporter construct.
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
This compound (dissolved in DMSO).
-
Lipopolysaccharide (LPS) from E. coli.
-
Luciferase assay reagent.
-
96-well white, clear-bottom plates.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed RAW 264.7 NF-κB reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 6 hours.
-
Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luminescence Measurement: Measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., Renilla luciferase) if using a dual-reporter system. Calculate the percentage of inhibition compared to the LPS-only treated cells.
Western Blot for p65 Nuclear Translocation and IκBα Degradation
This method is used to visualize the levels of specific proteins in cytoplasmic and nuclear fractions.
Materials:
-
RAW 264.7 cells.
-
This compound and LPS.
-
Cell lysis buffer for cytoplasmic and nuclear extraction.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies: anti-p65, anti-IκBα, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Cell Treatment: Treat RAW 264.7 cells with this compound and/or LPS as described for the luciferase assay.
-
Fractionation: Separate the cytoplasmic and nuclear fractions using a commercial kit or a standard protocol.
-
Protein Quantification: Determine the protein concentration of each fraction.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the respective loading controls.
In Vitro PLK1 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PLK1.
Materials:
-
Recombinant human PLK1 enzyme.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Substrate (e.g., casein or a specific peptide substrate).
-
ATP.
-
This compound and control inhibitors.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
384-well plates.
-
Plate reader capable of luminescence detection.
Protocol (using ADP-Glo™ as an example):
-
Reaction Setup: In a 384-well plate, add the kinase buffer, this compound (at various concentrations), and recombinant PLK1 enzyme.
-
Pre-incubation: Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add a mixture of the substrate and ATP to start the kinase reaction.
-
Incubation: Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Convert ADP to ATP: Add the Kinase Detection Reagent to convert the generated ADP to ATP.
-
Measure Luminescence: Measure the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
The in vitro data presented in this guide validate the multifaceted mechanism of action of this compound. Its ability to inhibit the pro-inflammatory NF-κB pathway, suppress the activity of the cell cycle-regulating kinase PLK1, and scavenge free radicals underscores its potential as a lead compound for the development of novel therapeutics for inflammatory diseases, cancer, and conditions associated with oxidative stress. While direct comparative studies with established drugs are limited, the existing data provides a strong rationale for further investigation into the therapeutic applications of this unique natural product. The detailed experimental protocols provided herein are intended to facilitate these future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological inhibition of Polo-like kinase 1 (PLK1) by BI-2536 decreases the viability and survival of hamartin and tuberin deficient cells via induction of apoptosis and attenuation of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The in Vitro Release of Indomethacin from Suppositories: Effects of Bases and Comparison of Different Dissolution Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antioxidant and pro-oxidant activity of vitamin C and trolox in vitro: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trolox and Ascorbic Acid Reduce Direct and Indirect Oxidative Stress in the IPEC-J2 Cells, an In Vitro Model for the Porcine Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
Scytonemin: A Natural UV Shield Under the Toxicological Microscope
A Comparative Guide to the Safety and Toxicity of a Promising Cosmeceutical Ingredient
In the quest for safe and effective sun protection, the cosmetic industry is increasingly turning to nature for inspiration. Scytonemin, a pigment produced by cyanobacteria to shield themselves from harmful ultraviolet (UV) radiation, has emerged as a compelling candidate for the next generation of photoprotective ingredients.[1][2] This guide provides a comprehensive comparison of this compound's safety and toxicity profile with conventional synthetic UV filters and other natural alternatives, offering researchers, scientists, and drug development professionals a critical overview supported by available experimental data and detailed methodologies.
Executive Summary
This compound presents a promising profile as a multifunctional cosmetic ingredient, exhibiting not only UV-absorbing properties but also potent anti-inflammatory and antioxidant activities.[1][3][4] In vitro studies indicate a lack of significant cytotoxicity at concentrations effective for its biological activities. However, a comprehensive toxicological evaluation, including standardized phototoxicity, genotoxicity, and skin irritation assays, is not yet publicly available. This guide highlights the known benefits of this compound while underscoring the necessity for further rigorous safety testing to fully validate its use in cosmetic applications.
Comparative Safety and Toxicity Profile
The following tables summarize the available safety and toxicity data for this compound in comparison to common synthetic UV filters and other natural alternatives.
Table 1: Cytotoxicity Data
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | Mouse Melanoma (B16F10) | MTT | 30.25 µM (Scytonema sp.), 100.25 µM (Lyngbya sp.), 45.5 µM (Plectonema sp.), 60.5 µM (Spirulina sp.) | [5] |
| Human Keratinocytes (HaCaT) | MTT/NRU | Not Available | ||
| Human Dermal Fibroblasts | MTT/NRU | Not Available | ||
| Oxybenzone | Human Keratinocytes (HaCaT) | MTT | ~150 µM | [Specific citation needed] |
| Avobenzone | Human Dermal Fibroblasts (CCD-1118Sk) | XTT | 100.2 µM | [6] |
| Octocrylene | Human Dermal Fibroblasts (CCD-1118Sk) | XTT | 1390.95 µM | [6] |
| Mycosporine-like Amino Acids (MAAs) | Human Cells | Various | Generally non-toxic at effective concentrations | [7] |
Table 2: Phototoxicity, Genotoxicity, and Skin Irritation Data
| Test | This compound | Common Synthetic UV Filters (e.g., Oxybenzone, Avobenzone) | Natural Alternatives (e.g., MAAs) |
| Phototoxicity (3T3 NRU Assay) | Not Available | Some synthetic filters have shown phototoxic potential. | Generally considered non-phototoxic. |
| Genotoxicity (Ames Test) | Not Available | Some concerns have been raised for certain synthetic filters. | Generally considered non-genotoxic. |
| Skin Irritation (In Vivo) | Not Available | Can cause skin irritation and allergic reactions in some individuals. | Generally considered non-irritating. |
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below to facilitate the design of future studies on this compound.
Cytotoxicity Assay (MTT/NRU)
Objective: To determine the concentration at which a substance reduces the viability of cultured cells by 50% (IC50).
Methodology:
-
Cell Culture: Human keratinocytes (e.g., HaCaT) or human dermal fibroblasts are cultured in appropriate media and conditions until they reach a suitable confluence.
-
Treatment: Cells are exposed to a range of concentrations of the test substance (e.g., this compound) and control substances for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
The formazan is then solubilized, and the absorbance is measured using a spectrophotometer.
-
-
NRU Assay:
-
The Neutral Red (NR) solution is added to each well.
-
Viable cells will take up and incorporate the NR dye into their lysosomes.
-
The cells are then washed, and the incorporated dye is extracted. The absorbance is measured using a spectrophotometer.
-
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control. The IC50 value is determined by plotting cell viability against the concentration of the test substance.
In Vitro 3T3 NRU Phototoxicity Test (OECD TG 432)
Objective: To assess the phototoxic potential of a substance by comparing its cytotoxicity in the presence and absence of UV radiation.
Methodology:
-
Cell Culture: Balb/c 3T3 mouse fibroblasts are cultured to form a monolayer in two separate 96-well plates.
-
Treatment: Both plates are treated with a range of concentrations of the test substance for a short period (e.g., 1 hour).
-
Irradiation: One plate is exposed to a non-cytotoxic dose of UVA radiation, while the other plate is kept in the dark.
-
Incubation: The treatment medium is replaced with culture medium, and the cells are incubated for 24 hours.
-
Viability Assessment: Cell viability is determined using the Neutral Red Uptake (NRU) assay as described previously.
-
Data Analysis: The IC50 values are calculated for both the irradiated (+UVA) and non-irradiated (-UVA) conditions. A Photo-Irritation-Factor (PIF) is calculated by dividing the IC50 (-UVA) by the IC50 (+UVA). A PIF value above a certain threshold (e.g., >5) indicates a potential for phototoxicity.
Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)
Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.
Methodology:
-
Bacterial Strains: Several strains of S. typhimurium with different mutations in the histidine operon are used.
-
Metabolic Activation: The test is performed with and without the addition of a mammalian metabolic activation system (S9 mix) to detect mutagens that require metabolic activation.
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance, a positive control, and a negative control on a minimal agar medium lacking histidine.
-
Incubation: The plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted for each plate.
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Signaling Pathways and Experimental Workflows
This compound's Anti-inflammatory Action via NF-κB Inhibition
This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] This pathway is a central regulator of inflammation, and its inhibition can reduce the expression of pro-inflammatory mediators. The proposed mechanism involves this compound preventing the degradation of IκBα, which in turn sequesters the p65 subunit of NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of inflammatory gene transcription.[1][2]
Caption: this compound inhibits the NF-κB signaling pathway by preventing IKK-mediated phosphorylation of IκBα.
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the key toxicological assays described.
Caption: General workflow for in vitro cytotoxicity testing.
Caption: Workflow for the 3T3 NRU phototoxicity assay.
Caption: General workflow for the Ames mutagenicity test.
Conclusion and Future Directions
This compound holds considerable promise as a natural, multifunctional ingredient for cosmetic applications, offering UV protection coupled with anti-inflammatory and antioxidant benefits. The available data suggests a favorable preliminary safety profile. However, to confidently establish its safety for widespread cosmetic use, a comprehensive toxicological assessment according to standardized and internationally recognized guidelines is imperative.
Future research should prioritize:
-
Cytotoxicity studies on human keratinocytes and fibroblasts to determine accurate IC50 values.
-
A 3T3 NRU phototoxicity assay to confirm its lack of phototoxic potential.
-
An Ames test to rule out any mutagenic properties.
-
In vivo skin irritation studies to assess its potential to cause skin reactions.
By systematically addressing these data gaps, the full potential of this compound as a safe and effective cosmetic ingredient can be realized, offering a compelling natural alternative to conventional synthetic UV filters.
References
- 1. Inhibition of Skin Inflammation by this compound, an Ultraviolet Sunscreen Pigment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biotechnological Production of the Sunscreen Pigment this compound in Cyanobacteria: Progress and Strategy [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Exploring Mycosporine-Like Amino Acids (MAAs) as Safe and Natural Protective Agents against UV-Induced Skin Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Skin Inflammation by this compound, an Ultraviolet Sunscreen Pigment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Gene Expression Profiles of Scytonemin-Producing vs. Non-Producing Cyanobacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gene expression profiles between Scytonemin-producing and non-producing strains of cyanobacteria, supported by experimental data. This compound, a potent ultraviolet (UV) sunscreening pigment, represents a significant metabolic investment for the producing organisms. Understanding the genetic underpinnings of its biosynthesis is crucial for biotechnological applications, including the development of novel photoprotective agents.
The primary difference in gene expression lies in the induction of a specific biosynthetic gene cluster upon exposure to UVA radiation, the key environmental trigger for this compound production. The comparison, therefore, is most accurately drawn between the same cyanobacterial strain under UVA-induced (producing) versus non-induced (non-producing) conditions.
Data Presentation: Differentially Expressed Genes in Nostoc punctiforme
The following table summarizes the quantitative data on the upregulation of genes within the this compound biosynthesis cluster in Nostoc punctiforme ATCC 29133 following exposure to UVA radiation. This data is compiled from studies employing quantitative PCR (qPCR) to measure the change in transcript abundance.
| Gene ID (NpR/NpF) | Putative Function | Fold Change (UVA vs. Control) | Reference |
| This compound Biosynthesis Gene Cluster | |||
| NpR1276 (scyA) | This compound biosynthesis protein | Up to ~150x | [1] |
| NpR1275 (scyB) | This compound biosynthesis protein | Up to ~120x | [1] |
| NpR1274 (scyC) | This compound biosynthesis protein | Up to ~100x | [1] |
| NpR1273 | Hypothetical protein | Up to ~80x | [1] |
| NpR1272 | Hypothetical protein | Up to ~90x | [1] |
| NpR1271 | Hypothetical protein | Up to ~70x | [1] |
| NpR1270 | Putative glycosyltransferase | Up to ~60x | [1][2] |
| NpR1269 | Hypothetical protein | Up to ~50x | [1] |
| NpR1268 (aroB) | 3-dehydroquinate synthase | Up to ~40x | [1] |
| NpR1267 (trpE) | Anthranilate synthase component I | Up to ~50x | [1] |
| NpR1266 (trpC) | Indole-3-glycerol phosphate synthase | Up to ~45x | [1] |
| NpR1265 (trpA) | Tryptophan synthase alpha chain | Up to ~40x | [1] |
| NpR1264 (trpD) | Anthranilate phosphoribosyltransferase | Up to ~35x | [1] |
| NpR1263 (tyrA) | Prephenate dehydrogenase | Up to ~30x | [1] |
| NpR1262 (trpB) | Tryptophan synthase beta chain | Up to ~30x | [1] |
| NpR1261 (aroG) | 3-deoxy-7-phosphoheptulonate synthase | Up to ~25x | [1] |
| NpR1260 | Hypothetical protein | Up to ~20x | [1] |
| NpR1259 | Hypothetical protein | Up to ~15x | [1] |
| Putative Regulatory Genes | |||
| NpF1277 | Response regulator | ~35% increase | [3] |
| NpF1278 | Two-component sensor kinase | Modest increase (<20%) | [1][3] |
| Satellite Gene Cluster | |||
| NpF5232-NpF5236 | Implicated in this compound biosynthesis | Upregulated | [1][2] |
Note: The fold changes are approximate values derived from graphical representations in the cited literature and represent peak expression, which generally occurs after 48 hours of continuous UVA exposure[1].
Experimental Protocols
The following methodologies are standard for comparing the gene expression profiles of this compound-producing and non-producing cyanobacterial cultures.
Cyanobacterial Culture and Induction of this compound Production
-
Strain: Nostoc punctiforme ATCC 29133 is a commonly used model organism[1][4].
-
Culture Medium: Cultures are typically grown in a nitrogen-free medium such as Allen-Arnon (AA) medium, as diazotrophic conditions have been shown to increase this compound production[5].
-
Growth Conditions: Homogenized cultures are filtered onto polycarbonate membrane filters and placed on liquid medium in petri dishes. The cells are grown for a period (e.g., 3 days) under standard white light to allow for acclimation[5].
-
Induction: For the this compound-producing condition, cultures are exposed to a continuous source of UVA radiation (e.g., 10 W m⁻²) in addition to white light. The non-producing control cultures are kept under white light only[2][6]. Samples are harvested at various time points (e.g., 0, 8, 24, 48, 96 hours) after the start of UVA exposure.
RNA Extraction and cDNA Synthesis
-
RNA Isolation: Total RNA is isolated from harvested cells. A common method involves bead-beating followed by LiCl precipitation to ensure high-quality RNA[7].
-
DNase Treatment: To remove any contaminating genomic DNA, the extracted RNA is treated with DNase.
-
cDNA Synthesis: The purified RNA is then reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers. This cDNA serves as the template for subsequent PCR-based analysis[8].
Quantitative Real-Time PCR (qPCR)
-
Primer Design: Gene-specific primers are designed to amplify target genes within the this compound biosynthesis cluster, as well as a housekeeping gene for normalization (e.g., DNA gyrase)[7].
-
qPCR Reaction: The qPCR reaction is performed using a suitable master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green), the designed primers, and the synthesized cDNA as a template.
-
Data Analysis: The relative expression of the target genes is calculated using the comparative CT (ΔΔCT) method. The expression levels in the UVA-exposed samples are normalized to the housekeeping gene and then compared to the expression levels in the control samples to determine the fold change[7].
Mandatory Visualization
Experimental Workflow
References
- 1. Gene Expression Patterns Associated with the Biosynthesis of the Sunscreen this compound in Nostoc punctiforme ATCC 29133 in Response to UVA Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparative genomics approach to understanding the biosynthesis of the sunscreen this compound in cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Molecular Genetics and Genomic Analysis of this compound Biosynthesis in Nostoc punctiforme ATCC 29133 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Expression of this compound Biosynthesis Genes under Alternative Stress Conditions in the Cyanobacterium Nostoc punctiforme | MDPI [mdpi.com]
Scytonemin's Role in Desiccation Tolerance: A Comparative Analysis
A critical evaluation of the UV-screening pigment scytonemin in enhancing cyanobacterial survival during water scarcity, benchmarked against other key desiccation tolerance mechanisms.
For researchers, scientists, and drug development professionals investigating cellular protective mechanisms, understanding how organisms survive extreme water loss is paramount. Cyanobacteria, ancient masters of survival, employ a sophisticated arsenal of strategies to endure desiccation. Among these, the extracellular pigment this compound has garnered significant attention for its potential role in desiccation tolerance. This guide provides a comprehensive comparison of this compound's protective functions against other key desiccation tolerance mechanisms in cyanobacteria, supported by experimental data and detailed methodologies.
This compound: The Sunscreen Hypothesis in Desiccation Tolerance
This compound is a yellow-brown, lipid-soluble pigment located in the extracellular polysaccharide (EPS) sheath of many cyanobacteria.[1] Its primary and most well-documented function is as a potent UV-A sunscreen, absorbing harmful radiation before it can damage cellular components.[1] This UV-screening capacity is intrinsically linked to desiccation tolerance. When cyanobacterial cells lose water, they become metabolically inactive, halting their DNA repair and other protective mechanisms. In this vulnerable state, UV radiation can cause significant damage. By forming a protective shield, this compound mitigates this photodamage, a crucial factor for survival in exposed, arid environments.
While direct quantitative data on the survival rates of this compound-deficient mutants versus wild-type strains under desiccation are not extensively documented in publicly available literature, the role of this compound in mitigating desiccation-associated stresses is supported by its known functions. Desiccation and high solar radiation are often concurrent environmental stressors.
One study on Nostoc punctiforme revealed that a this compound-deficient mutant (SCY59) exhibited a significant increase in extracellular polysaccharide (EPS) production under UVA and oxidative stress compared to the wild type.[2] This suggests a potential compensatory mechanism, where the lack of this compound's protection triggers an enhancement of another desiccation tolerance strategy.
Comparative Analysis of Desiccation Tolerance Mechanisms
While this compound offers a degree of protection, it is just one component of a multi-faceted defense system. Cyanobacteria utilize a combination of strategies to survive desiccation, primarily centered around the accumulation of protective molecules and the production of a specialized extracellular matrix.
| Protective Mechanism | Organism(s) | Quantitative Data | Key Function(s) |
| This compound | Nostoc punctiforme, Chroococcidiopsis sp., and others | This compound-deficient mutant (SCY59) of N. punctiforme produces significantly more EPS under UVA and oxidative stress.[2] | UV-A sunscreen, antioxidant. |
| Compatible Solutes (Trehalose & Sucrose) | Phormidium autumnale, Chroococcidiopsis sp., Nostoc sp. | Accumulation of up to 6.2 µg trehalose/µg chlorophyll in P. autumnale and 6.9 µg sucrose/µg chlorophyll in a drought-resistant LPP(4) strain under matric water stress.[3] In Synechocystis sp. PCC 6803, sucrose and glucosylglycerol accumulate in response to salt stress.[4][5] | Vitrification of cytoplasm, stabilization of membranes and proteins. |
| Extracellular Polysaccharides (EPS) | Nostoc commune | EPS can constitute over 60% of the dry weight of N. commune colonies.[6] Removal of EPS from N. commune leads to a significant reduction in desiccation tolerance.[7] | Water retention, protection from mechanical stress, stabilization of extracellular enzymes and pigments. |
Experimental Protocols
Induction and Quantification of this compound
Methodology for inducing and measuring this compound production in cyanobacterial cultures.
-
Induction: Expose cyanobacterial cultures to UVA radiation (e.g., 10 W m⁻²) for a specified period (e.g., 48 hours) to stimulate this compound biosynthesis.[1]
-
Extraction: Harvest cells and extract lipid-soluble pigments using 100% acetone.
-
Quantification: Measure the absorbance of the acetone extract at 384 nm, which is the characteristic absorption maximum for this compound.[1] Normalize the this compound content to chlorophyll a content for comparison between samples.
Desiccation Tolerance Assay
A protocol to assess the viability of cyanobacteria after a period of desiccation.
-
Desiccation: Place a known quantity of cyanobacterial cells on a sterile filter or in a desiccator with a controlled low relative humidity (e.g., over silica gel) for a defined period.
-
Rehydration: Rehydrate the desiccated cells with fresh growth medium.
-
Viability Assessment: Determine the percentage of viable cells using a dual-fluorescence assay with SYTO 9 and propidium iodide stains.[8][9] Viable cells with intact membranes will fluoresce green (SYTO 9), while non-viable cells with compromised membranes will fluoresce red (propidium iodide). Quantify the fluorescence using a microplate reader or fluorescence microscope.
Quantification of Compatible Solutes
Method for extracting and quantifying intracellular trehalose and sucrose.
-
Extraction: Harvest cyanobacterial cells and extract soluble sugars using a suitable solvent (e.g., 80% ethanol).
-
Quantification: Analyze the sugar extracts using High-Performance Liquid Chromatography (HPLC) with a suitable column for carbohydrate analysis.[10] Use commercially available trehalose and sucrose as standards for quantification.
Measurement of Reactive Oxygen Species (ROS)
A protocol to quantify the level of oxidative stress in cyanobacterial cells.
-
Staining: Incubate cyanobacterial cells with the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[11][12][13][14][15] Cellular esterases cleave the diacetate group, and the resulting DCFH is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
Quantification: Measure the fluorescence intensity of DCF using a fluorescence spectrophotometer or flow cytometer with excitation at ~485 nm and emission at ~525 nm.[11][13] Increased fluorescence indicates higher levels of intracellular ROS.
Signaling and Workflow Diagrams
Caption: this compound biosynthesis and protective function.
Caption: Key desiccation tolerance mechanisms in cyanobacteria.
Caption: Experimental workflow for comparing desiccation tolerance.
Conclusion
The validation of this compound's role in desiccation tolerance is multifaceted. While its primary function as a UV sunscreen is well-established and undoubtedly contributes to survival in desiccating conditions where UV exposure is high, its direct contribution relative to other mechanisms like the accumulation of compatible solutes and the production of a robust EPS matrix requires further quantitative investigation. The observation that this compound-deficient mutants may compensate by increasing EPS production highlights the integrated and adaptable nature of cyanobacterial stress response systems. For researchers in drug development, the study of these natural protective molecules and their interplay offers valuable insights into strategies for enhancing cellular resilience and mitigating stress-induced damage.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Accumulation of trehalose and sucrose in cyanobacteria exposed to matric water stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Salt-Regulated Accumulation of the Compatible Solutes Sucrose and Glucosylglycerol in Cyanobacteria and Its Biotechnological Potential [frontiersin.org]
- 5. Salt-Regulated Accumulation of the Compatible Solutes Sucrose and Glucosylglycerol in Cyanobacteria and Its Biotechnological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crucial Role of Extracellular Polysaccharides in Desiccation and Freezing Tolerance in the Terrestrial Cyanobacterium Nostoc commune - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Utilizing a Dual-Fluorescence Assay to Quantify Viability of Filamentous Cyanobacteria [elibrary.asabe.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Flow Cytometry-based Measurement of Reactive Oxygen Species in Cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Flow Cytometry-based Measurement of Reactive Oxygen Species in Cyanobacteria [bio-protocol.org]
- 14. [PDF] Detection of Reactive Oxygen Species (ROS) in Cyanobacteria Using the Oxidant-sensing Probe 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA). | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Scytonemin: A Potent Anti-Inflammatory Agent from Cyanobacteria - A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Scytonemin, a pigment produced by cyanobacteria as a natural sunscreen, has garnered significant attention for its potent anti-inflammatory properties. This guide provides a comparative analysis of the anti-inflammatory effects of this compound, summarizing key experimental data, detailing methodologies, and illustrating the underlying signaling pathways. While research into synthetic analogs of this compound is underway to enhance its therapeutic potential, comparative anti-inflammatory data for these analogs is not yet publicly available[1]. Therefore, this guide will focus on the well-documented anti-inflammatory profile of this compound.
Quantitative Analysis of Anti-inflammatory Activity
This compound has demonstrated significant dose-dependent inhibitory effects on key inflammatory mediators. In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells, this compound effectively suppressed the production of tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO), two pivotal players in the inflammatory cascade.[2][3][4][5]
| Compound | Assay | Cell Line | Concentration | % Inhibition | Reference |
| This compound | TNF-α Production | RAW 264.7 | 20 µM | 40.4% | [2] |
| This compound | Nitric Oxide (NO) Production | RAW 264.7 | 20 µM | 74.3% | [2] |
Table 1: Inhibitory Effects of this compound on Pro-inflammatory Mediators. This table summarizes the quantitative data on the inhibition of TNF-α and nitric oxide production by this compound in LPS-stimulated RAW 264.7 cells.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The primary anti-inflammatory mechanism of this compound is attributed to its ability to down-regulate the nuclear factor-kappa B (NF-κB) signaling pathway.[2][3][4][5] In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by inflammatory agents like LPS, a cascade of signaling events leads to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for TNF-α and inducible nitric oxide synthase (iNOS).
This compound intervenes in this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[2][3][4] This inhibitory action effectively halts the transcription of a battery of inflammatory genes.
Figure 1: this compound's Inhibition of the NF-κB Signaling Pathway. This diagram illustrates how this compound blocks the activation of the IKK complex, preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB, thereby inhibiting the expression of pro-inflammatory genes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
Objective: To quantify the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10⁵ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (or vehicle control). After a 1-hour pre-incubation period, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS).
-
Incubation: The cells are incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Quantification: The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve. The percentage of inhibition is calculated relative to the LPS-stimulated vehicle control.
Figure 2: Workflow for Nitric Oxide Inhibition Assay. This diagram outlines the key steps involved in determining the inhibitory effect of this compound on nitric oxide production in macrophage cells.
Inhibition of TNF-α Production in LPS-Stimulated RAW 264.7 Cells
Objective: To measure the effect of this compound on the secretion of the pro-inflammatory cytokine TNF-α.
Methodology:
-
Cell Culture and Seeding: Follow steps 1 and 2 as described in the NO inhibition assay.
-
Treatment and Stimulation: Follow step 3 as described in the NO inhibition assay.
-
Incubation: The cells are incubated for 4 hours.
-
Supernatant Collection: The culture supernatant is collected and centrifuged to remove any cellular debris.
-
ELISA: The concentration of TNF-α in the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Quantification: The absorbance is measured at the appropriate wavelength, and the TNF-α concentration is determined from a standard curve. The percentage of inhibition is calculated relative to the LPS-stimulated vehicle control.
Conclusion and Future Directions
This compound exhibits significant anti-inflammatory properties, primarily by inhibiting the NF-κB signaling pathway, leading to a reduction in the production of key inflammatory mediators such as TNF-α and nitric oxide. The detailed experimental protocols provided here serve as a valuable resource for researchers seeking to further investigate the therapeutic potential of this natural product.
While the current data on this compound is promising, the development and evaluation of its synthetic analogs are crucial next steps. A scalable synthesis method for this compound and its derivatives has been reported, which opens the door for structure-activity relationship studies.[1] Future research should focus on synthesizing a library of this compound analogs and systematically evaluating their anti-inflammatory potency and specificity. This will be instrumental in identifying lead compounds with improved efficacy and pharmacokinetic profiles for potential development as novel anti-inflammatory drugs.
References
- 1. Canberra IP [canberra-ip.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Skin Inflammation by this compound, an Ultraviolet Sunscreen Pigment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Skin Inflammation by this compound, an Ultraviolet Sunscreen Pigment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Scytonemin: A Guide for Laboratory Professionals
I. Safety and Handling Precautions
Before any disposal procedure, it is imperative to handle Scytonemin with appropriate personal protective equipment (PPE). Although this compound is not classified as a carcinogen, direct contact and inhalation should be minimized.
Recommended PPE:
-
Gloves: Nitrile or latex gloves should be worn at all times.
-
Eye Protection: Safety goggles are essential to prevent eye contact.
-
Lab Coat: A standard lab coat should be worn to protect from skin contact.
-
Respiratory Protection: If handling this compound powder or creating aerosols, a dust mask or respirator is recommended.
II. This compound Waste Management and Disposal Procedures
This compound is a highly stable, hydrophobic molecule, insoluble in water but soluble in several organic solvents. This stability requires robust disposal methods. The following procedures are recommended for the disposal of this compound waste.
A. Decontamination of Labware
All glassware and equipment that have come into contact with this compound should be decontaminated before routine cleaning.
-
Rinse with an appropriate organic solvent: Since this compound is soluble in organic solvents, an initial rinse with acetone, ethyl acetate, or ethanol can effectively remove residues. The solvent rinse should be collected and disposed of as hazardous chemical waste.
-
Wash with a laboratory detergent: Following the solvent rinse, wash the labware with a standard laboratory detergent and water.
-
Final Rinse: Thoroughly rinse with deionized water.
B. Disposal of Solid this compound Waste
For the disposal of pure this compound powder or contaminated solid materials (e.g., filter paper, contaminated PPE), the following steps should be taken:
-
Package the waste: Place the solid waste in a clearly labeled, sealed container suitable for hazardous waste.
-
Incineration: The primary recommended disposal method for solid this compound waste is high-temperature incineration by a licensed hazardous waste disposal facility.
C. Disposal of this compound in Solution
For this compound dissolved in organic solvents:
-
Collect the waste: Collect all this compound solutions in a designated, labeled hazardous waste container.
-
Solvent Compatibility: Ensure that the waste container is compatible with the solvent used.
-
Professional Disposal: Arrange for the disposal of the solvent waste through your institution's hazardous waste management program.
III. Potential Inactivation and Degradation Methods
While this compound is known for its stability, research suggests potential pathways for its degradation. These methods should be considered experimental and performed with caution in a controlled laboratory environment, primarily for small quantities.
A. Photodegradation
Studies have shown that this compound can be degraded by exposure to light, particularly when dissolved in certain organic solvents.
| Parameter | Condition | Efficacy | Reference |
| Solvent | Ethyl Acetate | Complete degradation within 5 hours of irradiation. | [1] |
| Solvent | Ethanol | Slower degradation compared to ethyl acetate. | [1] |
Experimental Protocol for Photodegradation:
-
Dissolve the this compound waste in ethyl acetate.
-
Place the solution in a transparent, sealed container.
-
Expose the container to a broad-spectrum light source (e.g., a solar simulator) in a well-ventilated area or fume hood.
-
Monitor the degradation by observing the disappearance of the characteristic yellow-brown color.
-
Dispose of the resulting solution as hazardous solvent waste.
B. Oxidation
While this compound is resistant to some oxidizing agents like 0.25% hydrogen peroxide, stronger oxidation methods used for other cyanotoxins could potentially be effective.[2] The effectiveness of such treatments is often pH-dependent.
| Oxidizing Agent | Target Toxin(s) | Effective pH | Reference |
| Sodium Hypochlorite (Bleach) | Microcystins | More effective at lower pH (<8) | [3][4] |
| Potassium Permanganate | Microcystins, Anatoxin-a | Data on optimal pH is limited | [4] |
Note: The direct application of these strong oxidizing agents to pure this compound has not been extensively studied and should be approached with extreme caution.
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these guidelines, laboratories can ensure the safe and responsible management of this compound waste, protecting both personnel and the environment. Always consult your institution's specific safety and hazardous waste disposal protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
